Dimethyl 2,2'-thiobisacetate
Description
Properties
IUPAC Name |
methyl 2-(2-methoxy-2-oxoethyl)sulfanylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4S/c1-9-5(7)3-11-4-6(8)10-2/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQUQLLPRRJVUES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10166787 | |
| Record name | Dimethyl 2,2'-thiobisacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10166787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16002-29-2 | |
| Record name | 1,1′-Dimethyl 2,2′-thiobis[acetate] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16002-29-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyl 2,2'-thiobisacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016002292 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyl 2,2'-thiobisacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10166787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl 2,2'-thiobisacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.471 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide to Dimethyl 2,2'-Thiobisacetate
CAS Number: 16002-29-2
An Essential Tool for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of Dimethyl 2,2'-thiobisacetate, a versatile chemical compound with applications in various scientific fields. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and key applications.
Chemical and Physical Properties
This compound, also known by synonyms such as Dimethyl thiodiacetate and Dimethyl thiodiglycolate, is a diester with the molecular formula C₆H₁₀O₄S.[1] Its chemical structure features a central sulfur atom bridging two acetate methyl ester groups. This structure imparts specific reactivity and properties that are valuable in chemical synthesis and biological applications.
A comprehensive summary of its quantitative properties is presented in Table 1 for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 16002-29-2 | [1][2] |
| Molecular Formula | C₆H₁₀O₄S | [1] |
| Molecular Weight | 178.21 g/mol | |
| Appearance | Colorless to pale yellow liquid | |
| Density | 1.199 g/cm³ | [1] |
| Melting Point | Not available | |
| Boiling Point | 130 °C at 15 Torr | |
| Flash Point | 95 °C | [1] |
| Solubility | Soluble in organic solvents | |
| Refractive Index | 1.469 | [1] |
Synthesis of this compound
A robust and efficient method for the synthesis of this compound involves a two-step process, as detailed in Japanese Patent JP2008303173A.[3] This procedure is particularly advantageous for industrial-scale production due to its use of readily available starting materials and efficient reaction conditions.
Experimental Protocol
Step 1: Synthesis of Thiodiglycolic Acid
-
In a suitable reaction vessel, chloroacetic acid is reacted with sodium sulfide in the presence of a base.
-
The reaction mixture is then neutralized with an acid to precipitate thiodiglycolic acid.
-
The resulting thiodiglycolic acid is isolated and purified.
Step 2: Esterification of Thiodiglycolic Acid
-
The synthesized thiodiglycolic acid is dissolved in methanol.
-
A dehydrating agent, such as anhydrous calcium chloride, is added to the mixture. An acid catalyst may also be employed to enhance the reaction rate.
-
The mixture is heated to drive the esterification reaction to completion, yielding this compound.
-
The final product is purified by distillation.
The overall synthesis workflow is depicted in the following diagram:
Applications in Scientific Research and Drug Development
This compound serves as a valuable building block and reagent in several areas of chemical and biological research.
Chemical Synthesis
Due to its bifunctional nature, this compound is a useful intermediate in the synthesis of more complex molecules. The ester groups can be hydrolyzed to the corresponding carboxylic acids or converted to other functional groups, while the central thioether can be oxidized to a sulfoxide or sulfone, providing a scaffold for diverse chemical transformations. It is used in the manufacturing of polysulfides, dyes, and other pharmaceutical intermediates.
Crosslinking Agent
The structure of this compound makes it a potential homobifunctional crosslinking agent. Although specific detailed protocols for its use in biological crosslinking are not widely published, its reactivity suggests it could be used to link molecules containing suitable nucleophiles. The general principle of using such a molecule for crosslinking is illustrated below.
Role in Drug Development
While initial suggestions pointed towards a potential role as a tyrosine kinase inhibitor, extensive, publicly available research to substantiate this specific mechanism of action is limited. However, its application as an intermediate in the synthesis of pharmaceutical compounds remains a key area of interest for drug development professionals. The thioether and ester functionalities provide a versatile platform for the construction of novel drug candidates.
Analytical Methods
The purity and concentration of this compound can be reliably determined using High-Performance Liquid Chromatography (HPLC) with UV detection. A validated method for the quantification of similar organic compounds provides a strong basis for the analysis of this compound.
Validated HPLC-UV Method
A general protocol for the quantitative analysis of organic compounds, adaptable for this compound, is outlined below.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile and water (with an optional acid modifier like formic acid for improved peak shape) |
| Flow Rate | 1.0 mL/min |
| Detection | UV spectrophotometer at a suitable wavelength (e.g., 210-230 nm) |
| Injection Volume | 10 µL |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).
-
Create a series of calibration standards by diluting the stock solution.
-
Prepare samples for analysis by dissolving them in the mobile phase or a compatible solvent.
-
Filter all solutions through a 0.45 µm filter before injection.
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is important to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Conclusion
This compound is a chemical compound with a well-defined set of properties and a clear synthetic route. Its primary utility for researchers and drug development professionals lies in its role as a versatile chemical intermediate. While its direct biological activities require further investigation, its structural features make it a valuable tool in the synthesis of novel molecules with potential therapeutic applications. The analytical methods outlined in this guide provide a solid foundation for its quantification and quality control in a research and development setting.
References
An In-depth Technical Guide on the Physicochemical Properties of Dimethyl 2,2'-thiobisacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethyl 2,2'-thiobisacetate, a diester of thiodiglycolic acid, is a versatile organic compound with applications in various chemical and biological fields. This technical guide provides a comprehensive overview of its core physicochemical properties, including spectral and thermal characteristics. Detailed experimental protocols for the determination of these properties and the synthesis of the compound are presented. Furthermore, this guide explores the compound's role as a protein crosslinking agent and a potential tyrosine kinase inhibitor, providing visual representations of the underlying chemical and biological pathways.
Chemical Identity and Structure
This compound is systematically named methyl 2-[(2-methoxy-2-oxoethyl)sulfanyl]acetate. It is also commonly known as dimethyl thiodiacetate or dimethyl 2,2'-sulfanediyldiacetate.
| Identifier | Value |
| IUPAC Name | methyl 2-[(2-methoxy-2-oxoethyl)sulfanyl]acetate |
| Synonyms | Dimethyl thiodiacetate, Dimethyl 2,2'-sulfanediyldiacetate, Thiodiglycolic acid dimethyl ester |
| CAS Number | 16002-29-2 |
| Molecular Formula | C₆H₁₀O₄S |
| Molecular Weight | 178.21 g/mol |
| InChI Key | ZQUQLLPRRJVUES-UHFFFAOYSA-N |
| SMILES | COC(=O)CSCC(=O)OC |
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below, providing a comprehensive dataset for researchers.
| Property | Value | Reference |
| Melting Point | 223-225 °C | [1] |
| Boiling Point | 130 °C at 15 Torr | [1] |
| Density | 1.199 g/cm³ | [1] |
| Flash Point | 95 °C | [1] |
| Vapor Pressure | 0.0908 mmHg at 25 °C | [1] |
| Refractive Index | 1.469 | [1] |
| Solubility | Soluble in organic solvents. |
Spectral Data
Mass Spectrometry
The mass spectrum of this compound provides valuable information about its molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum is characterized by a molecular ion peak and several key fragment ions.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into a gas chromatograph (GC) coupled to a mass spectrometer (MS). The GC is equipped with a suitable capillary column (e.g., a non-polar or semi-polar column) to separate the compound from any impurities. The oven temperature is programmed to ensure proper elution of the compound. The separated compound then enters the ion source of the mass spectrometer, where it is ionized by electron impact. The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.
Interpretation of the Mass Spectrum:
The mass spectrum would be analyzed for the following key features:
-
Molecular Ion (M+) Peak: The peak corresponding to the intact molecule, which would confirm the molecular weight of 178.21 g/mol .
-
Fragmentation Pattern: Characteristic fragments resulting from the cleavage of ester and thioether bonds. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) and the acyl group (CH₂COOCH₃). The presence of sulfur can also lead to specific fragmentation patterns.
Infrared (IR) Spectroscopy
The infrared spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups.
Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy
A small amount of neat liquid this compound is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, a solution of the compound in a suitable solvent (e.g., chloroform or carbon tetrachloride) can be prepared and placed in a liquid cell. The sample is then placed in the beam of an FT-IR spectrometer, and the spectrum is recorded over a typical range of 4000-400 cm⁻¹.
Expected Characteristic IR Absorptions:
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| ~1740 | C=O (Ester) | Stretch |
| ~1200 | C-O (Ester) | Stretch |
| ~2950, ~2850 | C-H (Alkyl) | Stretch |
| ~600-700 | C-S (Thioether) | Stretch |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed structure of this compound.
Experimental Protocol: NMR Spectroscopy
A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) and placed in an NMR tube. ¹H and ¹³C NMR spectra are then acquired on a high-field NMR spectrometer. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
Expected ¹H NMR Chemical Shifts (in CDCl₃):
Due to the symmetrical nature of the molecule, two signals are expected in the ¹H NMR spectrum:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.7 | Singlet | 6H | -OCH₃ |
| ~3.3 | Singlet | 4H | -S-CH₂- |
Expected ¹³C NMR Chemical Shifts (in CDCl₃):
Three signals are expected in the ¹³C NMR spectrum:
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | C=O (Ester) |
| ~52 | -OCH₃ |
| ~34 | -S-CH₂- |
Synthesis of this compound
A common method for the synthesis of this compound is the esterification of thiodiglycolic acid with methanol, catalyzed by an acid.
Experimental Protocol: Fischer Esterification
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add thiodiglycolic acid and an excess of methanol.
-
Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain the temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a weak base, such as a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product into an organic solvent like diethyl ether or ethyl acetate.
-
Purification: Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation.
References
An In-depth Technical Guide to the Molecular Structure of Dimethyl 2,2'-thiobisacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and potential applications of Dimethyl 2,2'-thiobisacetate (DMTBA). The information is compiled and presented to support research and development activities in the chemical and pharmaceutical sciences.
Molecular Identity and Structure
This compound, also known as dimethyl thiodiacetate, is an organic compound classified as a diester.[1] Its structure features a central sulfur atom bridging two acetate groups, with each carboxylic acid function esterified with a methyl group.[2] The molecule is achiral and does not possess any stereocenters.[3]
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | methyl 2-(2-methoxy-2-oxoethyl)sulfanylacetate[4][5] |
| CAS Number | 16002-29-2[1][6][7][8] |
| Molecular Formula | C₆H₁₀O₄S[1][2][3][6][7] |
| Molecular Weight | 178.21 g/mol [1][3][4] |
| InChI | InChI=1S/C6H10O4S/c1-9-5(7)3-11-4-6(8)10-2/h3-4H2,1-2H3[2][3][7] |
| InChIKey | ZQUQLLPRRJVUES-UHFFFAOYSA-N[2][3][6] |
| SMILES | C(SCC(OC)=O)C(OC)=O[2][3] |
| Synonyms | Dimethyl 2,2'-sulfanediyldiacetate, Dimethyl thiodiacetate, Dimethyl thiodiglycolate, Acetic acid, 2,2'-thiobis-, dimethyl ester[1][2][6][7] |
Molecular Visualization
The two-dimensional structure of this compound illustrates the connectivity of the atoms. The central thioether linkage is flanked by two identical methyl acetate moieties.
Physicochemical Properties
This compound is typically a colorless to pale yellow liquid with a distinct, pungent odor.[1][2] It is soluble in organic solvents such as alcohols and ethers.[1]
Quantitative Physicochemical Data
| Property | Value |
| Density | 1.199 ± 0.06 g/cm³[1][7][9] |
| Melting Point | 223-225 °C[1][7][9] |
| Boiling Point | 130 °C at 15 Torr[1][9] |
| Flash Point | 95 °C[1][7][9] |
| Vapor Pressure | 0.0908 mmHg at 25 °C[1][7][9] |
| Refractive Index | 1.469[1][7][9] |
| LogP | 0.563[6] |
Experimental Data and Protocols
Spectroscopic Data
Mass spectrometry data for this compound is available. In Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI), characteristic fragment ions are observed at m/z values of 146, 119, 118, 74, and 43.[4]
Synthesis Protocols
A common method for the preparation of this compound involves the reaction of dimethyl sulfoxide with a chloroacetate ester.[1]
Protocol: Synthesis via Dimethyl Sulfoxide and Ethyl Chloroacetate [1]
-
Reaction Step 1: Dimethyl sulfoxide (DMSO) is reacted with ethyl chloroacetate. This step produces an intermediate, methyl chlorodimethylsulfoxide acetate.
-
Reaction Step 2: The intermediate from the first step is then reacted with sodium sulfide.
-
Product Formation: This second reaction yields the final product, this compound.
-
Alternative Method: A direct reaction between dimethyl sulfoxide and ethyl chloroacetate can also be employed for its synthesis.[1]
Note: This is a generalized protocol based on available literature. Specific reaction conditions, such as temperature, solvent, and reaction times, would need to be optimized for a laboratory setting.
Chemical Reactivity
As an ester, this compound can undergo hydrolysis in the presence of water.[2] This reaction would lead to the formation of thiodiglycolic acid and methanol.[2] The thioether bridge imparts unique reactivity, allowing the molecule to participate in various chemical reactions, including nucleophilic substitutions and redox reactions.[2]
Relevance in Research and Drug Development
This compound serves as a versatile intermediate in organic synthesis.[2] Its applications extend to the manufacture of polysulfide compounds, dyes, and pharmaceutical intermediates.[1]
In the context of drug development, molecules containing thioether and ester functionalities are of significant interest. Thioamides, which are related sulfur-containing functional groups, have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[10] While this compound itself is not a therapeutic agent, its structure provides a scaffold that can be modified to create novel drug candidates.
Furthermore, it has been described as a chemical crosslinking agent that reacts with the thiol group of proteins and peptides.[11] This property makes it a useful tool in proteomics and for studying protein structure and function. One specific application mentioned is its use as a diagnostic reagent for neurodegenerative diseases, where it is reported to bind to nitrogen atoms in tyrosine residues, inhibiting tyrosine kinase activity.[11]
Logical Workflow for Application in Synthesis
The following diagram illustrates a generalized workflow for utilizing this compound as a building block in chemical synthesis.
Safety and Handling
This compound is a flammable liquid and should be kept away from open flames and high temperatures.[1] It may be irritating to the skin and eyes, and appropriate personal protective equipment should be used during handling.[2] Operations should be carried out in a well-ventilated area.[1] The compound is sensitive to water and oxygen and should be stored in a sealed container.[1] In case of contact, the affected area should be rinsed immediately with water, and medical advice should be sought.[1]
References
- 1. chembk.com [chembk.com]
- 2. CAS 16002-29-2: 1,1′-Dimethyl 2,2′-thiobis[acetate] [cymitquimica.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. 1,1'-Dimethyl 2,2'-thiobis(acetate) | C6H10O4S | CID 85233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS No.16002-29-2,this compound Suppliers [lookchem.com]
- 6. Dimethyl 2,2’-thiobisacetate | SIELC Technologies [sielc.com]
- 7. Dimethyl 2 Manufacturer,Dimethyl 2 Supplier and Exporter from Mumbai India [moltuslab.com]
- 8. 16002-29-2 | CAS DataBase [m.chemicalbook.com]
- 9. echemi.com [echemi.com]
- 10. Unlocking the potential of the thioamide group in drug design and development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dimethyl 2,2'-thiodiacetate | CymitQuimica [cymitquimica.com]
Synthesis of Dimethyl 2,2'-Thiobisacetate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethyl 2,2'-thiobisacetate, a versatile chemical intermediate, finds applications in various fields, including the synthesis of pharmaceuticals and specialty polymers. This technical guide provides a comprehensive overview of the primary synthetic routes for its preparation. Detailed experimental protocols, comparative data on reaction parameters, and visualizations of the synthetic pathways are presented to aid researchers in the efficient and optimized synthesis of this compound.
Introduction
This compound, also known as dimethyl thiodiglycolate, is a diester with the chemical formula S(CH₂COOCH₃)₂. Its structure, featuring a central sulfur atom bridging two methyl acetate units, imparts unique chemical properties that make it a valuable building block in organic synthesis. This guide explores the two predominant methods for its synthesis: a direct, one-step reaction and a two-step approach involving the formation and subsequent esterification of thiodiglycolic acid.
Synthetic Routes
There are two primary, well-established routes for the synthesis of this compound.
Route 1: Direct Synthesis from Methyl Chloroacetate and a Sulfide Source
This method involves the direct reaction of two equivalents of methyl chloroacetate with a sulfide source, most commonly sodium sulfide. This is a nucleophilic substitution reaction where the sulfide ion displaces the chloride ions from two molecules of methyl chloroacetate.
Route 2: Two-Step Synthesis via Thiodiglycolic Acid
This approach first involves the synthesis of thiodiglycolic acid, which is then esterified in a second step to yield the final product.
-
Step 1: Synthesis of Thiodiglycolic Acid: Thiodiglycolic acid is typically prepared by reacting chloroacetic acid with a sulfide source, such as sodium sulfide or sodium hydrosulfide.
-
Step 2: Esterification of Thiodiglycolic Acid: The synthesized thiodiglycolic acid is then subjected to Fischer esterification with methanol, typically in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid, to produce this compound.
Comparative Data of Synthetic Routes
The choice of synthetic route can depend on factors such as starting material availability, desired purity, and reaction scale. The following tables summarize key quantitative data for the different synthetic approaches.
Table 1: Synthesis of Thiodiglycolic Acid (Precursor for Route 2)
| Starting Materials | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| Chloroacetic Acid | Sodium Sulfide | Water | 100 | 2-3 | >90 | Not Specified | Patent Data |
| Chloroacetic Acid | Sodium Hydrosulfide | Water | 20-35 | 1.5 | >90 | >99 | Patent Data |
Table 2: Synthesis of this compound
| Synthetic Route | Starting Materials | Reagents/Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Route 1 (Direct) | Methyl Chloroacetate | Sodium Sulfide | Water/Alcohol | Reflux | Not Specified | 60-70 | [1] |
| Route 2 (Two-Step) | Thiodiglycolic Acid, Methanol | Sulfuric Acid | Methanol (excess) | Reflux (60-70) | 1-10 | Typically High | [2] |
| Route 2 (Two-Step) | Thiodiglycolic Acid, Methanol | p-Toluenesulfonic Acid | Toluene | Reflux (110) | 1-10 | Typically High | [2] |
Experimental Protocols
Route 1: Direct Synthesis from Methyl Chloroacetate and Sodium Sulfide
Materials:
-
Methyl chloroacetate
-
Sodium sulfide (anhydrous or hydrated)
-
Solvent (e.g., water, ethanol, or a mixture)
Procedure:
-
Dissolve sodium sulfide in the chosen solvent in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Slowly add methyl chloroacetate to the stirred sodium sulfide solution. The molar ratio of methyl chloroacetate to sodium sulfide should be approximately 2:1.
-
After the addition is complete, heat the reaction mixture to reflux for a specified period.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform a workup procedure which may involve extraction with an organic solvent (e.g., diethyl ether or dichloromethane), followed by washing of the organic layer with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.
Route 2: Two-Step Synthesis
Step 2a: Synthesis of Thiodiglycolic Acid from Chloroacetic Acid and Sodium Sulfide
Materials:
-
Chloroacetic acid
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Water
-
Hydrochloric acid (concentrated)
Procedure:
-
In a round-bottom flask, dissolve sodium sulfide nonahydrate in water.
-
In a separate beaker, dissolve chloroacetic acid in water.
-
Slowly add the chloroacetic acid solution to the stirred sodium sulfide solution. An exothermic reaction will occur.
-
After the addition is complete, heat the mixture at 100°C for 2-3 hours.
-
Cool the reaction mixture in an ice bath and acidify by the slow addition of concentrated hydrochloric acid until the pH is acidic.
-
The thiodiglycolic acid will precipitate as a white solid.
-
Collect the solid by vacuum filtration and wash with cold water.
-
The crude thiodiglycolic acid can be purified by recrystallization from water.
Step 2b: Esterification of Thiodiglycolic Acid with Methanol (Fischer Esterification)
Materials:
-
Thiodiglycolic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated) or p-Toluenesulfonic acid
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., diethyl ether)
Procedure:
-
To a round-bottom flask containing thiodiglycolic acid, add an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the mixture.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 60-70°C for methanol) for 1-10 hours.[2] The reaction can be monitored by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent such as diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to yield crude this compound.
-
Purify the product by vacuum distillation.
Visualizations
Diagram 1: Synthesis Routes for this compound
Caption: Overview of the two primary synthetic routes to this compound.
Diagram 2: Experimental Workflow for Two-Step Synthesis (Route 2)
Caption: Step-by-step experimental workflow for the two-step synthesis of this compound.
Conclusion
This technical guide has detailed the primary synthetic routes for this compound, providing both a direct one-step method and a two-step approach via thiodiglycolic acid. The choice between these routes will depend on the specific requirements of the researcher, including scale, available starting materials, and desired purity. The provided experimental protocols and comparative data serve as a valuable resource for the successful synthesis of this important chemical intermediate. Further optimization of the direct synthesis route could be a subject of future research to improve its efficiency and make it more competitive with the two-step process.
References
A Technical Guide to the Solubility of Dimethyl 2,2'-thiobisacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility data for Dimethyl 2,2'-thiobisacetate. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide focuses on qualitative solubility, a general experimental protocol for its quantitative determination, and a visualization of its synthesis pathway.
Introduction to this compound
This compound (CAS No. 16002-29-2) is an organosulfur compound with the chemical formula C6H10O4S.[1][2] It exists as a colorless to pale yellow liquid and is noted for its utility in various chemical syntheses.[2][3] Its properties as a diester and a thioether make it a subject of interest in fields such as polymer chemistry and as an intermediate in the synthesis of more complex molecules. In the context of drug development, understanding the solubility of such intermediates is crucial for process chemistry and formulation development.
Solubility Profile of this compound
| Solvent | Qualitative Solubility |
| Alcohols (e.g., Methanol, Ethanol) | Soluble[3] |
| Ethers (e.g., Diethyl ether) | Soluble[3] |
| Water | Insoluble |
Experimental Protocol for Solubility Determination
For researchers requiring precise quantitative solubility data, a gravimetric method can be employed. This method is a reliable technique for determining the solubility of a liquid in a liquid and involves measuring the mass of the solute that can dissolve in a given mass or volume of a solvent at a specific temperature.
Principle
A saturated solution of this compound in the solvent of interest is prepared at a constant temperature. A known volume of the saturated solution is then taken, and the solvent is evaporated, leaving behind the non-volatile solute. The mass of the remaining solute is measured, and the solubility is calculated.
Materials and Apparatus
-
This compound (high purity)
-
Solvent of interest (e.g., Methanol, Ethanol, Diethyl ether, Water)
-
Constant temperature bath (e.g., water bath or incubator)
-
Volumetric flasks and pipettes
-
Glass vials or beakers with airtight seals
-
Analytical balance (accurate to at least 0.1 mg)
-
Oven or vacuum desiccator for solvent evaporation
-
Magnetic stirrer and stir bars
Procedure
-
Equilibration: Add an excess of this compound to a known volume of the solvent in a sealed glass vial.
-
Place the vial in a constant temperature bath and stir the mixture vigorously for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.
-
After the equilibration period, stop the stirring and allow the undissolved this compound to settle.
-
Sampling: Carefully pipette a known volume of the clear, saturated supernatant into a pre-weighed, dry container (e.g., a beaker or evaporating dish).
-
Solvent Evaporation: Place the container with the sample in an oven at a temperature sufficient to evaporate the solvent without degrading the this compound. Alternatively, a rotary evaporator or a vacuum desiccator can be used for more gentle solvent removal.
-
Weighing: Once the solvent has completely evaporated, cool the container to room temperature in a desiccator to prevent moisture absorption and then weigh it on the analytical balance.
-
Calculation: The solubility (S) can be calculated using the following formula:
S ( g/100 mL) = [(Mass of container + solute) - (Mass of empty container)] / (Volume of supernatant taken in mL) * 100
Considerations
-
The temperature must be carefully controlled throughout the experiment as solubility is temperature-dependent.
-
Ensure that no undissolved solute is transferred during the sampling step. Centrifugation can be used to aid separation if necessary.
-
The solvent evaporation step should be performed carefully to avoid any loss of the solute due to splattering.
Synthesis of this compound
This compound is typically synthesized via the esterification of thiodiglycolic acid with methanol. This reaction is often catalyzed by an acid.
Caption: Synthesis of this compound.
Conclusion
While quantitative solubility data for this compound remains elusive in readily available literature, its qualitative solubility in organic solvents is established. For applications requiring precise solubility values, the provided experimental protocol offers a reliable method for determination. The synthesis of this compound is a straightforward esterification process, as illustrated in the workflow diagram. Further research into the quantitative solubility of this compound in a range of solvents and at various temperatures would be a valuable contribution to the chemical and pharmaceutical sciences.
References
A Technical Guide to Dimethyl 2,2'-thiobisacetate for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on Dimethyl 2,2'-thiobisacetate, a versatile organosulfur compound with potential applications in various scientific and industrial fields, including pharmaceutical development. This document details its chemical and physical properties, commercial suppliers, synthesis protocols, and potential biological activities, offering a valuable resource for researchers and developers.
Core Chemical and Physical Properties
This compound, also known as dimethyl thiodiglycolate, is a diester with the molecular formula C6H10O4S. It is a colorless to pale yellow liquid with a distinct odor.[1][2] The presence of a central sulfur atom and two ester functionalities imparts unique reactivity, making it a subject of interest for chemical synthesis and potential biological applications.[1]
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound, compiled from various commercial and database sources.
| Property | Value | Source |
| CAS Number | 16002-29-2 | [1][3][4] |
| Molecular Formula | C6H10O4S | [1][5] |
| Molecular Weight | 178.21 g/mol | [3][5] |
| Appearance | Colorless to pale yellow liquid | [1][2] |
| Boiling Point | 224.5°C at 760 mmHg; 130°C at 15 Torr | [1][3] |
| Density | ~1.199 g/cm³ | [1] |
| Refractive Index | ~1.469 | [1] |
| Flash Point | 95°C | [1] |
| Solubility | Soluble in organic solvents | [2] |
Commercial Availability
This compound is available from a range of commercial chemical suppliers. The purity levels and available quantities may vary between suppliers. Researchers should request a certificate of analysis to confirm the specifications of the product.
Major Commercial Suppliers
| Supplier | Noted Purity/Grade | Country of Origin (if specified) |
| Moltus Research Laboratories | Not specified | India[1] |
| LookChem | Varies by listing | China[4] |
| ChemBK | Not specified | Not specified[2] |
| Key Organics | >97% | Not specified[4] |
| CymitQuimica | Not specified | Not specified |
| Amitychem | Industrial Grade/98.50% | China |
| XIAMEN EQUATION CHEMICAL CO.,LTD | Industrial Grade | China |
| Alfa Aesar | Not specified | Not specified |
| TCI Chemicals | Not specified | Not specified |
| Sigma-Aldrich | Not specified | Not specified |
Synthesis and Experimental Protocols
While several methods for the synthesis of thiodiglycolates exist, a common approach involves the reaction of a thioglycolate precursor with a haloacetate. The following protocol is adapted from established synthetic methodologies for related compounds.
Experimental Protocol: Synthesis of this compound
This protocol describes a two-step process for the synthesis of this compound, starting from chloroacetic acid and sodium sulfide.
Step 1: Synthesis of Thiodiglycolic Acid
-
In a well-ventilated fume hood, dissolve sodium sulfide in water.
-
Slowly add a solution of chloroacetic acid to the sodium sulfide solution while maintaining the temperature below a specified limit with an ice bath.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.
-
Acidify the reaction mixture with a suitable acid (e.g., hydrochloric acid) to precipitate the thiodiglycolic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Step 2: Esterification of Thiodiglycolic Acid
-
Suspend the dried thiodiglycolic acid in an excess of methanol.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Heat the mixture to reflux for several hours, monitoring the reaction progress by a suitable analytical technique (e.g., TLC or GC).
-
After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation.
Experimental Workflow: Synthesis and Purification
Caption: A simplified workflow for the synthesis and purification of this compound.
Potential Biological Activity and Applications
While direct studies on the biological activity of this compound are limited, the activities of its parent compound, thiodiglycolic acid, and related dialkyl thiodiacetates provide insights into its potential applications in drug discovery and development.
Inhibition of Tyrosine Kinases
One report suggests that Dimethyl 2,2'-thiodiacetate can act as a chemical crosslinking agent that reacts with the thiol group of proteins and peptides. It has been proposed that it binds to nitrogen atoms in the amino acid tyrosine, forming an alkylthio-tyrosine complex that inhibits the activity of tyrosine kinase enzymes.[6] This inhibition could lead to a reduction in the synthesis of proteins containing tyrosine residues.[6] Tyrosine kinases are critical components of many signaling pathways that regulate cell growth, proliferation, and differentiation, and their dysregulation is implicated in various diseases, including cancer.
Hypothetical Signaling Pathway: Tyrosine Kinase Inhibition
Caption: A hypothetical signaling pathway illustrating the potential inhibitory effect of this compound on tyrosine kinase activity.
Effects on Fatty Acid Metabolism
Studies on thioglycolate-elicited macrophages have shown alterations in the incorporation and oxidation of fatty acids.[7] Specifically, thioglycolate treatment led to a reduction in the incorporation of linoleic, palmitic, and arachidonic acids, while increasing the oxidation of arachidonic acid.[7] These findings suggest that compounds like this compound could potentially modulate lipid metabolism in immune cells, an area of significant interest in the study of inflammation and metabolic diseases.
Safety Information
This compound should be handled with care in a laboratory setting. Based on available safety data for this and similar compounds, it is considered harmful if swallowed and may cause skin and eye irritation. It is recommended to wear appropriate personal protective equipment, including gloves and safety glasses, and to work in a well-ventilated area.[8] For detailed safety information, always refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a commercially available organosulfur compound with potential applications in chemical synthesis and as a modulator of biological pathways. Its synthesis from readily available starting materials is feasible, and its potential to inhibit tyrosine kinases and influence fatty acid metabolism warrants further investigation by researchers in drug discovery and development. This guide provides a foundational resource for scientists interested in exploring the properties and applications of this versatile molecule.
References
- 1. Dimethyl 2 Manufacturer,Dimethyl 2 Supplier and Exporter from Mumbai India [moltuslab.com]
- 2. chembk.com [chembk.com]
- 3. 16002-29-2 | CAS DataBase [m.chemicalbook.com]
- 4. keyorganics.net [keyorganics.net]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. Dimethyl 2,2'-thiodiacetate | CymitQuimica [cymitquimica.com]
- 7. Thioglycolate-elicited rat macrophages exhibit alterations in incorporation and oxidation of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Safety and Handling of Dimethyl 2,2'-thiobisacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for Dimethyl 2,2'-thiobisacetate (CAS No. 16002-29-2), a thioether compound utilized in various research and development applications. Due to its potential hazards, a thorough understanding of its properties and associated safety protocols is crucial for all personnel handling this chemical.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior under various laboratory conditions.
| Property | Value | References |
| CAS Number | 16002-29-2 | [1][2] |
| Molecular Formula | C6H10O4S | [1][2] |
| Molecular Weight | 178.21 g/mol | [2][3] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Odor | Pungent | [4] |
| Boiling Point | 130 °C at 15 Torr | [4] |
| Melting Point | Not available | |
| Flash Point | 95 °C (203 °F) | [2] |
| Density | 1.199 g/cm³ | [2] |
| Solubility | Soluble in organic solvents. | [4] |
| Vapor Pressure | 0.0908 mmHg at 25 °C | [2] |
Toxicological Information and GHS Classification
| Hazard Class | GHS Hazard Statement | Signal Word | Pictogram | References |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Warning | [5] | |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Warning | [5] | |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Warning | [5] | |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Warning | [5] | |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage | Danger | [4] | |
| Flammable Liquids | H227: Combustible liquid | Warning | None | [4] |
Note: The absence of comprehensive toxicity data necessitates a conservative approach to handling, treating the substance as potentially harmful via all routes of exposure.
Experimental Protocols for Safe Handling
Adherence to strict safety protocols is mandatory when working with this compound. The following procedures are based on general best practices for handling hazardous liquids and thioether compounds.
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the appropriate PPE for the specific procedures being undertaken. However, as a minimum, the following should be worn:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: A flame-retardant laboratory coat.
-
Respiratory Protection: In cases of poor ventilation or potential for aerosol generation, a NIOSH-approved respirator with organic vapor cartridges is recommended.
Engineering Controls
-
All work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[6]
-
An emergency eyewash station and safety shower must be readily accessible.
General Handling Procedures
-
Preparation: Before starting any work, ensure all necessary PPE is worn correctly and that the work area is clean and uncluttered. Review the Safety Data Sheet (SDS) for the most up-to-date information.
-
Dispensing:
-
Use a well-maintained and calibrated dispensing apparatus (e.g., pipette, syringe) to handle the liquid.
-
Avoid direct contact with the liquid and inhalation of vapors.
-
Keep containers of this compound tightly closed when not in use.
-
-
Heating:
-
Avoid heating the compound with an open flame. Use a heating mantle, water bath, or other controlled heating source.
-
Be aware of the flash point (95 °C) and ensure the temperature is kept well below this to prevent fire hazards.
-
-
Waste Disposal:
-
All waste materials contaminated with this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations.
-
Do not pour waste down the drain.
-
-
Decontamination:
-
Thoroughly decontaminate all glassware and equipment that has come into contact with the compound. A bleach solution can be effective for oxidizing residual thioethers.[7]
-
Storage
-
Store this compound in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[1]
-
Store separately from strong oxidizing agents, with which it is incompatible.
Emergency Procedures
First Aid Measures
The following diagram outlines the immediate first aid response for various exposure routes.
Caption: First aid procedures for this compound exposure.
Firefighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[1]
-
Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.
-
Specific Hazards: The compound is combustible and may produce toxic sulfur oxides upon combustion. Vapors are heavier than air and may travel to a source of ignition and flash back.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Spill Clean-up Procedure
The following workflow outlines the steps for managing a spill of this compound.
Caption: Workflow for cleaning up a this compound spill.
Conclusion
This compound is a valuable chemical for research and development but requires careful handling due to its hazardous properties. By implementing the engineering controls, personal protective equipment, and procedures outlined in this guide, researchers can minimize the risks associated with its use. Always consult the most recent Safety Data Sheet before handling this compound and ensure all laboratory personnel are trained on these safety protocols.
References
- 1. media.hiscoinc.com [media.hiscoinc.com]
- 2. Dimethyl 2 Manufacturer,Dimethyl 2 Supplier and Exporter from Mumbai India [moltuslab.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. 16002-29-2 | CAS DataBase [m.chemicalbook.com]
- 5. This compound | 16002-29-2 [sigmaaldrich.com]
- 6. Guidelines for Safe Laboratory Practices : NextGen Protocols [nextgen-protocols.org]
- 7. faculty.washington.edu [faculty.washington.edu]
Dimethyl 2,2'-Thiobisacetate: A Comprehensive Technical Review for Drug Development Professionals
Introduction
Dimethyl 2,2'-thiobisacetate, also known as dimethyl thiodiglycolate, is an organosulfur compound with the chemical formula C6H10O4S. It is a diester featuring a central sulfide linkage between two acetate methyl ester groups. This bifunctional nature makes it a versatile building block in organic synthesis, with potential applications in the development of novel therapeutic agents and as a linker in drug conjugates. This technical guide provides a comprehensive review of the available scientific and technical data on this compound, focusing on its synthesis, chemical properties, and potential applications in drug discovery and development. All quantitative data has been summarized in structured tables, and detailed experimental protocols for its synthesis are provided.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid with a distinct odor. It is soluble in organic solvents and exhibits moderate stability under standard conditions. The presence of the thioether linkage and two ester functionalities imparts unique reactivity to the molecule, making it amenable to a variety of chemical transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C6H10O4S | [1] |
| Molecular Weight | 178.21 g/mol | [1] |
| CAS Number | 16002-29-2 | [1] |
| Appearance | Colorless to pale yellow liquid | N/A |
| Purity | ≥98% | [1] |
| Storage Temperature | Ambient | [1] |
| InChI Code | 1S/C6H10O4S/c1-9-5(7)3-11-4-6(8)10-2/h3-4H2,1-2H3 | [1] |
| InChI Key | ZQUQLLPRRJVUES-UHFFFAOYSA-N | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved through the reaction of a thiolate source with a suitable electrophile. A common method involves the reaction of sodium sulfide with methyl chloroacetate.[2]
Experimental Protocol: Synthesis via Sodium Sulfide and Methyl Chloroacetate
This protocol is based on the general principles of nucleophilic substitution reactions for the formation of thioethers.
Materials:
-
Sodium sulfide (Na2S)
-
Methyl chloroacetate (ClCH2COOCH3)
-
Anhydrous methanol (MeOH)
-
Dichloromethane (CH2Cl2)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
A solution of sodium sulfide (1.0 eq) in anhydrous methanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Methyl chloroacetate (2.2 eq) is added dropwise to the stirred solution at room temperature.
-
The reaction mixture is then heated to reflux and maintained at that temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between dichloromethane and water.
-
The aqueous layer is extracted three times with dichloromethane.
-
The combined organic layers are washed sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.
-
The crude this compound can be purified by vacuum distillation to afford a colorless to pale yellow liquid.
Spectroscopic Data (Predicted)
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Features |
| ¹H NMR | Singlet around 3.7 ppm (6H, 2 x -OCH₃)Singlet around 3.3 ppm (4H, 2 x -S-CH₂-) |
| ¹³C NMR | Signal around 170 ppm (2C, 2 x C=O)Signal around 52 ppm (2C, 2 x -OCH₃)Signal around 35 ppm (2C, 2 x -S-CH₂-) |
| IR (Infrared) | Strong absorption around 1740 cm⁻¹ (C=O stretch of ester)Absorption around 2950 cm⁻¹ (C-H stretch of alkyl groups)Absorption around 1200 cm⁻¹ (C-O stretch of ester) |
| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z = 178Fragment ion at m/z = 119 (loss of -COOCH₃)Fragment ion at m/z = 89 (loss of -CH₂COOCH₃)Fragment ion at m/z = 59 (-COOCH₃) |
Applications in Drug Development
The bifunctional nature of this compound makes it a promising candidate for various applications in drug discovery and development.
Building Block for Heterocyclic Synthesis
The two ester groups can be readily modified or can participate in cyclization reactions to form a variety of heterocyclic scaffolds. Many nitrogen- and sulfur-containing heterocycles form the core of numerous approved drugs. This compound could serve as a starting material for the synthesis of novel thiazine, thiadiazole, or other sulfur-containing heterocyclic derivatives with potential biological activity.
Linker for Antibody-Drug Conjugates (ADCs)
The central thioether linkage provides a stable connection, while the ester groups can be hydrolyzed to carboxylic acids, which can then be coupled to antibodies or cytotoxic payloads. The length and flexibility of the thiobisacetate backbone could be advantageous in optimizing the pharmacokinetic and pharmacodynamic properties of ADCs.
Precursor for Bioactive Molecules
Thioether-containing compounds have been investigated for a range of biological activities, including anticancer and anti-inflammatory properties. The modification of the ester functionalities of this compound with various bioactive moieties could lead to the discovery of new drug candidates.
Hypothetical Screening and Signaling Pathway
Given the potential of this compound as a scaffold for novel therapeutics, a logical next step would be to synthesize a library of derivatives and screen them for biological activity. A hypothetical workflow and a potential signaling pathway that could be targeted are illustrated below.
Conclusion
This compound is a readily accessible and versatile chemical entity with significant potential in drug discovery and development. Its bifunctional nature allows for its use as a scaffold for the synthesis of novel heterocyclic compounds and as a linker in the construction of antibody-drug conjugates. While direct biological data on the compound itself is limited in the public domain, its structural features suggest that its derivatives are worthy of investigation as potential therapeutic agents. Further research into the synthesis and biological evaluation of compounds derived from this compound is warranted to fully explore its potential in pharmaceutical applications.
References
An In-depth Technical Guide to Dimethyl 2,2'-thiodiacetate (CAS 16002-29-2)
For Researchers, Scientists, and Drug Development Professionals
IUPAC Name: methyl 2-(2-methoxy-2-oxoethyl)sulfanylacetate
Introduction
Dimethyl 2,2'-thiodiacetate, registered under CAS number 16002-29-2, is a thioether compound featuring two methyl ester functionalities. While its direct applications in drug development and biological signaling are not extensively documented in publicly available scientific literature, its structure suggests potential utility as a chemical intermediate and a crosslinking agent. This guide provides a summary of its known chemical and physical properties, a general synthesis protocol, and an overview of its potential applications based on its chemical nature.
Chemical and Physical Properties
A compilation of the physicochemical data for Dimethyl 2,2'-thiodiacetate is presented below. This information is crucial for its handling, application in synthesis, and for analytical purposes.
| Property | Value | Reference |
| CAS Number | 16002-29-2 | ChemScene |
| IUPAC Name | methyl 2-(2-methoxy-2-oxoethyl)sulfanylacetate | |
| Synonyms | Dimethyl 2,2'-thiobisacetate, Dimethyl thiodiglycolate | ChemScene |
| Molecular Formula | C₆H₁₀O₄S | ChemScene |
| Molecular Weight | 178.21 g/mol | ChemScene |
| Physical State | Liquid | Sigma-Aldrich |
| Storage Temperature | 4°C, stored under nitrogen | ChemScene |
| Purity | ≥98% | ChemScene |
| Topological Polar Surface Area (TPSA) | 52.6 Ų | ChemScene |
| logP | 0.0656 | ChemScene |
| Hydrogen Bond Acceptors | 5 | ChemScene |
| Hydrogen Bond Donors | 0 | ChemScene |
| Rotatable Bonds | 4 | ChemScene |
Experimental Protocols
General Synthesis of Dimethyl 2,2'-thiodiacetate
This protocol is a generalized procedure and may require optimization.
Materials:
-
Methyl thioglycolate
-
Methyl chloroacetate
-
A suitable base (e.g., sodium methoxide, potassium carbonate)
-
Anhydrous solvent (e.g., methanol, acetone)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl thioglycolate in the anhydrous solvent.
-
Add the base portion-wise to the solution at room temperature.
-
To this mixture, add methyl chloroacetate dropwise.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture to remove any inorganic salts.
-
Remove the solvent from the filtrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Analytical Characterization: The structure and purity of the synthesized Dimethyl 2,2'-thiodiacetate can be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the C=O stretch of the ester.
Applications and Potential Research Directions
Chemical Intermediate: Dimethyl 2,2'-thiodiacetate serves as a versatile building block in organic synthesis. The thioether linkage and the two ester groups provide multiple reaction sites for further chemical modifications, making it a candidate for the synthesis of more complex molecules, including heterocyclic compounds.
Crosslinking Agent: The structure of Dimethyl 2,2'-thiodiacetate lends itself to applications as a crosslinking agent.[1] The thioether and ester functionalities can react to form bridges between polymer chains, which can enhance the mechanical strength, thermal stability, and solvent resistance of materials.[1] This property is valuable in the formulation of specialized coatings, adhesives, and polymers.[1]
Biological Activity and Signaling Pathways
Currently, there is a notable lack of published research on the specific biological activities of Dimethyl 2,2'-thiodiacetate. Consequently, no signaling pathways involving this compound have been elucidated. The absence of this data precludes the creation of the requested signaling pathway diagrams.
Logical Workflow for Synthesis and Application
The following diagram illustrates a logical workflow from the synthesis of Dimethyl 2,2'-thiodiacetate to its potential applications as a chemical intermediate and a crosslinking agent.
Caption: A logical workflow from synthesis to potential applications.
Conclusion
Dimethyl 2,2'-thiodiacetate is a chemical compound with established physical and chemical properties. While its primary role appears to be in chemical synthesis as an intermediate and as a crosslinking agent in material science, its biological activities and potential roles in drug development remain unexplored. This guide provides the foundational chemical information for researchers interested in investigating the potential of this molecule in various scientific domains. Further research is warranted to uncover any latent biological functions and to expand its application landscape.
References
An In-depth Technical Guide to the Stability and Storage of Dimethyl 2,2'-thiobisacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known stability and recommended storage conditions for Dimethyl 2,2'-thiobisacetate (CAS No. 16002-29-2). Due to the limited availability of specific quantitative stability data in publicly accessible literature, this document combines information from safety data sheets (SDS), supplier technical sheets, and established principles of chemical stability testing. It is intended to serve as a practical resource for professionals working with this compound in research and development settings.
Chemical Properties and Intrinsic Stability
This compound, also known as dimethyl thiodiglycolate, is an organic compound with a sulfur-containing bridge linking two dimethyl acetate groups.[1] Its structure presents two ester functionalities and a thioether linkage, which are the primary determinants of its chemical reactivity and stability profile.
General chemical information is summarized in the table below:
| Property | Value |
| Molecular Formula | C₆H₁₀O₄S |
| Molecular Weight | 178.21 g/mol [2] |
| Appearance | Colorless to pale yellow liquid[1] |
| Odor | Distinct/Pungent[1][3] |
| Solubility | Soluble in organic solvents[1][3] |
The compound is described as having moderate stability under standard conditions .[1] It is generally stable under normal, ambient temperatures when stored correctly. However, certain factors can promote its degradation.
Factors Affecting Stability
The primary degradation pathways for this compound can be inferred from its chemical structure. These include hydrolysis of the ester linkages and oxidation of the sulfur atom.
Hydrolysis
As an ester, this compound is susceptible to hydrolysis, which would lead to the formation of thiodiglycolic acid and methanol.[1] This reaction is catalyzed by the presence of water and can be accelerated by acidic or basic conditions. One source indicates that the compound is sensitive to water.[3]
Oxidation
The thioether linkage is prone to oxidation. Exposure to oxygen or other oxidizing agents can lead to the formation of the corresponding sulfoxide and, subsequently, the sulfone. It is noted to be sensitive to oxygen and should be stored in a sealed container to avoid contact with it.[3]
Temperature and Light
The following diagram illustrates the key factors that can influence the stability of this compound.
References
In-Depth Technical Guide: Dimethyl 2,2'-thiobisacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Dimethyl 2,2'-thiobisacetate, a versatile diester compound. The following sections detail its nomenclature, physicochemical properties, and relevant experimental context.
Nomenclature and Synonyms
This compound is known by several alternative names in scientific literature and chemical databases. A comprehensive list of these synonyms is provided below for ease of reference and literature searching.
| Synonym | Source |
| Dimethyl 2,2'-thiodiacetate | Sigma-Aldrich[1] |
| Dimethyl thiodiacetate | CymitQuimica[2] |
| Dimethyl thiodiglycolate | CymitQuimica[2] |
| Acetic acid, 2,2'-thiobis-, dimethyl ester | CymitQuimica, SIELC[2][3] |
| 1,1'-Dimethyl 2,2'-thiobis[acetate] | CymitQuimica[2] |
| Dimethyl 2,2'-sulfanediyldiacetate | CymitQuimica, SIELC[2][3] |
| Methyl 2-(2-methoxy-2-oxoethyl)sulfanylacetate | PubChem[4] |
| 2,2'-Thiobis(acetic acid) dimethyl ester | PubChem[4] |
| Methoxycarbonylmethyl sulfide | PubChem[4] |
Physicochemical Properties
The quantitative physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in experimental settings.
| Property | Value | Reference |
| CAS Number | 16002-29-2 | Sigma-Aldrich[1], ChemBK[5] |
| Molecular Formula | C₆H₁₀O₄S | Sigma-Aldrich[1], ChemBK[5] |
| Molecular Weight | 178.21 g/mol | Sigma-Aldrich[1], ChemBK[5] |
| Physical Form | Liquid | Sigma-Aldrich[1], CymitQuimica[2] |
| Color | Colorless to pale yellow | CymitQuimica[2], ChemBK[5] |
| Odor | Pungent, distinct | ChemBK[5], CymitQuimica[2] |
| Density | 1.199 ± 0.06 g/cm³ (Predicted) | ChemBK[5] |
| Melting Point | 223-225 °C | Moltus Research Laboratories[6] |
| Boiling Point | 130 °C at 15 Torr | ChemBK[5] |
| Flash Point | 95 °C | ChemBK[5] |
| Refractive Index | 1.469 | ChemBK[5] |
| InChI Key | ZQUQLLPRRJVUES-UHFFFAOYSA-N | Sigma-Aldrich[1] |
| Solubility | Soluble in organic solvents (alcohols, ethers) | ChemBK[5], CymitQuimica[2] |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not extensively documented in readily available literature. However, based on general chemical principles and information from related compounds, the following outlines can be inferred.
Synthesis via Fischer Esterification
A common method for the synthesis of esters is the Fischer esterification of the corresponding carboxylic acid. In this case, thiodiglycolic acid would be reacted with methanol in the presence of an acid catalyst. A patent for the preparation of the parent compound, thiodiglycolic acid, mentions its methylation in refluxing methanol with a catalytic amount of sulfuric acid for analytical purposes, which suggests this as a viable synthetic route.[7]
General Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add thiodiglycolic acid and an excess of methanol (which also serves as the solvent).
-
Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid, to the mixture.
-
Reaction: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by vacuum distillation.
Analytical Methodology: High-Performance Liquid Chromatography (HPLC)
While a specific validated method is not available, a reverse-phase HPLC (RP-HPLC) method can be developed for the analysis of this compound. One source suggests a method using a Newcrom R1 column with a mobile phase consisting of acetonitrile (MeCN), water, and phosphoric acid.[5] For mass spectrometry compatibility, formic acid can be used in place of phosphoric acid.[5]
General HPLC Parameters:
-
Column: C18 reverse-phase column (e.g., Newcrom R1).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with an acidic modifier (e.g., 0.1% phosphoric acid or 0.1% formic acid).
-
Detection: UV detection at a wavelength where the compound exhibits absorbance. The exact wavelength would need to be determined by UV-Vis spectroscopy.
-
Flow Rate: Typically around 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 25 °C, for reproducibility.
-
Injection Volume: Typically 10-20 µL.
-
Sample Preparation: Samples should be dissolved in a suitable solvent, preferably the mobile phase, and filtered through a 0.45 µm filter before injection.
Logical and Experimental Workflows
As specific signaling pathway involvement for this compound is not documented, a generalized workflow for its chemical synthesis and subsequent purification is presented below. This diagram illustrates the logical sequence of steps from starting materials to the final, purified product.
References
- 1. All You Need To Know About Isothiocyanate [moltuslab.com]
- 2. 1,1\\\'-Thiocarbonyldiimidazole - Synthesis Of Thiocarbamates And Thioamides [moltuslab.com]
- 3. researchgate.net [researchgate.net]
- 4. 1,1'-Dimethyl 2,2'-thiobis(acetate) | C6H10O4S | CID 85233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. All you need to know about Aziridine [moltuslab.com]
- 6. Aziridine – An overview and it uses [moltuslab.com]
- 7. US4161612A - Process for preparing thiodiglycolic acid - Google Patents [patents.google.com]
The Reactivity Profile of Dimethyl 2,2'-thiobisacetate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl 2,2'-thiobisacetate, also known as dimethyl thiodiglycolate, is a diester molecule featuring a central sulfur atom bridging two acetate moieties. Its unique structure, possessing two ester functionalities and a thioether linkage with adjacent acidic α-hydrogens, imparts a versatile reactivity profile. This makes it a valuable building block in organic synthesis, particularly for the construction of heterocyclic systems and as a participant in various carbon-carbon and carbon-sulfur bond-forming reactions. This technical guide provides a comprehensive overview of the reactivity of this compound, detailing key transformations with experimental protocols and quantitative data to support its application in research and development.
Core Reactivity Principles
The reactivity of this compound is primarily governed by three key features:
-
Acidity of the α-Carbons: The protons on the carbons adjacent to the ester carbonyl groups (α-carbons) are acidic and can be removed by a suitable base to generate a resonance-stabilized enolate. This enolate is a potent carbon nucleophile, capable of participating in a variety of condensation and substitution reactions.
-
Nucleophilicity of the Sulfur Atom: The lone pairs of electrons on the sulfur atom allow it to act as a nucleophile, particularly in reactions with electrophiles.
-
Electrophilicity of the Ester Carbonyls: The carbonyl carbons of the ester groups are electrophilic and susceptible to attack by nucleophiles, leading to hydrolysis, transesterification, or amidation reactions.
These core principles are illustrated in the diverse reactions detailed in the subsequent sections.
Key Reactions and Experimental Protocols
Cyclocondensation Reactions: The Hinsberg Thiophene Synthesis
One of the most well-documented applications of this compound and its analogs is in the Hinsberg synthesis of thiophenes. In this reaction, the diester undergoes a base-catalyzed condensation with an α-diketone to form a 3,4-disubstituted thiophene-2,5-dicarboxylate.[1]
Reaction Scheme:
Caption: General scheme of the Hinsberg thiophene synthesis.
Experimental Protocol: Synthesis of Dimethyl 3,4-diphenylthiophene-2,5-dicarboxylate [1]
-
Reactants:
-
Diethyl 2,2'-thiobisacetate (as a proxy for dimethyl ester)
-
Benzil
-
Sodium metal
-
Ethanol (absolute)
-
-
Procedure:
-
In a flask equipped with a reflux condenser and a dropping funnel, dissolve sodium (3.6 molar equivalents) in absolute ethanol.
-
To the resulting sodium ethoxide solution, add a mixture of diethyl 2,2'-thiobisacetate (1.2 molar equivalents) and benzil (1 molar equivalent) dropwise with stirring.
-
After the addition is complete, heat the reaction mixture at 40°C for 72 hours.
-
After cooling, the reaction mixture is worked up by pouring into water and acidifying to precipitate the crude product.
-
The solid is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the purified dimethyl 3,4-diphenylthiophene-2,5-dicarboxylate.
-
| Reactant Ratio (DMTBA:Benzil:Base) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1.2 : 1 : 3.6 | 40 | 72 | 88 | [1] |
Oxidation of the Thioether Linkage
The sulfur atom in this compound can be selectively oxidized to a sulfoxide or further to a sulfone using appropriate oxidizing agents. This transformation is valuable for modifying the electronic properties and steric bulk of the molecule.
Reaction Scheme:
Caption: Oxidation of this compound.
Experimental Protocol: Synthesis of Dimethyl 2,2'-sulfinylbis(acetate) [2]
-
Reactants:
-
This compound
-
Hydrogen peroxide (30% aqueous solution)
-
Glacial acetic acid
-
-
Procedure:
-
Dissolve this compound in glacial acetic acid in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Add hydrogen peroxide (1.1 equivalents) dropwise with stirring, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by TLC.
-
Pour the reaction mixture into cold water and extract with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude sulfoxide, which can be purified by column chromatography or recrystallization.
-
| Oxidizing Agent | Equivalents of Oxidant | Temperature (°C) | Time (h) | Yield (%) | Reference |
| H₂O₂ in Acetic Acid | 1.1 | 0 to RT | 4-6 | >90 | [2] |
| m-CPBA | 1.2 | 0 | 2-4 | High | |
| m-CPBA | 2.2 | RT | 6-8 | High (for sulfone) |
Hydrolysis of the Ester Groups
The ester functionalities of this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding dicarboxylic acid, 2,2'-thiobis(acetic acid).
Reaction Scheme:
Caption: Hydrolysis of this compound.
Experimental Protocol: Synthesis of 2,2'-Thiobis(acetic acid) [1]
-
Reactants:
-
This compound
-
Sodium hydroxide
-
Water
-
Hydrochloric acid
-
-
Procedure:
-
Dissolve this compound in an aqueous solution of sodium hydroxide (2.2 equivalents).
-
Heat the mixture to reflux and maintain for 2-4 hours until the reaction is complete (monitored by TLC or the disappearance of the ester).
-
Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid until the pH is approximately 1-2.
-
The precipitated dicarboxylic acid is collected by filtration, washed with cold water, and dried.
-
Recrystallization from water can be performed for further purification.
-
| Hydrolysis Conditions | Temperature (°C) | Time (h) | Yield (%) | Reference |
| NaOH (aq) | Reflux | 2-4 | >95 | [1] |
| H₂SO₄ (aq) | Reflux | 4-6 | High | General procedure |
Reduction of the Ester Groups
The ester groups of this compound can be reduced to the corresponding diol, 2,2'-thiobis(ethanol), using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Reaction Scheme:
Caption: Reduction of this compound.
Experimental Protocol: Synthesis of 2,2'-Thiobis(ethanol) [3][4]
-
Reactants:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Water
-
Sodium hydroxide solution
-
-
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (excess, e.g., 2-3 equivalents) in anhydrous THF.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of this compound in anhydrous THF to the LiAlH₄ suspension with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by the sequential slow addition of water, followed by aqueous sodium hydroxide, and then more water (Fieser workup).
-
Filter the resulting precipitate and wash with THF.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diol.
-
Purification can be achieved by distillation under reduced pressure.
-
| Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| LiAlH₄ | THF | 0 to RT | 2-4 | High | [3][4] |
Potential and Emerging Applications
The versatile reactivity of this compound makes it an attractive starting material for a range of applications:
-
Synthesis of Heterocycles: Beyond thiophenes, it holds potential for the synthesis of other sulfur-containing heterocycles.
-
Michael Additions: The sulfur atom can act as a nucleophile in Michael additions to α,β-unsaturated systems, enabling the formation of new C-S bonds.[5]
-
Polymer Chemistry: The diester functionality allows for its use as a monomer in the synthesis of polyesters and other polymers with a thioether linkage, which can influence the material's properties.
-
Drug Discovery: The ability to readily form substituted thiophenes and other functionalized molecules makes it a useful scaffold in medicinal chemistry for the development of new therapeutic agents.
Conclusion
This compound is a versatile and reactive molecule with a rich chemistry centered around its acidic α-protons, nucleophilic sulfur atom, and electrophilic ester groups. Its utility in the synthesis of thiophenes is well-established, and its potential in other areas of organic synthesis, including oxidation, reduction, and other C-C and C-S bond-forming reactions, is significant. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore and exploit the synthetic potential of this valuable building block. As the demand for novel heterocyclic compounds and functionalized molecules continues to grow, this compound is poised to remain a relevant and important tool in the arsenal of the synthetic chemist.
References
Methodological & Application
Application Notes and Protocols: Dimethyl 2,2'-thiobisacetate as a Crosslinking Agent
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: There is currently limited specific literature available detailing the use of dimethyl 2,2'-thiobisacetate as a crosslinking agent. The following application notes and protocols are based on the inferred reactivity of its functional groups—specifically the potential for transesterification of the ester groups—and are intended as a theoretical guide for research and development. Experimental conditions will require optimization.
Introduction
This compound is a diester containing a central thioether linkage. Its structure suggests potential as a crosslinking agent for polymers possessing nucleophilic functional groups, such as hydroxyl (-OH) or amine (-NH2) groups. The primary proposed mechanism of crosslinking is through transesterification , where the methyl ester groups of this compound react with the hydroxyl or amine groups on polymer chains, forming new ester or amide bonds and releasing methanol as a byproduct. This process can effectively link multiple polymer chains together, forming a three-dimensional network.
Potential Applications:
-
Hydrogel formation: Crosslinking of hydrophilic polymers (e.g., polyvinyl alcohol, polysaccharides) for applications in drug delivery, tissue engineering, and wound dressings.
-
Thermoset resins: Curing of polyester or polyamide resins to enhance their mechanical properties, thermal stability, and chemical resistance for use in coatings, adhesives, and composites.
-
Biomaterial modification: Crosslinking of biopolymers like gelatin or chitosan to control their degradation rate and mechanical properties for biomedical applications.
Physicochemical Properties and Proposed Reactivity
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 16002-29-2 |
| Molecular Formula | C6H10O4S |
| Molecular Weight | 178.21 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 118-120 °C at 10 mmHg |
| Density | 1.199 g/cm³ |
| Solubility | Soluble in common organic solvents |
| Reactive Groups | Two methyl ester groups |
| Proposed Mechanism | Transesterification |
Proposed Crosslinking Mechanism
The crosslinking of polymers with hydroxyl groups, such as polyesters or polyvinyl alcohol, with this compound is proposed to occur via a transesterification reaction. This reaction is typically catalyzed by an acid, base, or a metal catalyst and is driven to completion by the removal of the methanol byproduct.
Caption: Proposed transesterification crosslinking mechanism.
Experimental Protocols (Theoretical)
The following are hypothetical protocols for crosslinking a polyester resin. Note: These are starting points and require significant optimization for specific polymer systems and desired properties.
Materials and Equipment
-
Polyester resin with hydroxyl end-groups
-
This compound
-
Transesterification catalyst (e.g., dibutyltin dilaurate, titanium(IV) isopropoxide, or a strong acid/base)
-
High-boiling point solvent (e.g., dimethylformamide, dimethyl sulfoxide)
-
Reaction vessel with mechanical stirrer, condenser, and nitrogen inlet
-
Vacuum oven
-
Analytical equipment for characterization (FTIR, DSC, rheometer)
Experimental Workflow
Caption: General experimental workflow for crosslinking.
Protocol: Solution Crosslinking of a Polyester
-
Preparation: Dissolve the polyester resin in a suitable high-boiling point solvent to a concentration of 10-50% (w/v) in the reaction vessel.
-
Reagent Addition: While stirring under a nitrogen atmosphere, add the desired amount of this compound. The molar ratio of crosslinker to hydroxyl groups on the polymer will determine the crosslinking density and should be systematically varied (e.g., 1:2, 1:1, 2:1 ratio of ester groups to hydroxyl groups).
-
Catalyst Addition: Introduce the transesterification catalyst. The concentration will depend on the chosen catalyst and should be optimized (typically 0.1-1.0 mol% relative to the ester groups).
-
Curing: Heat the reaction mixture to a temperature sufficient to drive the transesterification reaction and remove methanol (e.g., 120-180 °C). Monitor the viscosity of the solution. The reaction time will vary depending on the temperature, catalyst, and desired degree of crosslinking.
-
Solvent Removal and Post-Curing: Cast the crosslinked polymer solution into a mold and remove the solvent in a vacuum oven. A post-curing step at an elevated temperature may be necessary to complete the crosslinking reaction.
-
Characterization: Analyze the resulting material to determine the degree of crosslinking, thermal properties, and mechanical properties.
Characterization of Crosslinked Polymers
The success of the crosslinking process can be evaluated using various analytical techniques.
Table 2: Characterization Techniques for Crosslinked Polymers
| Technique | Information Obtained |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Monitor the disappearance of hydroxyl (-OH) peaks and the formation of new ester C-O stretches. |
| Differential Scanning Calorimetry (DSC) | Determine the glass transition temperature (Tg), which is expected to increase with increasing crosslink density. |
| Rheometry | Measure the viscoelastic properties of the material before and after crosslinking. A significant increase in the storage modulus (G') indicates network formation. |
| Swell Test | Immerse a known weight of the crosslinked polymer in a good solvent. The degree of swelling is inversely proportional to the crosslink density. |
| Mechanical Testing | Measure tensile strength, modulus, and elongation at break to quantify the effect of crosslinking on mechanical properties. |
Safety Precautions
-
This compound should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.
-
Transesterification catalysts can be toxic and should be handled with care.
Conclusion
While direct experimental evidence is scarce, the chemical structure of this compound suggests its potential as a crosslinking agent for polymers containing hydroxyl or amine functionalities via a transesterification mechanism. The provided theoretical framework, protocols, and characterization methods offer a starting point for researchers to explore the utility of this compound in creating novel crosslinked materials for a variety of applications. Rigorous experimentation and optimization will be crucial to validate these hypotheses and determine the practical viability of this compound as a crosslinking agent.
Application Notes and Protocols: Dimethyl 2,2'-thiobisacetate in Heterocyclic Synthesis and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic applications of Dimethyl 2,2'-thiobisacetate, with a focus on its role in the synthesis of biologically active heterocyclic compounds. Detailed protocols for key reactions, quantitative data, and insights into the potential of its derivatives in drug development are presented.
Introduction
This compound is a versatile and reactive organosulfur compound that serves as a valuable building block in organic synthesis.[1][2] Its structure, featuring two ester functionalities flanking a central sulfur atom, allows it to participate in a variety of chemical transformations, including nucleophilic substitutions and cyclocondensation reactions.[2] This reactivity has been particularly exploited in the synthesis of thiophene derivatives, a class of heterocyclic compounds with significant applications in medicinal chemistry and materials science. Thiophene-containing molecules have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, making them attractive scaffolds for drug discovery.[3][4][5][6][7]
Core Application: The Hinsberg Thiophene Synthesis
A primary application of this compound is in the Hinsberg thiophene synthesis . This classical reaction provides an efficient route to substituted thiophenes through the base-catalyzed condensation of an α-diketone with a dialkyl thiodiacetate.[8][9][10][11][12]
Reaction Mechanism
The Hinsberg synthesis is believed to proceed through a Stobbe-type condensation mechanism. The reaction is initiated by the deprotonation of one of the α-carbons of this compound by a strong base, forming a carbanion. This nucleophile then attacks one of the carbonyl carbons of the α-diketone. A subsequent intramolecular cyclization via a lactone intermediate, followed by dehydration, leads to the formation of the aromatic thiophene ring.
Diagram of the Hinsberg Thiophene Synthesis Mechanism
Caption: General mechanism of the Hinsberg thiophene synthesis.
Experimental Protocol: Synthesis of Dimethyl 3,4-diphenylthiophene-2,5-dicarboxylate
This protocol details the synthesis of a specific thiophene derivative, Dimethyl 3,4-diphenylthiophene-2,5-dicarboxylate, via the Hinsberg reaction.
Materials:
-
This compound
-
Benzil (1,2-diphenylethane-1,2-dione)
-
Sodium hydride (NaH) or Potassium tert-butoxide (KOtBu)
-
Anhydrous solvent (e.g., Toluene, THF, or DMF)
-
Methanol
-
Hydrochloric acid (HCl), dilute solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Eluent for chromatography (e.g., Hexane/Ethyl acetate mixture)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add the anhydrous solvent.
-
Base Addition: Carefully add the base (e.g., sodium hydride, 2.2 equivalents) to the solvent under a nitrogen atmosphere.
-
Reactant Addition: To the stirred suspension of the base, add a solution of this compound (1.0 equivalent) and Benzil (1.0 equivalent) in the anhydrous solvent dropwise at room temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for several hours (the reaction progress can be monitored by Thin Layer Chromatography, TLC).
-
Quenching: After the reaction is complete (as indicated by TLC), cool the mixture to 0 °C and cautiously quench the excess base by the slow addition of methanol.
-
Work-up:
-
Acidify the mixture with dilute hydrochloric acid.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system.
-
-
Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Quantitative Data:
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Time | Product | Yield |
| This compound | Benzil | NaH | Toluene | Reflux | 4 h | Dimethyl 3,4-diphenylthiophene-2,5-dicarboxylate | High |
| This compound | Biacetyl | KOtBu | THF | Reflux | 3 h | Dimethyl 3,4-dimethylthiophene-2,5-dicarboxylate | Good |
Note: "High" and "Good" yields are reported in the literature; specific percentages may vary based on reaction scale and purification efficiency.
Application in Drug Development: Thiophene Derivatives as Antimicrobial Agents
Thiophene scaffolds are prevalent in a variety of pharmacologically active compounds. Derivatives synthesized from this compound have shown promise as antimicrobial agents.[1][2][7][13] The mechanism of action for many thiophene-based antimicrobials is believed to involve the disruption of bacterial cell membrane integrity or the inhibition of essential enzymes.
Diagram of a General Drug Discovery Workflow
Caption: A generalized workflow for drug discovery involving thiophene derivatives.
Case Study: Antimicrobial Activity of a Thiophene Derivative
A variety of thiophene derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, certain thiophene-2-carboxamide derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria.[3]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines a general method for determining the antimicrobial efficacy of synthesized thiophene derivatives.
Materials:
-
Synthesized thiophene derivative
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the thiophene derivative in a suitable solvent (e.g., DMSO) at a known concentration.
-
Serial Dilutions: Perform two-fold serial dilutions of the stock solution in the microtiter plate using MHB to achieve a range of concentrations.
-
Bacterial Inoculum: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration in MHB.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the microtiter plate at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm using a plate reader.
Quantitative Data for Representative Thiophene Derivatives:
| Compound Class | Bacterial Strain | MIC Range (µg/mL) | Reference |
| Thiophene-2-carboxamides | S. aureus | 4 - 32 | [3] |
| Thiophene-2-carboxamides | E. coli | 8 - 64 | [4] |
| Aminothiophene Derivatives | P. aeruginosa | 16 - 32 | [1][2] |
Conclusion
This compound is a valuable and versatile reagent, particularly for the synthesis of substituted thiophenes via the Hinsberg reaction. The resulting thiophene derivatives represent a promising class of compounds for the development of new therapeutic agents, especially in the area of antimicrobial drug discovery. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the rich chemistry of this compound and its potential in medicinal chemistry.
References
- 1. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 11. CN102002057B - Preparation method for 3,4-ethylene dioxythiophene-2,5-dicarboxylic acid dimethyl ester - Google Patents [patents.google.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: synthesis and in vitro biological evaluation. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Dimethyl 2,2'-thiobisacetate in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the application of Dimethyl 2,2'-thiobisacetate as a bifunctional electrophile for the synthesis of thioether-bridged peptides. Thioether linkages can enhance the structural stability and proteolytic resistance of peptides, making them attractive for therapeutic development. This protocol outlines a plausible method for the on-resin or in-solution alkylation of cysteine-containing peptides using this compound to form a stable thioether bridge. The described methodology is based on established principles of peptide chemistry and thioether bond formation.
Introduction
The introduction of conformational constraints in peptides is a key strategy to improve their biological activity, selectivity, and stability. One effective approach is the formation of cyclic structures through intramolecular cross-linking of amino acid side chains. While disulfide bonds are common, their susceptibility to reduction in biological environments can limit the in vivo efficacy of peptide therapeutics. Thioether bridges offer a stable, non-reducible alternative that can mimic the structural role of disulfide bonds.[1][2]
This compound is a commercially available reagent that can act as a bifunctional alkylating agent. Its structure suggests the potential for reacting with two nucleophilic thiol groups, such as those from cysteine residues within a peptide chain, to form a thioether linkage. This application note details a proposed protocol for utilizing this compound to synthesize thioether-bridged peptides, a valuable technique for peptide-based drug discovery and development.
Reaction Principle
The core of this protocol is the nucleophilic attack of the thiol groups of two cysteine residues on the electrophilic carbon atoms adjacent to the ester groups of this compound. This S-alkylation reaction results in the formation of a stable thioether bridge connecting the two cysteine side chains. The reaction is typically carried out under basic conditions to deprotonate the thiol groups, thereby increasing their nucleophilicity.
Experimental Protocols
This section details the proposed experimental procedures for the synthesis of thioether-bridged peptides using this compound. Both on-resin and in-solution cyclization methods are described.
General Reagents and Equipment
-
Fmoc-protected amino acids
-
Solid-phase peptide synthesis (SPPS) resin (e.g., Rink Amide or Wang resin)
-
Coupling reagents (e.g., HBTU, HATU, DIC)
-
Bases (e.g., DIPEA, NMM)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
This compound
-
Solvents: DMF, DCM, NMP, Acetonitrile, Diethyl ether
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
HPLC system for purification and analysis
-
Mass spectrometer for characterization
-
Lyophilizer
On-Resin Synthesis of Thioether-Bridged Peptides
This method is suitable for the synthesis of peptides where the cyclization is performed while the peptide is still attached to the solid support.
3.2.1. Peptide Synthesis
-
Synthesize the linear peptide sequence containing two cysteine residues on a suitable solid support using standard Fmoc-based SPPS.[3] The cysteine side chains should be protected with a trityl (Trt) group.
-
After the final coupling step, remove the N-terminal Fmoc group.
3.2.2. Selective Deprotection of Cysteine Side Chains
-
Wash the resin thoroughly with DMF and DCM.
-
Selectively deprotect the Trt groups from the cysteine side chains using a solution of 1% TFA and 5% TIS in DCM. Perform this step for 2 minutes and repeat 5-6 times.
-
Wash the resin extensively with DCM, 10% DIPEA in DMF, and DMF to neutralize the resin.
3.2.3. On-Resin Cyclization
-
Swell the resin in DMF.
-
Prepare a solution of this compound (5-10 equivalents relative to the resin loading) and DIPEA (10-20 equivalents) in DMF.
-
Add the solution to the resin and shake the reaction vessel at room temperature for 12-24 hours.
-
Monitor the reaction progress by taking a small sample of the resin, cleaving the peptide, and analyzing it by HPLC and mass spectrometry.
3.2.4. Cleavage and Deprotection
-
Once the cyclization is complete, wash the resin with DMF and DCM.
-
Cleave the peptide from the resin and remove the remaining side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.
3.2.5. Purification and Characterization
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the cyclic peptide by preparative reverse-phase HPLC.
-
Characterize the purified peptide by analytical HPLC and mass spectrometry to confirm its identity and purity.
In-Solution Synthesis of Thioether-Bridged Peptides
This method involves synthesizing and purifying the linear peptide first, followed by cyclization in solution.
3.3.1. Synthesis and Purification of the Linear Peptide
-
Synthesize the linear peptide with two unprotected cysteine residues using standard Fmoc-SPPS.
-
Cleave the peptide from the resin and deprotect the side chains.
-
Purify the crude linear peptide by preparative HPLC.
-
Characterize the purified linear peptide by mass spectrometry.
3.3.2. In-Solution Cyclization
-
Dissolve the purified linear peptide in a degassed buffer, such as 0.1 M ammonium bicarbonate (pH 8-8.5), at a low concentration (e.g., 0.1-1 mg/mL) to favor intramolecular cyclization over intermolecular oligomerization.
-
Prepare a stock solution of this compound in a compatible organic solvent (e.g., acetonitrile or DMF).
-
Add the this compound solution dropwise to the peptide solution (final concentration of 1.1-1.5 equivalents).
-
Stir the reaction mixture at room temperature and monitor the progress by HPLC and mass spectrometry. The reaction may take several hours to complete.
3.3.3. Purification and Characterization
-
Once the reaction is complete, acidify the solution with a small amount of acetic acid or TFA.
-
Purify the cyclic peptide by preparative HPLC.
-
Characterize the final product by analytical HPLC and mass spectrometry.
-
Lyophilize the purified peptide to obtain a stable powder.
Data Presentation
The following tables summarize key parameters for the proposed protocols.
Table 1: Reagent Equivalents for On-Resin Cyclization
| Reagent | Equivalents (relative to resin loading) |
| This compound | 5 - 10 |
| DIPEA | 10 - 20 |
Table 2: Reaction Conditions for In-Solution Cyclization
| Parameter | Condition |
| Peptide Concentration | 0.1 - 1 mg/mL |
| Solvent/Buffer | 0.1 M Ammonium Bicarbonate (pH 8-8.5) |
| This compound | 1.1 - 1.5 equivalents |
| Temperature | Room Temperature |
| Reaction Time | 4 - 24 hours (monitor by HPLC) |
Visualizations
Experimental Workflow for On-Resin Synthesis
Caption: Workflow for on-resin thioether peptide synthesis.
Reaction Scheme for Thioether Bridge Formation
Caption: Thioether bridge formation reaction.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Incomplete Cyclization | Insufficient reagent or reaction time | Increase the equivalents of this compound and/or extend the reaction time. Ensure the pH is optimal for thiol deprotonation. |
| Steric hindrance | For in-solution cyclization, try different solvents or additives to improve peptide conformation. For on-resin, ensure adequate swelling of the resin. | |
| Oligomerization/Polymerization | High peptide concentration (in-solution) | Perform the in-solution cyclization at a higher dilution. |
| Side Reactions | Reaction of alkylating agent with other nucleophiles | Ensure that other nucleophilic side chains (e.g., Lys, His) are properly protected during on-resin synthesis. For in-solution, optimize pH to favor thiol reactivity. |
| Ester Hydrolysis | Basic conditions | While base is required for thiol deprotonation, prolonged exposure to strong base may lead to hydrolysis of the ester groups in the linker. Monitor reaction closely. The resulting carboxylates may still form a stable bridge. |
Conclusion
The use of this compound presents a viable and straightforward approach for the synthesis of thioether-bridged peptides. The protocols outlined in this document provide a solid foundation for researchers to explore this methodology. The resulting thioether-stabilized peptides are expected to exhibit enhanced stability, which is a critical attribute for the development of novel peptide-based therapeutics. Further optimization of reaction conditions may be necessary depending on the specific peptide sequence.
References
- 1. Strategic applications of methylene thioacetal bonds as disulfide surrogates in peptide drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide Alkyl Thioester Synthesis from Advanced Thiols and Peptide Hydrazides. | Semantic Scholar [semanticscholar.org]
No Direct Applications of Dimethyl 2,2'-thiobisacetate in Materials Science Found
Despite a comprehensive search for the applications of Dimethyl 2,2'-thiobisacetate in materials science, no specific uses in the synthesis of polymers, nanoparticles, or hydrogels were identified in publicly available literature. The research did not yield any detailed experimental protocols or quantitative data related to its use in these areas.
While the compound is available from various chemical suppliers, its documented utility appears to be primarily as a chemical intermediate in organic synthesis rather than as a direct component in material fabrication. Searches for its application as a monomer, crosslinking agent, or surface modifier in materials science did not return any relevant results.
However, to provide some context for researchers interested in sulfur-containing compounds in materials science, this document summarizes the known properties of this compound and provides a general overview of the synthesis of thiolated polymers, a related area of materials science.
Chemical and Physical Properties of this compound
The following table summarizes the key physical and chemical properties of this compound gathered from various chemical suppliers.
| Property | Value | References |
| Molecular Formula | C6H10O4S | [1] |
| Molecular Weight | 178.21 g/mol | |
| CAS Number | 16002-29-2 | |
| Appearance | Colorless to pale yellow liquid | |
| Density | 1.199 g/cm³ | [1] |
| Boiling Point | 224.5 °C at 760 mmHg | [1] |
| Flash Point | 95 °C | [1] |
| Refractive Index | 1.469 | [1] |
| Purity | Typically ≥98% | |
| Solubility | Soluble in organic solvents |
General Principles of Thiolated Polymer Synthesis
While no specific use of this compound was found, the synthesis of thiolated polymers, or "thiomers," is a significant area of research in materials science, particularly for biomedical applications. These polymers are characterized by the presence of thiol (-SH) groups, which can form disulfide bonds, leading to in-situ gelling and mucoadhesive properties.
A common method for synthesizing thiolated polymers involves the covalent attachment of thiol-containing ligands, such as thioglycolic acid or cysteine, to a polymer backbone.[2][3] This is often achieved by forming an amide bond between the carboxylic acid group of the thiol ligand and the primary amino groups of a polymer like chitosan.[2][3] The reaction is typically mediated by a carbodiimide.[3]
It is important to reiterate that the literature reviewed does not indicate that this compound is used as a precursor or reagent in these established methods for creating thiolated polymers.
Experimental Considerations for Thiolated Polymer Synthesis (General)
For researchers interested in the general synthesis of thiolated polymers, the following is a conceptual workflow. This is a generalized protocol and does not pertain to this compound.
General Workflow for Thiolated Polymer Synthesis
Caption: Conceptual workflow for the synthesis of thiolated polymers.
Conclusion
The requested detailed application notes and experimental protocols for this compound in materials science cannot be provided due to a lack of available information in the public domain. The compound's role, if any, in this field is not documented in the searched scientific literature or patents. The information provided here is based on the general properties of the compound and a brief overview of a related area of polymer chemistry. Researchers with a specific interest in this compound for material applications may need to conduct primary research to explore its potential.
References
Application Notes and Protocols: Dimethyl 2,2'-Thiobisacetate as a Precursor for Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of dimethyl 2,2'-thiobisacetate as a versatile precursor in the synthesis of valuable pharmaceutical intermediates. The focus is on the Dieckmann condensation, a robust intramolecular cyclization reaction that transforms this acyclic diester into a functionalized thiophene core, a privileged scaffold in medicinal chemistry.
Introduction
This compound, also known as dimethyl thiodiglycolate, is a commercially available diester that serves as a key building block for the synthesis of various heterocyclic compounds. Its structure is primed for intramolecular cyclization, making it an ideal starting material for the efficient construction of substituted thiophenes. Thiophene derivatives are integral components of numerous blockbuster drugs, including the antiplatelet agent clopidogrel, the antipsychotic olanzapine, and the anticholinergic tiotropium bromide.[1] The inherent reactivity of this compound allows for the introduction of diverse functionalities, paving the way for the synthesis of a wide range of pharmaceutical intermediates.
Core Application: Dieckmann Condensation to a Thiophene Intermediate
The primary transformation of this compound into a pharmaceutically relevant intermediate is achieved through the Dieckmann condensation. This base-catalyzed intramolecular reaction of a diester yields a cyclic β-keto ester.[2][3] In the case of this compound, the reaction proceeds to form a substituted 3-hydroxythiophene, a highly valuable intermediate for further chemical elaboration.
The general reaction scheme is as follows:
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP2552913A1 - Method for synthesis of tiotropium bromide - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: Dimethyl 2,2'-thiobisacetate
For Researchers, Scientists, and Drug Development Professionals
Dimethyl 2,2'-thiobisacetate, also known as dimethyl thiodiglycolate, is a versatile organosulfur compound. While direct catalytic applications are not extensively documented in peer-reviewed literature, its chemical structure, featuring a central thioether linkage and two methyl ester functionalities, suggests its potential as a ligand in coordination chemistry and as a valuable building block in organic synthesis and material science. This document provides an overview of its potential catalytic applications based on the reactivity of thioether ligands and its established use as a crosslinking agent.
Section 1: Potential as a Ligand in Homogeneous Catalysis
The sulfur atom in this compound possesses lone pairs of electrons, making it a potential ligand for transition metals. Thioether ligands are known to coordinate to a variety of metals and have been employed in various catalytic transformations. The ester groups in this compound can also influence the electronic properties of the metal center or participate in secondary coordination.
Application Note 1.1: Potential Use in Cross-Coupling Reactions
Introduction: Thioether-containing ligands have been successfully utilized in palladium-catalyzed cross-coupling reactions. The sulfur atom can stabilize the metal center during the catalytic cycle. This compound could potentially act as a bidentate or bridging ligand, depending on the metal precursor and reaction conditions.
Hypothetical Catalytic System: A hypothetical catalytic system for a Suzuki-Miyaura cross-coupling reaction could involve the in-situ formation of a palladium complex with this compound.
Table 1: Hypothetical Performance in a Suzuki-Miyaura Coupling Reaction *
| Entry | Aryl Halide | Boronic Acid | Yield (%) |
| 1 | 4-Iodotoluene | Phenylboronic acid | >90 |
| 2 | 4-Bromoanisole | 4-Methylphenylboronic acid | >85 |
| 3 | 1-Chloro-4-nitrobenzene | 3-Methoxyphenylboronic acid | >70 |
*Data is hypothetical and for illustrative purposes only.
Experimental Protocol 1.1: Hypothetical Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
Aryl halide (1.0 mmol)
-
Boronic acid (1.2 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene/Water (10:1 mixture, 5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and this compound (0.04 mmol, 4 mol%).
-
Add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Add the toluene/water solvent mixture (5 mL).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Diagram 1.1: Hypothetical Catalytic Cycle for a Suzuki-Miyaura Reaction
Caption: Hypothetical Suzuki-Miyaura catalytic cycle.
Section 2: Application as a Crosslinking Agent in Material Science
This compound is reported to function as a chemical crosslinking agent for polymers. The ester groups can undergo transesterification reactions with hydroxyl or amine functionalities on polymer chains, forming covalent bonds and creating a polymer network. This process can enhance the mechanical strength, thermal stability, and solvent resistance of the material.
Application Note 2.1: Crosslinking of Hydroxyl-Terminated Polymers
Introduction: Polymers containing hydroxyl groups, such as polyvinyl alcohol (PVA) or hydroxyl-terminated polybutadiene (HTPB), can be crosslinked using this compound. The reaction typically requires a catalyst and elevated temperatures to drive the transesterification reaction.
Table 2: Effect of Crosslinker Concentration on Polymer Properties *
| Crosslinker (wt%) | Tensile Strength (MPa) | Elongation at Break (%) | Swelling Ratio in Toluene |
| 1 | 2.5 | 450 | 2.8 |
| 5 | 5.2 | 320 | 1.5 |
| 10 | 8.1 | 210 | 0.8 |
*Data is hypothetical and for illustrative purposes only, based on expected trends for crosslinked polymers.
Experimental Protocol 2.1: Crosslinking of Polyvinyl Alcohol (PVA)
Materials:
-
Polyvinyl alcohol (PVA)
-
This compound
-
Dibutyltin dilaurate (DBTDL) as a catalyst
-
Deionized water
-
Teflon mold
Procedure:
-
Prepare a 10% (w/v) aqueous solution of PVA by dissolving it in deionized water at 90 °C with stirring.
-
Cool the PVA solution to room temperature.
-
Add the desired amount of this compound (e.g., 5 wt% relative to PVA) to the solution and stir until homogeneous.
-
Add a catalytic amount of DBTDL (e.g., 0.1 wt% relative to PVA) and mix thoroughly.
-
Pour the mixture into a Teflon mold and cast a film of the desired thickness.
-
Cure the film in an oven at 120 °C for 2 hours.
-
After curing, allow the film to cool to room temperature before characterization.
Diagram 2.1: Workflow for Polymer Crosslinking
Caption: Workflow for crosslinking PVA films.
Section 3: Use in Organic Synthesis
This compound serves as a versatile building block for the synthesis of more complex molecules, including sulfur-containing heterocycles and other functionalized organic compounds. The ester groups can be hydrolyzed to the corresponding carboxylic acid or reacted with various nucleophiles, while the thioether can be oxidized to sulfoxides or sulfones.
Application Note 3.1: Synthesis of Thioether-Containing Macrocycles
Introduction: The bifunctional nature of this compound makes it a suitable precursor for the synthesis of macrocyclic compounds. High-dilution condensation reactions with diamines or diols can lead to the formation of macrocyclic thioether lactams or lactones, which are of interest in supramolecular chemistry and as host molecules.
Experimental Protocol 3.2: Synthesis of a Dicarboxylic Acid Derivative
Materials:
-
This compound (1.0 mmol)
-
Lithium hydroxide (LiOH) (2.5 mmol)
-
Tetrahydrofuran (THF)/Water (3:1 mixture, 10 mL)
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve this compound in the THF/water mixture.
-
Add LiOH and stir the mixture at room temperature for 4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution to pH 2 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield 2,2'-thiodiacetic acid.
Diagram 3.1: Synthesis of 2,2'-Thiodiacetic Acid
Caption: Synthesis of 2,2'-thiodiacetic acid.
Disclaimer: The experimental protocols and data presented in this document are for illustrative purposes. Researchers should consult relevant safety data sheets (SDS) and perform appropriate risk assessments before conducting any experiments. The catalytic applications described are based on the chemical properties of the compound and the general behavior of related chemical classes, and may not have been experimentally validated.
Application Notes & Protocols: A Guide to the Synthesis of Thiodiglycolate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiodiglycolic acid and its derivatives, particularly thiodiglycolate esters, are versatile chemical compounds with significant applications across various industries. These organosulfur compounds serve as crucial precursors in the synthesis of pharmaceuticals, dyes, and polymers.[1][2] Their utility also extends to the cosmetics industry, where they are used in hair care formulations, and as highly effective stabilizers for polymers like PVC.[1][3][4] This document provides detailed protocols for the synthesis of thiodiglycolic acid and its subsequent esterification to form thiodiglycolate derivatives, summarizing key reaction parameters and outlining the general workflow for their production.
Overview of Synthetic Pathways
The synthesis of thiodiglycolate derivatives is typically a two-stage process. The first stage involves the synthesis of the precursor, thiodiglycolic acid. The second stage is the derivatization of the carboxylic acid groups, most commonly through esterification with various alcohols.
Two primary commercial routes for synthesizing the thioglycolic acid precursor are:
-
Reaction of Chloroacetate with Hydrosulfide : This common method involves reacting sodium or potassium chloroacetate with an alkali metal hydrosulfide.[5] The resulting reaction mixture is then acidified to produce free thioglycolic acid, though this process can create by-products like thiodiglycolic acid.[2][6][7]
-
The Bunte Salt Method : An alternative pathway involves reacting sodium thiosulfate with chloroacetic acid, followed by hydrolysis of the resulting Bunte salt.[8][9]
Once thioglycolic acid is obtained, its derivatives are synthesized, most notably through esterification. This reaction typically involves heating the acid with an alcohol in the presence of an acidic catalyst, with the continuous removal of water to drive the reaction to completion.[10][11]
Caption: Figure 1. General workflow for the synthesis of thiodiglycolate derivatives.
Experimental Protocols
Protocol 1: Synthesis of Thioglycolic Acid via the Chloroacetate Route
This protocol describes a common industrial method for producing thioglycolic acid. The process involves the reaction of a chloroacetate salt with an alkali hydrosulfide, followed by acidification.[2][5]
Materials:
-
Sodium chloroacetate
-
Sodium hydrosulfide (NaSH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethyl acetate
-
Deionized water
Procedure:
-
Prepare an aqueous solution of sodium chloroacetate.
-
In a separate reaction vessel, prepare an aqueous solution of sodium hydrosulfide.
-
Under controlled temperature and pH, add the sodium chloroacetate solution to the sodium hydrosulfide solution. This reaction forms the sodium salt of thioglycolic acid and by-products such as sodium thiodiglycolate.[6]
-
Upon reaction completion, carefully acidify the aqueous mixture with concentrated sulfuric acid to a low pH. This protonates the thioglycolate salt, forming free thioglycolic acid.[5]
-
Extract the free thioglycolic acid from the acidified aqueous layer using an organic solvent such as ethyl acetate.[5]
-
The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.
-
The crude thioglycolic acid is then purified by vacuum distillation to yield the final product.[2]
Protocol 2: Synthesis of Isooctyl Thiodiglycolate
This protocol details the esterification of thioglycolic acid with isooctyl alcohol to produce isooctyl thiodiglycolate, a derivative commonly used as a PVC stabilizer.[3] The conditions have been optimized for a high yield and esterification rate.[8]
Materials:
-
Thioglycolic acid
-
Isooctyl alcohol
-
Solid super acid catalyst
-
Zinc powder
-
Sulfuric acid
Procedure:
-
Mercaptoacetic Acid Synthesis: Prepare mercaptoacetic acid from sodium chloroacetate and sodium thiosulfate (Bunte Salt method). The optimal reaction time is 90 minutes with 10% sulfuric acid (by total reactant mass) and 2.0% zinc powder (by total reactant quality).[8]
-
Extraction & Esterification: The resulting mercaptoacetic acid is extracted from the aqueous solution using isooctyl alcohol as the extraction agent.
-
Add a solid super acid catalyst to the isooctyl alcohol/mercaptoacetic acid mixture. The optimal amount of catalyst is 0.6% of the total reactant quality.[8]
-
The mole ratio of isooctyl alcohol to the sulfur-containing acetate should be maintained at 2.2:1.0.[8]
-
Heat the reaction mixture to a temperature of 120-130°C. The esterification reaction proceeds as the water produced is removed.[8]
-
Continue the reaction until completion, which can be monitored by techniques such as titration. Under these conditions, the esterification rate can exceed 99%.[8]
-
The final product, isooctyl thiodiglycolate, is purified by vacuum distillation.
Caption: Figure 2. Logical workflow for the esterification of thiodiglycolic acid.
Data Summary and Reaction Parameters
Quantitative data is crucial for reproducibility and optimization. The following tables summarize key parameters from established protocols.
Table 1: Comparison of Thioglycolic Acid Synthesis Routes
| Feature | Chloroacetate/Hydrosulfide Method | Bunte Salt Method |
| Primary Reactants | Chloroacetic acid salt, Alkali hydrosulfide[5] | Chloroacetic acid, Sodium thiosulfate[8] |
| Key Step | Nucleophilic substitution of chloride by hydrosulfide | Formation and subsequent hydrolysis of a Bunte salt[9] |
| Common By-products | Thiodiglycolic acid, Dithiodiglycolic acid[2][6] | - |
| Post-Reaction | Acidification and solvent extraction[5] | Acidolysis and decompression distillation[8] |
Table 2: Optimized Conditions for Isooctyl Thiodiglycolate Synthesis[8]
| Parameter | Optimal Value |
| Mole Ratio (Isooctyl Alcohol : Sulfur Acetate) | 2.2 : 1.0 |
| Catalyst Dosage (% of total reactant quality) | 0.6% |
| Reaction Temperature | 120 - 130°C |
| Resulting Esterification Rate | > 99% |
| Resulting Productivity | > 99% |
Table 3: General Parameters for Acid-Catalyzed Esterification of Thioglycolic Acid[10]
| Parameter | Typical Range / Condition |
| Alcohol to Acid Molar Ratio | 1.0 to 1.5 |
| Acid Catalyst | Sulfuric acid, p-toluenesulfonic acid, Acidic ion exchanger |
| Catalyst Amount (wt. % of acid) | 0.01 to 0.1 parts by weight |
| Temperature | 60 - 150°C |
| Pressure | Reduced pressure (10 - 300 mbar) to aid water removal |
Applications in Drug Development and Research
Thiodiglycolate derivatives are not only industrial chemicals but also hold potential in research and drug development.
-
Pharmaceutical Precursors : The functional groups of thiodiglycolic acid make it a versatile precursor for synthesizing more complex molecules, including various pharmaceuticals.[1][2]
-
Drug Delivery : Esters and amides of thioglycolic acid have been investigated as penetration enhancers for the transdermal delivery of pharmaceutical agents, such as non-steroidal anti-inflammatory drugs (NSAIDs).[12] Their ability to interact with disulfide bonds in keratin can facilitate drug transport through the skin.
-
Medicinal Chemistry : The thioether linkage is a key structural motif in many biologically active compounds. The thioamide group, a related functionality, is increasingly used in drug design as a bioisostere for amides to improve pharmacokinetic properties and as a slow-releasing H₂S donor to enhance therapeutic effects and minimize side effects.[13] The synthetic methods outlined here provide a foundation for creating novel derivatives for screening and development.
References
- 1. Page loading... [guidechem.com]
- 2. Page loading... [guidechem.com]
- 3. Thioglycolic acid - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. US2945880A - Process for the preparation of thioglycolic acid and salts thereof - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. US5023371A - Synthesis of thioglycolic acid - Google Patents [patents.google.com]
- 10. EP0718282A1 - Process for preparing alkyl esters of thioglycolic acid - Google Patents [patents.google.com]
- 11. CH369126A - Process for the preparation of thioglycol ester derivatives - Google Patents [patents.google.com]
- 12. GB2278056A - Thioglycolic and mercaptopropionic acid derivatives as penetration enhancers - Google Patents [patents.google.com]
- 13. Unlocking the potential of the thioamide group in drug design and development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Dimethyl 2,2'-Thiobisacetate in the Synthesis of Polysulfide Compounds for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organic polysulfides (RSnR, n > 2) are gaining significant attention in medicinal chemistry and drug development. Their primary biological relevance stems from their ability to act as donors of hydrogen sulfide (H₂S), a crucial gasotransmitter involved in numerous physiological processes, including vasodilation, anti-inflammatory responses, and cytoprotection.[1][2] Compounds that can controllably release H₂S are of great therapeutic interest. Garlic-derived polysulfides, such as diallyl trisulfide (DATS), are well-known natural H₂S donors.[3][4]
Dimethyl 2,2'-thiobisacetate (DMTBA), a symmetrical thioether, presents an intriguing yet underexplored scaffold for the synthesis of novel polysulfide compounds. The presence of two ester functionalities offers the potential for creating bifunctional molecules with tunable solubility and reactivity. This document outlines proposed synthetic strategies for converting DMTBA into bis(methoxycarbonylmethyl) polysulfides and discusses their potential applications as H₂S donors.
While direct synthesis of polysulfides from DMTBA is not extensively documented, the following protocols are based on established principles of sulfur chemistry and C-S bond manipulation, offering a foundational guide for research and development in this area.
Proposed Synthetic Strategies
Two primary hypothetical strategies are proposed for the synthesis of bis(methoxycarbonylmethyl) polysulfides from this compound. These approaches are based on analogous transformations of other organic sulfur compounds.
-
Strategy 1: Reductive Cleavage followed by Sulfurization. This two-step approach involves the initial cleavage of the C-S bonds in DMTBA to generate a thiol intermediate, which is then reacted with a sulfur transfer reagent to form the polysulfide chain.
-
Strategy 2: Direct Sulfur Insertion via Reaction with Sodium Polysulfide. This method proposes the direct reaction of DMTBA with a solution of sodium polysulfide (Na₂Sₓ) to displace the methoxycarbonylmethyl groups and form the desired polysulfide product. This is based on the known reactivity of alkylating agents with polysulfide anions.[5]
Experimental Protocols
Note: The following protocols are proposed and will require optimization. Appropriate safety precautions should be taken when working with sulfur-containing compounds, many of which are malodorous and potentially toxic. All reactions should be conducted in a well-ventilated fume hood.
Protocol 1: Two-Step Synthesis via Thiol Intermediate
This protocol is based on the principle of C-S bond cleavage to form a thiol, which is a common precursor for polysulfide synthesis.
Step 1a: Reductive Cleavage of DMTBA to Methyl Thioglycolate
This step aims to cleave the thioether bond to produce two equivalents of methyl thioglycolate.
-
Reagents and Materials:
-
This compound (DMTBA)
-
Sodium borohydride (NaBH₄) or another suitable reducing agent
-
Ethanol or Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (1 M)
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (2.5 eq) portion-wise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by TLC or GC-MS.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl until the solution is acidic (pH ~2-3).
-
Extract the mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield crude methyl thioglycolate. Purify by vacuum distillation if necessary.
-
Step 1b: Oxidative Coupling of Methyl Thioglycolate to form Polysulfides
This step uses the generated thiol and a sulfur transfer reagent to build the polysulfide chain.
-
Reagents and Materials:
-
Methyl thioglycolate (from Step 1a)
-
Sulfur monochloride (S₂Cl₂) or Sulfur dichloride (SCl₂)
-
Triethylamine (Et₃N)
-
Dichloromethane, anhydrous
-
Round-bottom flask, magnetic stirrer, addition funnel
-
-
Procedure:
-
Dissolve methyl thioglycolate (2.0 eq) and triethylamine (2.2 eq) in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to 0 °C.
-
In a separate flask, prepare a solution of sulfur monochloride (for trisulfides) or sulfur dichloride (for tetrasulfides) (1.0 eq) in anhydrous dichloromethane.
-
Add the sulfur chloride solution dropwise to the stirred thiol solution over 30 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 12 hours.
-
Monitor the reaction for the formation of the desired polysulfide product by LC-MS.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Direct Synthesis with Sodium Polysulfide
This proposed one-pot method attempts to directly substitute and build the polysulfide chain using a pre-formed sodium polysulfide solution.
-
Reagents and Materials:
-
This compound (DMTBA)
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Elemental sulfur (S₈)
-
Ethanol or a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) in a biphasic system (e.g., toluene/water)
-
Round-bottom flask, magnetic stirrer, reflux condenser
-
-
Procedure:
-
Preparation of Sodium Polysulfide Solution: In a round-bottom flask, dissolve sodium sulfide nonahydrate (1.0 eq) in water or ethanol.
-
Add elemental sulfur (1.0 to 3.0 eq, depending on the desired chain length 'x' in Sₓ²⁻) to the solution.[5]
-
Heat the mixture to 60-80 °C and stir until the sulfur has completely dissolved, forming a dark red-orange solution of Na₂Sₓ.
-
Reaction with DMTBA: Add this compound (1.0 eq) to the sodium polysulfide solution. If using a phase-transfer catalyst, add it at this stage.
-
Heat the reaction mixture to reflux and stir for 8-16 hours. Monitor the progress by taking aliquots from the organic phase (if biphasic) or by quenching and extracting an aliquot for LC-MS analysis.
-
After the reaction is complete, cool the mixture to room temperature.
-
If the reaction was performed in a biphasic system, separate the organic layer. If in ethanol, add water and extract with an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with water and brine.
-
Dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude polysulfide product by column chromatography.
-
Data Presentation
The following tables summarize the key hypothetical reaction parameters for the proposed synthetic strategies. These values serve as a starting point for experimental design and optimization.
Table 1: Hypothetical Parameters for Two-Step Synthesis (Protocol 1)
| Parameter | Step 1a: Reductive Cleavage | Step 1b: Oxidative Coupling |
| Key Reagent | Sodium borohydride (NaBH₄) | Sulfur monochloride (S₂Cl₂) |
| Stoichiometry | DMTBA:NaBH₄ (1:2.5) | Thiol:S₂Cl₂:Et₃N (2:1:2.2) |
| Solvent | Anhydrous Ethanol | Anhydrous Dichloromethane |
| Temperature | 0 °C to Reflux | 0 °C to Room Temperature |
| Reaction Time | 4 - 6 hours | 12 - 14 hours |
| Proposed Product | Methyl thioglycolate | Bis(methoxycarbonylmethyl) trisulfide |
Table 2: Hypothetical Parameters for Direct Synthesis (Protocol 2)
| Parameter | Value |
| Key Reagent | Sodium Polysulfide (Na₂Sₓ) |
| Stoichiometry | DMTBA:Na₂S:S₈ (1:1:1-3) |
| Solvent System | Ethanol or Toluene/Water with TBAB |
| Temperature | Reflux (approx. 80-110 °C) |
| Reaction Time | 8 - 16 hours |
| Proposed Product | Bis(methoxycarbonylmethyl) di/tri/tetrasulfide |
Visualization of Proposed Workflows
The following diagrams illustrate the logical flow of the proposed experimental protocols.
Caption: Proposed workflow for the two-step synthesis of polysulfides.
Caption: Proposed workflow for the direct synthesis of polysulfides.
Applications in Drug Development and Future Directions
The primary application for the proposed bis(methoxycarbonylmethyl) polysulfides lies in their potential to function as H₂S donors.
-
H₂S-Mediated Signaling: H₂S is a gasotransmitter with roles in vasodilation, neuromodulation, and anti-inflammatory pathways.[1][2] Donors of H₂S are being investigated for therapeutic use in cardiovascular diseases, inflammatory conditions, and neurodegenerative disorders.
-
Prodrug Strategy: The ester groups on the synthesized polysulfides could be hydrolyzed in vivo by esterases to the corresponding dicarboxylic acids, potentially altering the compound's solubility, distribution, and H₂S release kinetics. This offers a viable prodrug strategy.
-
Antioxidant Activity: Organic polysulfides, independent of H₂S release, have been shown to possess antioxidant properties.[4][6]
Future research should focus on:
-
Synthesis Optimization: Systematically optimizing the proposed reaction conditions to maximize the yield and selectivity for specific polysulfide chain lengths (di-, tri-, tetrasulfide, etc.).
-
Characterization: Thoroughly characterizing the synthesized compounds using NMR, mass spectrometry, and elemental analysis.
-
H₂S Release Studies: Quantifying the rate and extent of H₂S release from the novel polysulfides in the presence of biological thiols like glutathione.
-
In Vitro Biological Evaluation: Assessing the cytoprotective, anti-inflammatory, and vasodilatory effects of the compounds in relevant cell-based assays.
By exploring the synthesis of polysulfides from this compound, researchers can potentially unlock a new class of H₂S donors with unique physicochemical and pharmacological properties, contributing to the development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. The Therapeutic Potential of Hydrogen Sulfide and Its Donors: A New Discovery in Vascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. H2S Donors and Their Use in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Sodium polysulfide - Wikipedia [en.wikipedia.org]
- 6. Applications of Synthetic Organic Tetrasulfides as H2S Donors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating Dimethyl 2,2'-thiobisacetate as a Novel Solvent Alternative
For Researchers, Scientists, and Drug Development Professionals
Abstract
The growing emphasis on green chemistry and sustainable practices in research and manufacturing has spurred the search for safer and more environmentally benign solvent alternatives. This document explores the potential of Dimethyl 2,2'-thiobisacetate as a novel solvent. While direct application data is limited, its physicochemical properties suggest it may serve as a viable alternative to certain conventional polar aprotic solvents. These notes provide a summary of its known properties, a comparative analysis with common solvents, and hypothetical protocols for its evaluation in chemical synthesis and drug development workflows.
Introduction to this compound
This compound (CAS No. 16002-29-2), also known as dimethyl thiodiacetate, is a diester compound with the molecular formula C6H10O4S.[1] It is a colorless to pale yellow liquid with a distinct odor.[2] Traditionally, it has been utilized as an additive in rubber processing, a catalyst, and as an intermediate in the synthesis of polysulfide compounds, dyes, and pharmaceuticals.[1] Its chemical structure, featuring two ester groups and a central thioether linkage, imparts a degree of polarity and potential for interesting solvation behavior.
Physicochemical Properties and Comparative Data
A comprehensive understanding of a solvent's physical and chemical properties is crucial for its potential application. The following table summarizes the known properties of this compound and provides a comparison with commonly used laboratory solvents.
| Property | This compound | Dimethyl Sulfoxide (DMSO) | N,N-Dimethylformamide (DMF) | Acetonitrile (MeCN) | Dichloromethane (DCM) |
| CAS Number | 16002-29-2 | 67-68-5 | 68-12-2 | 75-05-8 | 75-09-2 |
| Molecular Formula | C6H10O4S | C2H6OS | C3H7NO | C2H3N | CH2Cl2 |
| Molecular Weight ( g/mol ) | 178.21 | 78.13 | 73.09 | 41.05 | 84.93 |
| Boiling Point (°C) | 224.5[3] | 189 | 153 | 81.6 | 39.6 |
| Melting Point (°C) | 223-225[3] | 18.5 | -61 | -45.7 | -96.7 |
| Density (g/cm³) | ~1.199[3] | 1.100 | 0.944 | 0.786 | 1.326 |
| Flash Point (°C) | 95[3] | 87 | 58 | 2 | N/A |
| Solubility | Soluble in organic solvents like alcohols and ethers.[1] | Miscible with water and many organic solvents. | Miscible with water and many organic solvents. | Miscible with water and many organic solvents. | Immiscible with water, soluble in many organic solvents. |
Potential Applications as a Solvent Alternative
Based on its properties, this compound could be investigated as a potential replacement for polar aprotic solvents in various applications, including:
-
Organic Synthesis: Its high boiling point makes it suitable for reactions requiring elevated temperatures. The presence of the thioether and ester functionalities may offer unique solubility characteristics for a range of reactants and catalysts.
-
Drug Formulation and Delivery: As the pharmaceutical industry seeks greener solvents for drug processing and formulation, the properties of this compound warrant investigation for its ability to dissolve active pharmaceutical ingredients (APIs).
-
Cross-Coupling Reactions: Its potential as a solvent in common cross-coupling reactions, which often rely on polar aprotic solvents, could be a valuable area of research.
Experimental Protocols for Solvent Evaluation
The following are proposed experimental protocols for researchers to evaluate the efficacy of this compound as a solvent alternative in their specific applications.
Protocol 1: Solubility Assessment of Common Reagents
Objective: To determine the solubility of a range of common organic and inorganic compounds in this compound at ambient and elevated temperatures.
Materials:
-
This compound
-
A selection of representative solutes (e.g., benzoic acid, aniline, sodium chloride, tetrabutylammonium bromide)
-
Vials with magnetic stir bars
-
Stir plate with heating capabilities
-
Analytical balance
Procedure:
-
Add a known mass (e.g., 10 mg) of the solute to a vial.
-
Add a known volume (e.g., 1 mL) of this compound to the vial.
-
Stir the mixture at room temperature for 30 minutes.
-
Visually inspect for complete dissolution.
-
If not fully dissolved, gradually increase the temperature in 10°C increments, holding for 15 minutes at each step, until dissolution is observed or the boiling point of the solvent is approached.
-
Record the temperature at which complete dissolution occurs.
-
Repeat for all selected solutes.
-
Compare the results with the solubility of the same solutes in a benchmark solvent (e.g., DMSO, DMF).
Protocol 2: Performance Evaluation in a Standard Chemical Reaction
Objective: To assess the performance of this compound as a reaction solvent by comparing reaction yield, purity, and kinetics to a standard solvent. A Suzuki-Miyaura cross-coupling reaction is provided as an example.
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3)
-
This compound
-
Benchmark solvent (e.g., 1,4-dioxane/water mixture)
-
Reaction vessel, condenser, and inert atmosphere setup (e.g., nitrogen or argon)
-
Analytical instrumentation for reaction monitoring and product analysis (e.g., TLC, GC-MS, HPLC, NMR)
Procedure:
-
Set up two identical reaction vessels, one with this compound and the other with the benchmark solvent.
-
To each vessel, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (2.0 mmol), and palladium catalyst (0.02 mmol).
-
Add 5 mL of the respective solvent to each vessel.
-
Heat the reactions to a consistent temperature (e.g., 80°C) under an inert atmosphere.
-
Monitor the reaction progress over time by taking small aliquots and analyzing them by TLC or GC-MS.
-
Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixtures to room temperature.
-
Perform a standard aqueous work-up and extract the product with a suitable organic solvent.
-
Dry the organic layers, concentrate in vacuo, and purify the crude product by column chromatography.
-
Determine the isolated yield and characterize the product purity by HPLC and NMR.
-
Compare the yield, purity, and reaction time between the two solvent systems.
Visualizing Workflows and Concepts
The following diagrams illustrate key concepts and workflows relevant to the evaluation of a new solvent alternative.
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It may be irritating to the skin and eyes.[2] Work should be conducted in a well-ventilated fume hood. It is a flammable liquid and should be kept away from open flames and high temperatures.[1] Refer to the Safety Data Sheet (SDS) for complete safety and handling information.
Conclusion
While this compound is not yet established as a mainstream solvent, its physical properties, particularly its high boiling point and polar aprotic nature, suggest its potential as a viable alternative to some conventional solvents. The protocols and comparative data provided in these application notes are intended to serve as a starting point for researchers to explore its utility in their own work. Further investigation into its broader solubility profile, performance in a wider range of chemical transformations, and a more thorough toxicological and environmental impact assessment are necessary to fully realize its potential as a green solvent alternative.
References
Application Notes: Dimethyl 2,2'-Thiobisacetate as a Reagent for Heavy Metal Ion Determination
Introduction
Dimethyl 2,2'-thiobisacetate is an organosulfur compound with the molecular formula C₆H₁₀O₄S. While direct applications in analytical chemistry are not extensively documented, its structure, featuring a central thioether linkage and two ester functionalities, presents significant potential for its use as a reagent, particularly in the analysis of heavy metal ions. Upon hydrolysis, this compound yields thiodiglycolic acid, a molecule known to chelate with various metal ions. This property forms the basis of the analytical applications detailed below. The thioether sulfur and the carboxylate groups of the hydrolyzed product can act as soft and hard bases, respectively, allowing for coordination with a range of metal cations.
Principle of Detection
The analytical utility of this compound for heavy metal ion detection is predicated on its in-situ hydrolysis to thiodiglycolic acid. In an aqueous solution, under basic or acidic conditions, the ester groups are cleaved, forming the dicarboxylate, thiodiglycolic acid. This dianion can then form stable complexes with heavy metal ions such as lead(II), cadmium(II), and mercury(II). The formation of these metal complexes can be monitored using various analytical techniques, including spectrophotometry and potentiometry.
For spectrophotometric determination, a subsequent reaction with a colorimetric indicator that is displaced by the metal-thiodiglycolate complex can be employed. Alternatively, the metal-thiodiglycolate complex itself may exhibit a characteristic absorbance, or the reaction can be used to quantify the metal ion's interference in a color-forming reaction.
Quantitative Data Summary
The following tables summarize hypothetical, yet plausible, quantitative data for the determination of select heavy metal ions using an analytical method based on this compound. These values are representative of what one might expect from a well-optimized spectrophotometric method.
Table 1: Calibration Data for Heavy Metal Ion Analysis
| Analyte | Linear Range (µg/mL) | Correlation Coefficient (r²) |
| Lead (Pb²⁺) | 0.5 - 10.0 | 0.9992 |
| Cadmium (Cd²⁺) | 0.2 - 8.0 | 0.9989 |
| Mercury (Hg²⁺) | 1.0 - 15.0 | 0.9995 |
Table 2: Method Performance and Validation
| Parameter | Lead (Pb²⁺) | Cadmium (Cd²⁺) | Mercury (Hg²⁺) |
| Limit of Detection (LOD) (µg/mL) | 0.15 | 0.08 | 0.30 |
| Limit of Quantification (LOQ) (µg/mL) | 0.50 | 0.25 | 1.00 |
| Precision (% RSD, n=6) | 1.8 | 2.1 | 1.5 |
| Accuracy (% Recovery) | 98.5 - 101.2 | 97.9 - 102.5 | 99.0 - 100.8 |
Experimental Protocols
Protocol 1: Spectrophotometric Determination of Lead(II) in Aqueous Samples
1. Objective: To determine the concentration of lead(II) ions in a water sample using this compound as a chelating agent precursor and a xylenol orange indicator-based spectrophotometric method.
2. Materials and Reagents:
-
This compound solution (0.1 M in ethanol)
-
Sodium hydroxide (NaOH) solution (1.0 M)
-
Hydrochloric acid (HCl) solution (1.0 M)
-
Lead(II) standard stock solution (1000 µg/mL)
-
Xylenol orange indicator solution (0.05% w/v in water)
-
Hexamethylenetetramine buffer (pH 6.0)
-
Deionized water
3. Instrumentation:
-
UV-Visible Spectrophotometer
-
pH meter
-
Volumetric flasks and pipettes
4. Procedure:
-
4.1. Hydrolysis of this compound:
-
In a 50 mL beaker, add 5.0 mL of the 0.1 M this compound solution.
-
Add 5.0 mL of 1.0 M NaOH solution.
-
Heat the mixture at 60°C for 30 minutes to ensure complete hydrolysis to thiodiglycolic acid.
-
Cool the solution to room temperature and neutralize to approximately pH 7 with 1.0 M HCl.
-
-
4.2. Preparation of Calibration Standards:
-
Prepare a series of lead(II) standard solutions (0, 0.5, 1.0, 2.5, 5.0, 7.5, and 10.0 µg/mL) by diluting the stock solution with deionized water in 50 mL volumetric flasks.
-
-
4.3. Sample Preparation:
-
Filter the water sample to be analyzed to remove any particulate matter.
-
If necessary, adjust the pH of a known volume of the sample to approximately 6.
-
-
4.4. Colorimetric Reaction and Measurement:
-
To each volumetric flask containing the calibration standards and a separate flask with the prepared sample, add the following in order:
-
10.0 mL of the pH 6.0 hexamethylenetetramine buffer.
-
2.0 mL of the hydrolyzed this compound solution.
-
1.0 mL of the xylenol orange indicator solution.
-
-
Dilute to the 50 mL mark with deionized water and mix well.
-
Allow the solutions to stand for 15 minutes for color development.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance for the lead-xylenol orange complex (typically around 570 nm) against a reagent blank.
-
-
4.5. Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the standards against their corresponding concentrations.
-
Determine the concentration of lead(II) in the sample from the calibration curve.
-
Visualizations
Caption: Experimental workflow for heavy metal analysis.
Caption: Proposed reaction pathway for metal ion detection.
Troubleshooting & Optimization
Technical Support Center: Improving Yields with Dimethyl 2,2'-thiobisacetate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Dimethyl 2,2'-thiobisacetate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction yields and overcome common challenges in your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter when using this compound in cyclization reactions, particularly the Dieckmann condensation to form substituted thiophenones.
Issue 1: Low or No Yield of the Desired Cyclized Product
Potential Causes:
-
Incorrect Base Selection: The choice of base is critical for the deprotonation of the α-carbon to initiate the intramolecular condensation.
-
Insufficient Reaction Temperature: The reaction may require heating to overcome the activation energy barrier.
-
Presence of Water: Anhydrous conditions are crucial as the enolate intermediate is highly sensitive to water.
-
Poor Quality of Starting Material: Impurities in this compound can interfere with the reaction.
-
Sub-optimal Solvent: The solvent plays a key role in solvating the reactants and stabilizing the intermediates.
Solutions:
| Parameter | Recommendation | Rationale |
| Base | Use a strong, non-nucleophilic base such as sodium hydride (NaH), potassium tert-butoxide (KOt-Bu), or sodium ethoxide (NaOEt).[1][2] | Strong bases are required to deprotonate the weakly acidic α-protons of the ester. Non-nucleophilic bases minimize side reactions like saponification. |
| Temperature | Start at room temperature and gradually increase to reflux if the reaction does not proceed.[3] | Higher temperatures can increase the reaction rate, but may also lead to side reactions. Monitoring the reaction by TLC is recommended. |
| Reaction Conditions | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. | To prevent quenching of the highly reactive enolate intermediate by moisture.[2] |
| Starting Material | Purify this compound by distillation if its purity is questionable. | Impurities can inhibit the catalyst or participate in side reactions. |
| Solvent | Aprotic solvents like toluene, tetrahydrofuran (THF), or diethyl ether are generally preferred.[2] | These solvents do not have acidic protons that can quench the enolate and are good at solvating the reactants. |
Issue 2: Formation of Side Products
Potential Causes:
-
Intermolecular Condensation: If the reaction concentration is too high, intermolecular reactions can compete with the desired intramolecular cyclization.
-
Saponification of the Ester: Nucleophilic attack by the base (especially alkoxides) on the ester carbonyl can lead to the formation of the corresponding carboxylate.
-
Decomposition of the Starting Material or Product: The thioether linkage or the β-keto ester product may be unstable under harsh reaction conditions (e.g., high temperatures or very strong bases).
Solutions:
| Parameter | Recommendation | Rationale |
| Concentration | Employ high-dilution conditions, especially for the formation of larger rings, by slowly adding the diester to the base solution. | This favors the intramolecular reaction pathway over the intermolecular one.[1] |
| Base Addition | Add the base portion-wise or use a base with a less nucleophilic counter-ion (e.g., NaH). | To minimize the concentration of the nucleophilic base at any given time, reducing the likelihood of saponification. |
| Reaction Time & Temperature | Monitor the reaction closely by TLC and stop it once the starting material is consumed. Avoid prolonged heating. | Minimizes the risk of thermal decomposition of the product. |
Frequently Asked Questions (FAQs)
Q1: What is the most common application of this compound in synthesis?
A1: this compound is primarily used as a precursor for the synthesis of sulfur-containing heterocyclic compounds. A key application is the Dieckmann condensation to produce methyl 4-hydroxy-3-thiophenecarboxylate, a valuable intermediate in medicinal chemistry.[3]
Q2: Which base is most effective for the Dieckmann condensation of this compound?
A2: Strong, non-nucleophilic bases are generally the most effective. Sodium hydride (NaH) is a common choice as it irreversibly deprotonates the α-carbon and the byproduct (hydrogen gas) is easily removed.[1] Potassium tert-butoxide (KOt-Bu) is also highly effective.[2] Sodium ethoxide (NaOEt) can be used, but may lead to some transesterification if methanol is present.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction. A spot for this compound and a new, typically more polar, spot for the cyclized β-keto ester product should be observed. Staining with potassium permanganate can be helpful for visualizing the product.
Q4: What is the typical workup procedure for a Dieckmann condensation?
A4: The reaction is typically quenched by carefully adding a proton source, such as a dilute acid (e.g., HCl) or a saturated aqueous solution of ammonium chloride, to neutralize the excess base and protonate the enolate product.[3] This is followed by extraction with an organic solvent, washing of the organic layer, drying, and removal of the solvent under reduced pressure.
Q5: How can I purify the final product?
A5: The crude product can often be purified by column chromatography on silica gel.[3] Recrystallization from a suitable solvent system may also be an effective purification method. The choice of eluent for chromatography or recrystallization solvent will depend on the polarity of the product.
Experimental Protocols
Protocol 1: Dieckmann Condensation of this compound to Methyl 4-hydroxy-3-thiophenecarboxylate
This protocol provides a general procedure for the intramolecular cyclization of this compound. Optimization may be required based on your specific experimental setup and desired scale.
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil) or Potassium tert-butoxide
-
Anhydrous toluene or THF
-
Dilute hydrochloric acid (e.g., 1 M HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate or diethyl ether)
Procedure:
-
Preparation: Under an inert atmosphere (nitrogen or argon), add sodium hydride (1.2 equivalents) to a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and then suspend it in anhydrous toluene.
-
Reagent Addition: Dissolve this compound (1 equivalent) in anhydrous toluene. Add this solution dropwise to the stirred suspension of sodium hydride at room temperature over 30-60 minutes.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 110°C for toluene). Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Workup: Cool the reaction mixture to 0°C in an ice bath. Carefully quench the reaction by the slow, dropwise addition of 1 M HCl until the mixture is acidic (pH ~5-6).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate or diethyl ether (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure methyl 4-hydroxy-3-thiophenecarboxylate.
Quantitative Data Summary (Illustrative):
The following table presents illustrative yield data based on general principles of the Dieckmann condensation. Actual yields may vary.
| Base | Solvent | Temperature (°C) | Typical Yield (%) |
| NaH | Toluene | 110 | 70-85 |
| KOt-Bu | THF | 66 | 65-80 |
| NaOEt | Ethanol | 78 | 50-70 |
Visualizations
References
Technical Support Center: Dimethyl 2,2'-thiobisacetate Reactions
Welcome to the technical support center for Dimethyl 2,2'-thiobisacetate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during experiments involving this reagent.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in reactions involving this compound?
A1: The two most prevalent side reactions are hydrolysis and oxidation. Hydrolysis of the ester functional groups leads to the formation of thiodiglycolic acid and methanol. Oxidation of the thioether sulfur atom can yield the corresponding sulfoxide and, under stronger conditions, the sulfone.
Q2: What conditions typically lead to the hydrolysis of this compound?
A2: Hydrolysis is catalyzed by the presence of water and is accelerated by both acidic and basic conditions. The stability of thioglycollate solutions is influenced by pH, with increased temperatures further promoting decomposition.[1] Therefore, it is crucial to use anhydrous solvents and reagents and to control the pH of the reaction mixture to minimize the formation of thiodiglycolic acid.
Q3: How can I minimize the oxidation of this compound?
A3: Oxidation can be minimized by avoiding strong oxidizing agents and exposure to atmospheric oxygen, especially at elevated temperatures.[2][3] Common laboratory oxidants like hydrogen peroxide, peroxyacids (e.g., m-CPBA), and ozone can readily oxidize the thioether to the sulfoxide and sulfone.[4][5] If an oxidation reaction is not the intended transformation, it is advisable to perform reactions under an inert atmosphere (e.g., nitrogen or argon).
Q4: What are the potential impurities in commercially available this compound?
A4: Besides the hydrolysis and oxidation products, impurities can arise from the synthesis process. A common synthesis involves the reaction of methyl chloroacetate with a sulfur source like sodium sulfide.[6] In this process, incomplete reaction can leave residual starting materials. Additionally, side reactions such as the hydrolysis of the ester in methyl chloroacetate can occur.[6]
Q5: Are there any specific safety precautions I should take when working with this compound?
A5: Yes, it is important to handle this compound with care as it can be irritating to the skin and eyes.[5] Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Work in a well-ventilated area or a fume hood.
Troubleshooting Guides
Problem 1: Low yield of the desired product and presence of a water-soluble acidic byproduct.
Possible Cause: Hydrolysis of this compound to thiodiglycolic acid.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use freshly dried solvents and reagents. Consider using a drying agent in the reaction if compatible.
-
Control pH: If your reaction conditions are acidic or basic, consider if a buffered system or a non-aqueous proton shuttle could be used to maintain a neutral pH.
-
Temperature Control: Perform the reaction at the lowest effective temperature to slow down the rate of hydrolysis.
-
Work-up Procedure: During the work-up, neutralize the reaction mixture before extraction to ensure the thiodiglycolic acid salt remains in the aqueous layer, facilitating its removal from the desired organic-soluble product.
Problem 2: Formation of unexpected polar byproducts with higher molecular weight, as detected by Mass Spectrometry.
Possible Cause: Oxidation of the thioether sulfur to a sulfoxide or sulfone.
Troubleshooting Steps:
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (nitrogen or argon) before adding reagents and maintain a positive pressure of the inert gas throughout the reaction.
-
Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Avoid Strong Oxidants: Scrutinize all reagents to ensure no unintended oxidizing agents are present. For instance, some grades of solvents can contain peroxides.
-
Selective Reagents: If an oxidation is desired, use a selective oxidizing agent and control the stoichiometry to favor the formation of the sulfoxide over the sulfone. For example, using one equivalent of a mild oxidant at low temperatures can favor sulfoxide formation.[7]
Problem 3: Difficulty in purifying the final product, with persistent impurities.
Possible Cause: Presence of unreacted starting materials or side products with similar polarity to the desired product.
Troubleshooting Steps:
-
Reaction Monitoring: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure complete consumption of the starting materials.
-
Purification Method Optimization:
-
Distillation: If the product is thermally stable, vacuum distillation can be an effective method for purification.
-
Chromatography: Column chromatography on silica gel is a common method for separating compounds with different polarities. A range of solvent systems should be screened to achieve optimal separation.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification technique.
-
Experimental Protocols
Synthesis of this compound
This protocol is based on the reaction of sodium thioglycolate with methyl chloroacetate.
Materials:
-
Thioglycolic acid
-
Sodium hydroxide
-
Methanol
-
Methyl chloroacetate
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Sodium Thioglycolate: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve sodium hydroxide (1.0 eq) in methanol. Cool the solution in an ice bath. Slowly add thioglycolic acid (1.0 eq) to the cooled solution.
-
Reaction: To the freshly prepared sodium thioglycolate solution, add methyl chloroacetate (1.0 eq) dropwise at 0°C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Work-up: Quench the reaction with water and extract the product with diethyl ether. Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation.
Data Presentation
Table 1: Common Side Products and Their Properties
| Side Product | Chemical Formula | Molecular Weight ( g/mol ) | Key Identifying Features |
| Thiodiglycolic acid | C₄H₆O₄S | 150.15 | Acidic, water-soluble. |
| Dimethyl sulfoxide (DMSO) | C₂H₆OS | 78.13 | Highly polar aprotic solvent. |
| Dimethyl sulfone | C₂H₆O₂S | 94.13 | Polar, crystalline solid. |
Visualizations
Signaling Pathway of Side Product Formation
Caption: Major side product pathways from this compound.
Experimental Workflow for Synthesis and Purification
Caption: General workflow for synthesis and purification.
References
- 1. researchgate.net [researchgate.net]
- 2. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 3. Thioglycolic Acid | HSCH2COOH | CID 1133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. JP2008303173A - Method for producing dimethyl thiodiglycolate - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Dimethyl 2,2'-thiobisacetate Purification
Welcome to the technical support center for the purification of Dimethyl 2,2'-thiobisacetate. This guide provides detailed answers to frequently asked questions and troubleshooting advice for common issues encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound product after synthesis? A1: The most common impurities originate from the Fischer esterification of thiodiglycolic acid with methanol. These include unreacted thiodiglycolic acid, the mono-ester intermediate, excess methanol, and water, which is a byproduct of the reaction.[1][2]
Q2: What is the recommended primary purification method for removing acidic impurities? A2: An aqueous workup involving a wash with a mild base, such as a saturated sodium bicarbonate (NaHCO₃) solution, is highly effective for neutralizing and removing unreacted thiodiglycolic acid.[1][2][3] This is typically followed by a wash with brine to remove excess water.[3]
Q3: When should I use column chromatography versus distillation? A3: Column chromatography is ideal for separating the desired product from impurities with different polarities, such as the mono-ester or other byproducts.[4][5] Vacuum distillation is more suitable for separating the liquid product from non-volatile impurities or other liquids with significantly different boiling points.[6][7] The choice depends on the nature of the impurities identified in your crude product.
Q4: What are the typical storage conditions for purified this compound? A4: The product should be stored in a tightly sealed container in a dry, well-ventilated place at room temperature to prevent hydrolysis.[8]
Troubleshooting Guide
Problem: My final product has a low pH or shows a broad peak in the ¹H NMR spectrum around 10-12 ppm.
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Cause: This indicates the presence of residual acidic impurity, most likely unreacted thiodiglycolic acid.
-
Solution: Dissolve the crude product in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate. Wash the organic solution with a saturated aqueous solution of sodium bicarbonate until effervescence ceases. Afterwards, wash with water and then brine. Dry the organic layer over an anhydrous salt like sodium sulfate (Na₂SO₄) before removing the solvent.[3]
Problem: The yield of my product is significantly lower than expected after aqueous workup.
-
Cause: Your product, this compound, may have some solubility in the aqueous layers, especially if residual methanol is present, leading to loss during the washing steps.[2]
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Solution: Minimize the number of aqueous washes. After separation, re-extract the aqueous layers with a fresh portion of the organic solvent (e.g., DCM or ethyl acetate) to recover any dissolved product. Combine all organic layers for drying and concentration.
Problem: My NMR spectrum shows multiple sets of ester peaks, but the product is not acidic.
-
Cause: This suggests the presence of the mono-ester intermediate (methyl 2-((carboxymethyl)thio)acetate) alongside your desired di-ester product.
-
Solution: These compounds have different polarities and can be separated using silica gel column chromatography.[4][9] A solvent system such as dichloromethane/ethyl acetate can be used to elute the products, with the less polar di-ester typically eluting first.[4]
Problem: The product appears cloudy or contains water after solvent removal.
-
Cause: Incomplete drying of the organic phase before evaporation.
-
Solution: Ensure the organic layer is treated with a sufficient amount of a drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄).[3] Stir the mixture for at least 15-20 minutes. If the drying agent clumps together, add more until some remains free-flowing. Filter off the drying agent before concentrating the solution. A final wash with brine before drying can also help remove the bulk of the water.[3]
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Method | Primary Use Case | Advantages | Disadvantages | Typical Purity |
| Aqueous Wash | Removal of acids, water-soluble impurities. | Fast, simple, and inexpensive.[3] | May not remove non-acidic organic impurities; risk of product loss if emulsions form.[2] | >90% (if other impurities are minimal) |
| Column Chromatography | Separation of compounds with different polarities (e.g., mono- vs. di-ester). | High resolution and purity achievable.[4][5] | Time-consuming, requires significant solvent volumes, potential for product loss on the column. | >98%[4] |
| Vacuum Distillation | Separation from non-volatile impurities or solvents with very different boiling points. | Effective for large scales and removing high-boiling or non-volatile materials.[7] | Requires specialized equipment; thermal stress can potentially decompose the product. | >95% |
Experimental Protocols
Protocol 1: Standard Aqueous Workup
-
Transfer the crude reaction mixture to a separatory funnel.
-
Dilute the mixture with an organic solvent immiscible with water, such as dichloromethane or ethyl acetate (approx. 2-3 volumes of the crude product).
-
Add an equal volume of deionized water and shake gently. Allow the layers to separate and discard the aqueous layer.
-
Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake cautiously, venting frequently to release the CO₂ gas produced.
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Continue shaking until no more gas is evolved. Allow the layers to separate and discard the aqueous layer.
-
Wash the organic layer with an equal volume of brine (saturated NaCl solution) to remove residual water.[3]
-
Drain the organic layer into a clean flask and add a suitable drying agent (e.g., anhydrous Na₂SO₄). Swirl the flask and let it stand for 15-20 minutes.
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Filter or decant the dried organic solution away from the drying agent.
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Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.[10]
Protocol 2: Silica Gel Column Chromatography
-
Adsorbent and Solvent Selection: First, determine the optimal solvent system using Thin Layer Chromatography (TLC). The ideal system should give the desired product a Retention Factor (Rf) of approximately 0.3.[5] A common eluent system for similar esters is Dichloromethane/Ethyl Acetate (e.g., 8:2 v/v).[4]
-
Column Packing: Pack a glass column with silica gel using the selected eluent system (wet packing method is preferred to avoid air bubbles).[5]
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Sample Loading: Dissolve the crude product in a minimum amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. The solvent should be continuously added so the column never runs dry.[9]
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
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Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the final product.[4]
Mandatory Visualization
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common purification issues.
References
- 1. Synthesis and Characterization of Impurities in the Production Process of Lopinavir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. web.uvic.ca [web.uvic.ca]
- 6. Dimethyl 2 Manufacturer,Dimethyl 2 Supplier and Exporter from Mumbai India [moltuslab.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. CAS 16002-29-2: 1,1′-Dimethyl 2,2′-thiobis[acetate] [cymitquimica.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Reaction Conditions for Dimethyl 2,2'-Thiobisacetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Dimethyl 2,2'-thiobisacetate. The following information is designed to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am experiencing a low yield in my synthesis of this compound. What are the potential causes and how can I improve it?
Low yields can arise from several factors depending on your chosen synthetic route. Here are some common issues and their solutions:
Route 1: From Methyl Chloroacetate and Sodium Sulfide
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Issue: Incomplete Reaction.
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Solution: Ensure the stoichiometry of the reactants is correct. A slight excess of sodium sulfide can be used to drive the reaction to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
Issue: Side Reaction - Hydrolysis of the Ester.
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Solution: The reaction of methyl chloroacetate with sodium sulfide in an aqueous solution can lead to the hydrolysis of the methyl chloroacetate and the final product, especially if the reaction is heated for an extended period or if the solution is strongly basic.[1] It is crucial to control the reaction temperature and time. Running the reaction at a lower temperature for a longer duration might be beneficial.
-
-
Issue: Side Reaction - Formation of Disulfides.
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Solution: The presence of oxidizing agents or air can lead to the formation of disulfide byproducts. To mitigate this, it is recommended to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and use de-oxygenated solvents.
-
Route 2: Esterification of Thiodiglycolic Acid with Methanol
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Issue: Unfavorable Equilibrium.
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Solution: Esterification is an equilibrium reaction. To shift the equilibrium towards the product, you can either use a large excess of methanol or remove the water formed during the reaction. Using a dehydrating agent can significantly improve the yield.[1]
-
-
Issue: Insufficient Catalyst Activity.
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Solution: Ensure the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is fresh and used in an appropriate amount. The catalytic activity can be hindered by the presence of water in the reaction mixture.
-
-
Issue: High Reaction Temperature Leading to Side Products.
-
Solution: While higher temperatures can increase the reaction rate, they can also promote side reactions. Optimize the temperature to find a balance between reaction rate and selectivity.
-
Q2: I am observing impurities in my final product. What are they and how can I remove them?
Common impurities can include unreacted starting materials, side products like disulfides or hydrolysis products, and residual solvent.
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Purification: Purification of this compound is typically achieved by distillation under reduced pressure.[2] A fractional distillation setup can be used to separate the product from impurities with different boiling points. Washing the crude product with a saturated sodium bicarbonate solution can help remove any acidic impurities before distillation.
Q3: My reaction is very slow. How can I increase the reaction rate?
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Increase Temperature: Cautiously increasing the reaction temperature can significantly speed up the reaction. However, be mindful of potential side reactions at higher temperatures.
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Use a Catalyst: For the esterification of thiodiglycolic acid, ensure an adequate amount of a suitable acid catalyst is used.
-
Phase-Transfer Catalysis: For the reaction of methyl chloroacetate with sodium sulfide, which involves two phases (organic and aqueous), a phase-transfer catalyst (PTC) can be employed to accelerate the reaction by facilitating the transfer of the sulfide anion to the organic phase.
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Parameter | Route 1: Methyl Chloroacetate + Sodium Sulfide | Route 2: Thiodiglycolic Acid + Methanol |
| Starting Materials | Methyl Chloroacetate, Sodium Sulfide | Thiodiglycolic Acid, Methanol |
| Typical Yield | 60-70%[1] | Can reach up to 89% with optimization[1] |
| Key Optimization Factors | Stoichiometry, Temperature, Reaction Time | Use of excess methanol, Water removal, Catalyst concentration |
| Common Side Reactions | Ester hydrolysis, Disulfide formation | Incomplete reaction due to equilibrium |
| Purification Method | Distillation under reduced pressure | Distillation under reduced pressure |
Experimental Protocols
Protocol 1: Synthesis of this compound from Methyl Chloroacetate and Sodium Sulfide
This protocol is based on the reaction of methyl chloroacetate with sodium sulfide.
Materials:
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Methyl chloroacetate
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Deionized water
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Dichloromethane (or other suitable organic solvent)
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Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium sulfide nonahydrate in deionized water.
-
Slowly add methyl chloroacetate to the stirred sodium sulfide solution. An exothermic reaction may occur, so control the addition rate to maintain the desired reaction temperature.
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After the addition is complete, continue stirring the mixture at a controlled temperature (e.g., room temperature or slightly elevated) and monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with dichloromethane.
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Combine the organic extracts and wash them with a saturated sodium bicarbonate solution, followed by deionized water.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
Protocol 2: Synthesis of this compound by Esterification of Thiodiglycolic Acid
This protocol is based on the acid-catalyzed esterification of thiodiglycolic acid with methanol.[1]
Materials:
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Thiodiglycolic acid
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Methanol
-
Sulfuric acid (or p-toluenesulfonic acid) as a catalyst
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Dehydrating agent (e.g., molecular sieves or use of a Dean-Stark trap)
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Sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a means for water removal (e.g., Dean-Stark trap filled with methanol or addition of molecular sieves), add thiodiglycolic acid and an excess of methanol.
-
Carefully add a catalytic amount of sulfuric acid to the mixture.
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Heat the reaction mixture to reflux and continue for several hours, monitoring the reaction progress by observing the amount of water collected or by TLC/GC analysis.
-
After the reaction is complete, cool the mixture to room temperature.
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Neutralize the excess acid by carefully adding a saturated sodium bicarbonate solution until effervescence ceases.
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Remove the excess methanol under reduced pressure.
-
Extract the residue with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
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Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, filter, and remove the solvent.
-
Purify the crude product by vacuum distillation.
Visualizations
Caption: Reaction pathway for the synthesis of this compound from methyl chloroacetate.
Caption: Reaction pathway for the synthesis of this compound from thiodiglycolic acid.
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
Technical Support Center: Hydrolysis of Dimethyl 2,2'-Thiobisacetate
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions regarding the workup for the hydrolysis of dimethyl 2,2'-thiobisacetate to yield thiodiglycolic acid.
Frequently Asked Questions (FAQs)
Q1: What is the general procedure for the hydrolysis of this compound?
The most common method for the hydrolysis of this compound is through saponification. This involves reacting the diester with a strong base, such as sodium hydroxide or potassium hydroxide, in a suitable solvent like methanol or a mixture of methanol and water. The reaction mixture is typically heated under reflux to ensure complete conversion to the corresponding dicarboxylate salt. Following the reaction, an acidic workup is performed to protonate the dicarboxylate and yield the final product, thiodiglycolic acid.
Q2: How can I monitor the progress of the hydrolysis reaction?
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A suitable eluent system, for example, a mixture of ethyl acetate and hexane, can be used to separate the starting material (this compound) from the product (thiodiglycolic acid). The starting material is significantly less polar than the dicarboxylic acid product. The disappearance of the starting material spot and the appearance of a new, more polar spot at a lower Rf value indicate the progression of the hydrolysis. It is important to note that the carboxylate salt intermediate will likely not be very mobile on silica gel, so spotting a sample taken directly from the basic reaction mixture may not be informative. A small aliquot should be acidified and extracted with a small amount of an organic solvent before TLC analysis.
Q3: What are the key steps in the workup procedure after the hydrolysis is complete?
The workup procedure typically involves the following steps:
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Cooling the reaction mixture: After the reaction is complete, the mixture is cooled to room temperature.
-
Removal of organic solvent: If a volatile organic solvent like methanol was used, it is often removed under reduced pressure.
-
Dilution with water: The remaining aqueous solution is diluted with water.
-
Extraction of unreacted starting material: The aqueous solution is washed with a water-immiscible organic solvent, such as diethyl ether or ethyl acetate, to remove any unreacted starting material or non-polar impurities.
-
Acidification: The aqueous layer is then carefully acidified with a strong acid, like concentrated hydrochloric acid or sulfuric acid, to a pH of about 1. This protonates the disodium thiodiglycolate to form the free dicarboxylic acid.
-
Extraction of the product: The acidified aqueous solution is extracted multiple times with an organic solvent (e.g., ethyl acetate) to isolate the thiodiglycolic acid.
-
Drying and solvent removal: The combined organic extracts are dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.
Q4: How can the final product, thiodiglycolic acid, be purified?
Crude thiodiglycolic acid can be purified by recrystallization, often from water.[1] Alternatively, for higher purity, vacuum distillation can be employed, although care must be taken as related compounds like thioglycolic acid can undergo self-condensation at elevated temperatures.[2]
Troubleshooting Guides
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Hydrolysis (presence of starting material or monoester) | 1. Insufficient reaction time or temperature.2. Insufficient amount of base.3. Poor solubility of the starting material. | 1. Increase the reaction time and/or temperature. Ensure the mixture is refluxing gently.2. Use a larger excess of the base (e.g., 2.5-3 equivalents of NaOH or KOH).3. Ensure a cosolvent like methanol is used to fully dissolve the this compound. |
| Low Yield of Thiodiglycolic Acid | 1. Incomplete hydrolysis (see above).2. Product loss during workup.3. Incomplete extraction of the product from the acidified aqueous layer. | 1. Optimize reaction conditions as described above.2. Ensure the pH of the aqueous layer is sufficiently acidic (pH ~1) before extraction to fully protonate the dicarboxylic acid, making it more soluble in the organic solvent.3. Increase the number of extractions with the organic solvent (e.g., from 3 to 5 times). Saturating the aqueous layer with sodium chloride may also improve extraction efficiency. |
| Oily or Gummy Product After Solvent Removal | 1. Presence of residual solvent.2. Presence of impurities or byproducts. | 1. Ensure the product is dried under high vacuum for an extended period to remove all traces of solvent.2. Purify the crude product by recrystallization from water or another suitable solvent system. |
| Formation of a Precipitate During Acidification that is Difficult to Extract | 1. The product may be precipitating out of the aqueous solution upon acidification.2. The product may have limited solubility in the chosen extraction solvent. | 1. If a precipitate forms, it can be collected by filtration. Alternatively, add more extraction solvent and stir vigorously to dissolve the precipitate.2. Consider using a different extraction solvent. While ethers and ethyl acetate are common, for more polar diacids, solvents like tetrahydrofuran (THF) might be more effective, though its miscibility with water needs to be considered. |
| Discoloration of the Product | 1. Presence of impurities from the starting materials or formed during the reaction. | 1. Treat the crude product with activated carbon during the recrystallization process to remove colored impurities. |
Data Presentation
The following table summarizes typical quantitative data for the saponification of a generic dimethyl ester to a dicarboxylic acid, which can be adapted for the hydrolysis of this compound.
| Parameter | Value/Condition | Notes |
| Stoichiometry | ||
| This compound | 1.0 equivalent | |
| Sodium Hydroxide | 2.2 - 3.0 equivalents | An excess of base is used to ensure complete hydrolysis of both ester groups. |
| Reaction Conditions | ||
| Solvent | Methanol/Water (e.g., 4:1 v/v) | A co-solvent system is often used to ensure solubility of both the ester and the hydroxide salt. |
| Temperature | Reflux (typically 65-85°C) | |
| Reaction Time | 2 - 6 hours | The reaction should be monitored by TLC to determine completion. |
| Workup | ||
| Acidification | Concentrated HCl or H₂SO₄ to pH ~1 | |
| Extraction Solvent | Ethyl acetate or Diethyl ether | |
| Typical Yield | 70-95% | Yields can vary depending on the purity of the starting material and the efficiency of the workup and purification. |
Experimental Protocols
Detailed Methodology for the Hydrolysis of this compound
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 eq.) in a mixture of methanol and water (e.g., a 4:1 v/v ratio).
-
Addition of Base: To the stirred solution, add sodium hydroxide (2.5 eq.) portion-wise. An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to reflux and maintain it at this temperature for 2-6 hours. Monitor the reaction progress by TLC.
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.
-
Aqueous Workup:
-
Dilute the remaining aqueous residue with deionized water.
-
Wash the aqueous solution twice with diethyl ether to remove any unreacted starting material. Discard the organic layers.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 1 with concentrated hydrochloric acid.
-
-
Product Extraction:
-
Extract the acidified aqueous solution with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts.
-
-
Drying and Concentration:
-
Dry the combined organic layers over anhydrous sodium sulfate.
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure to obtain crude thiodiglycolic acid.
-
-
Purification:
-
Recrystallize the crude product from hot water to obtain pure thiodiglycolic acid as a white solid.
-
Mandatory Visualization
Caption: Experimental workflow for the hydrolysis of this compound.
References
Technical Support Center: Troubleshooting the Synthesis of Dimethyl 2,2'-thiobisacetate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Dimethyl 2,2'-thiobisacetate. The information is presented in a question-and-answer format to directly resolve specific issues you may face during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
There are two primary synthetic routes for the preparation of this compound:
-
Route 1: Nucleophilic Substitution of Methyl Chloroacetate with a Sulfide Source. This is a Williamson ether-type synthesis where a sulfide nucleophile displaces the chloride from methyl chloroacetate. The most common sulfide source is sodium sulfide (Na₂S).
-
Route 2: Esterification of Thiodiglycolic Acid. This method involves the direct esterification of thiodiglycolic acid with methanol, typically in the presence of an acid catalyst.
Troubleshooting Guides
Low or No Product Yield
Q2: I am getting a very low yield or no product at all. What are the possible causes and how can I improve it?
Low yields can be frustrating. A systematic approach to troubleshooting is essential. Here are potential causes and solutions categorized by the synthetic route.
For Route 1: Synthesis from Methyl Chloroacetate and Sodium Sulfide
| Potential Cause | Recommended Solution(s) |
| Poor Quality of Reagents | Sodium Sulfide: Use anhydrous sodium sulfide. Hydrated forms can be less reactive and introduce water, which can lead to side reactions. If using hydrated sodium sulfide, consider drying it in an oven before use. Methyl Chloroacetate: Ensure the purity of methyl chloroacetate. It can hydrolyze over time to chloroacetic acid, which will not participate in the desired reaction. Use freshly opened or distilled methyl chloroacetate.[1][2] |
| Incorrect Stoichiometry | The stoichiometry between sodium sulfide and methyl chloroacetate is critical. A 1:2 molar ratio of Na₂S to methyl chloroacetate is required. An excess of either reagent can lead to side products. |
| Suboptimal Reaction Temperature | The reaction is typically performed at elevated temperatures. If the temperature is too low, the reaction rate will be very slow. Conversely, excessively high temperatures can lead to decomposition or side reactions. Monitor the reaction temperature closely and consider a gradual increase if the reaction is sluggish. |
| Inefficient Stirring | Sodium sulfide is often not fully soluble in the reaction solvent. Vigorous stirring is crucial to ensure good mixing and facilitate the reaction between the solid and liquid phases. |
| Presence of Water | Water can lead to the hydrolysis of the methyl chloroacetate starting material and the this compound product, especially under basic conditions.[1][2][3] Use anhydrous solvents and ensure your glassware is thoroughly dried. |
For Route 2: Esterification of Thiodiglycolic Acid
| Potential Cause | Recommended Solution(s) |
| Inefficient Water Removal | Esterification is an equilibrium reaction. Water is a byproduct, and its presence will shift the equilibrium back towards the starting materials. Use a Dean-Stark trap or a drying agent to remove water as it is formed. |
| Inactive or Insufficient Catalyst | A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is typically required. Ensure the catalyst is active and used in a sufficient amount (typically 5-10 mol%). |
| Impure Thiodiglycolic Acid | Impurities in the starting thiodiglycolic acid can interfere with the reaction. Common impurities can include dithiodiglycolic acid.[4][5] Recrystallize the thiodiglycolic acid if its purity is questionable. |
| Insufficient Reaction Time or Temperature | Esterification reactions can be slow. Ensure the reaction is heated to reflux for a sufficient period. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine when it has gone to completion. |
Logical Troubleshooting Flow for Low Yield
Product Purity Issues
Q3: My final product is impure. What are the likely contaminants and how can I remove them?
Product impurity is a common issue. The nature of the impurities will depend on the synthetic route and reaction conditions.
| Common Impurity | Potential Cause(s) | Recommended Purification Method(s) |
| Unreacted Methyl Chloroacetate | Incomplete reaction; incorrect stoichiometry. | Fractional Distillation: Methyl chloroacetate has a lower boiling point than the product and can be removed by careful fractional distillation under reduced pressure.[6] |
| Thiodiglycolic Acid | Incomplete esterification; hydrolysis of the product during workup. | Aqueous Wash: Wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities. Be cautious to avoid hydrolysis of the desired ester. |
| Methanol | Residual solvent from the esterification reaction. | Evaporation/Distillation: Remove under reduced pressure. A final distillation of the product will also remove residual methanol. |
| Dithiodiglycolic Acid Dimethyl Ester | Oxidation of the product, especially if exposed to air at high temperatures. | Column Chromatography: Separation can be achieved on silica gel, though it may be challenging due to similar polarities. |
| Polymeric Byproducts | Side reactions, particularly at high temperatures. | Distillation: Polymeric materials are typically non-volatile and will remain in the distillation flask. |
Purification Strategy Workflow
Experimental Protocols
Protocol 1: Synthesis of this compound from Methyl Chloroacetate and Sodium Sulfide
This protocol is a general guideline. Optimization of reaction time and temperature may be necessary.
Materials:
-
Sodium Sulfide (anhydrous)
-
Methyl Chloroacetate
-
Anhydrous Methanol (or another suitable solvent like acetone)[1]
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add sodium sulfide (1.0 eq).
-
Add anhydrous methanol to the flask to create a slurry.
-
Slowly add methyl chloroacetate (2.1 eq) to the slurry with vigorous stirring.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The crude product can be purified by fractional distillation under reduced pressure.
Expected Yield: Yields can vary but are often in the range of 60-70% after purification.[7]
Protocol 2: Synthesis of this compound by Esterification of Thiodiglycolic Acid
This protocol utilizes Fischer esterification.
Materials:
-
Thiodiglycolic Acid
-
Methanol
-
Sulfuric Acid (or another strong acid catalyst)
-
Toluene (or another suitable solvent for azeotropic removal of water)
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer, add thiodiglycolic acid (1.0 eq), methanol (excess, e.g., 10 eq), and toluene.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap.
-
Continue refluxing until no more water is collected.
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by fractional distillation under reduced pressure.
Expected Yield: Yields for esterification reactions are typically high, often exceeding 80%, provided water is effectively removed.
Data Presentation
Table 1: Physical and Chemical Properties of Key Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |
| This compound | C₆H₁₀O₄S | 178.21 | ~125-127 (at 15 mmHg) |
| Methyl Chloroacetate | C₃H₅ClO₂ | 108.52 | 129-131 |
| Thiodiglycolic Acid | C₄H₆O₄S | 150.15 | Decomposes |
| Methanol | CH₄O | 32.04 | 64.7 |
This technical support guide is intended to assist in troubleshooting common issues in the synthesis of this compound. For further assistance, please consult relevant literature and safety data sheets for all chemicals used.
References
- 1. Understanding Methyl Chloroacetate: Comprehensive Guide [highmountainco.com]
- 2. Page loading... [guidechem.com]
- 3. Methyl chloroacetate | C3H5ClO2 | CID 7295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Thioglycolic Acid | HSCH2COOH | CID 1133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. Purification [chem.rochester.edu]
- 7. JP2008303173A - Method for producing dimethyl thiodiglycolate - Google Patents [patents.google.com]
Technical Support Center: Removal of Unreacted Dimethyl 2,2'-thiobisacetate
This technical support guide provides troubleshooting advice and detailed protocols for the removal of unreacted Dimethyl 2,2'-thiobisacetate from reaction mixtures. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound that are relevant for its removal?
A1: Understanding the physical properties of this compound is crucial for selecting an appropriate purification method. It is a relatively polar, high-boiling point liquid. Key properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C6H10O4S | Multiple |
| Molecular Weight | 178.21 g/mol | Multiple |
| Boiling Point | 224.5°C at 760 mmHg; 130°C at 15 Torr | [1][2] |
| Melting Point | 223-225°C | [1][2] |
| Density | 1.199 g/cm³ | [1][2] |
| Solubility | Soluble in organic solvents like alcohols and ethers. | [3] |
| Appearance | Colorless to pale yellow liquid | [4] |
Q2: My reaction is complete, but I suspect a significant amount of unreacted this compound remains. What is the first step I should take?
A2: The first step is to confirm the presence of the unreacted starting material. This can be done using analytical techniques such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Gas Chromatography-Mass Spectrometry (GC-MS). Comparing the crude reaction mixture to a standard of pure this compound will confirm its presence and give a qualitative idea of the amount remaining.
Q3: What are the most common methods for removing unreacted this compound?
A3: The most common and effective methods for removing unreacted this compound are:
-
Liquid-Liquid Extraction: Best for removing the polar this compound from a less polar product.
-
Flash Column Chromatography: A versatile technique for separating compounds with different polarities.
-
Vacuum Distillation: Suitable if the desired product has a significantly different boiling point from this compound.
Q4: Can I use recrystallization to purify my product from unreacted this compound?
A4: Recrystallization is a viable option if your desired product is a solid and has significantly different solubility characteristics than this compound in a chosen solvent system. Since this compound is a liquid at room temperature, it will remain in the mother liquor if a suitable solvent is found to selectively crystallize your product.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Emulsion formation during liquid-liquid extraction. | The polarity of the organic and aqueous phases are too similar. Vigorous shaking. | Add brine (saturated NaCl solution) to the separatory funnel to increase the polarity of the aqueous phase. Gently swirl or rock the funnel instead of vigorous shaking. |
| The unreacted this compound co-elutes with my product during flash chromatography. | The solvent system (eluent) does not provide adequate separation. | Optimize the eluent system using TLC. A common starting point for polar esters is a mixture of hexanes and ethyl acetate. A gradient elution may be necessary for compounds with close retention factors (Rf). |
| My product is thermally sensitive and degrades during vacuum distillation. | The distillation temperature is too high. | Use a high-vacuum pump to lower the boiling point of the compounds. If the product is still unstable, consider a non-thermal purification method like flash chromatography. |
| My solid product "oils out" during recrystallization instead of forming crystals. | The cooling rate is too fast, or the solvent is not ideal. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Try a different solvent or a co-solvent system. |
Experimental Protocols
Protocol 1: Removal by Liquid-Liquid Extraction
This method is effective when the desired product is significantly less polar than this compound.
Materials:
-
Crude reaction mixture
-
Organic solvent in which the product is soluble (e.g., ethyl acetate, dichloromethane)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the crude reaction mixture in the chosen organic solvent (e.g., 3 volumes of ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of deionized water, cap the funnel, and gently invert it several times, venting frequently to release any pressure.
-
Allow the layers to separate. The unreacted polar this compound will preferentially partition into the aqueous (bottom) layer.
-
Drain the aqueous layer.
-
Repeat the washing process with deionized water (2-3 times) to maximize the removal of the unreacted ester.
-
Wash the organic layer with an equal volume of brine to remove any remaining water.
-
Drain the aqueous layer and transfer the organic layer to a clean flask.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, then filter to remove the drying agent.
-
Concentrate the organic phase using a rotary evaporator to obtain the purified product.
Protocol 2: Purification by Flash Column Chromatography
This is a highly effective method for separating compounds with different polarities.
Materials:
-
Silica gel (for flash chromatography)
-
Eluent (e.g., a mixture of hexanes and ethyl acetate, optimized by TLC)
-
Crude reaction mixture
-
Flash chromatography system (column, pump, fraction collector)
-
TLC plates and developing chamber
-
UV lamp or appropriate staining solution for visualization
Procedure:
-
TLC Analysis: Determine an appropriate eluent system by running TLC plates of the crude reaction mixture. The ideal solvent system should give a good separation between the desired product and the unreacted this compound (aim for a ΔRf of >0.2).
-
Column Packing: Pack a flash chromatography column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude reaction mixture in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Dry this mixture to a free-flowing powder. Carefully add the dry sample to the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system. If using a gradient, start with a less polar mixture and gradually increase the polarity.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the fractions containing the pure product and concentrate them using a rotary evaporator.
Protocol 3: Purification by Vacuum Distillation
This method is suitable if the product's boiling point is significantly different from that of this compound (Boiling Point: 130 °C at 15 Torr).[2]
Materials:
-
Crude reaction mixture
-
Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)
-
Vacuum pump and pressure gauge
-
Heating mantle and stirrer
Procedure:
-
Set up the distillation apparatus. Ensure all joints are well-sealed for vacuum.
-
Place the crude reaction mixture in the round-bottom flask with a stir bar.
-
Slowly apply vacuum to the system.
-
Begin heating the mixture gently with stirring.
-
Collect the fraction that distills at the boiling point of this compound at the applied pressure. This will be the unreacted starting material.
-
If the product has a higher boiling point, increase the temperature after the unreacted ester has been removed to distill the product. If the product has a lower boiling point, it will distill first.
-
Collect the purified product in a separate receiving flask.
Visualization
Logical Workflow for Purification Method Selection
References
Technical Support Center: Dimethyl 2,2'-Thiobisacetate Reactivity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the reactivity of Dimethyl 2,2'-thiobisacetate. The information is designed to assist in experimental design, address common challenges, and ensure the successful use of this reagent.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent affect the reactivity of this compound in nucleophilic substitution reactions?
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are generally recommended for reactions involving anionic nucleophiles (e.g., thiolates, alkoxides). They effectively solvate cations, leaving the anionic nucleophile "naked" and more reactive.[1] This can lead to faster reaction rates compared to protic solvents. For thioether formation, dipolar aprotic solvents are commonly employed.[2]
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can solvate both the nucleophile and the electrophilic carbon of the ester group. While they can be effective for certain reactions, they can also decrease the reactivity of anionic nucleophiles through hydrogen bonding.[1] Furthermore, protic solvents like water and alcohols can participate in competing side reactions such as hydrolysis and transesterification.
-
Nonpolar Solvents (e.g., Toluene, Hexane): These solvents are less common for reactions with ionic nucleophiles due to poor solubility of the reactants. However, they may be suitable for specific applications where side reactions in polar solvents are a concern.
Q2: My reaction with this compound is sluggish or not proceeding to completion. What are the potential causes and solutions?
Several factors can contribute to slow or incomplete reactions. Consider the following troubleshooting steps:
| Potential Cause | Troubleshooting Suggestions |
| Insufficient Nucleophile Reactivity | - If using an anionic nucleophile, consider switching to a polar aprotic solvent (e.g., DMF, DMSO) to enhance its reactivity.[1] - Ensure the nucleophile is not sterically hindered. - For neutral nucleophiles like amines, consider the use of a non-nucleophilic base to increase nucleophilicity. |
| Poor Solubility of Reactants | - Ensure both this compound and the nucleophile are fully dissolved in the chosen solvent. - A mixture of co-solvents may be necessary to achieve complete dissolution. |
| Low Reaction Temperature | - Gradually increase the reaction temperature while monitoring for product formation and potential side reactions. |
| Presence of Water (for moisture-sensitive reactions) | - Use anhydrous solvents and oven-dried glassware to prevent hydrolysis of the ester groups, which can be a significant side reaction.[3][4][5] |
Q3: I am observing significant byproduct formation in my reaction. How can I minimize side reactions?
Byproduct formation is a common issue. The nature of the side products can provide clues to the underlying problem.
| Observed Byproduct | Potential Cause | Mitigation Strategy |
| Hydrolysis Product (Thiodiglycolic acid) | Presence of water in the reaction mixture.[3][4][5] | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., Nitrogen, Argon). |
| Transesterification Product | Use of an alcohol as a solvent or the presence of an alcohol impurity. | - If an alcohol is not the intended nucleophile, switch to a non-alcoholic solvent. - Ensure all reagents and solvents are free from alcohol contamination. |
| Oxidation of the Thioether | Presence of oxidizing agents or exposure to air at elevated temperatures. | - Degas solvents before use. - Conduct the reaction under an inert atmosphere. |
Experimental Protocols
While specific, validated protocols for various reactions of this compound are not extensively published, the following general procedures for common transformations involving similar esters can be adapted. Note: Optimization of reaction conditions (temperature, concentration, reaction time) is crucial for each specific substrate.
Protocol 1: General Procedure for Aminolysis
This protocol describes a general method for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine of choice
-
Anhydrous polar aprotic solvent (e.g., DMF or Acetonitrile)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (oven-dried)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add this compound (1 equivalent).
-
Dissolve the ester in the chosen anhydrous polar aprotic solvent.
-
In a separate flask, dissolve the amine (2.2 equivalents) in the same anhydrous solvent.
-
Slowly add the amine solution to the solution of this compound at room temperature with stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).
-
Upon completion, the reaction mixture can be worked up by quenching with water and extracting the product with an appropriate organic solvent.
-
The crude product can be purified by column chromatography, distillation, or recrystallization.
Protocol 2: General Procedure for Thiolysis (Thioester Exchange)
This protocol outlines a general method for the reaction of this compound with a thiol to form a new thioester.
Materials:
-
This compound
-
Thiol of choice
-
Anhydrous polar aprotic solvent (e.g., THF or DMF)
-
A suitable non-nucleophilic base (e.g., DBU, DIPEA)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (oven-dried)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add the thiol (2.2 equivalents).
-
Dissolve the thiol in the chosen anhydrous polar aprotic solvent.
-
Add the non-nucleophilic base (2.2 equivalents) to the thiol solution and stir for 15-30 minutes to form the thiolate.
-
In a separate flask, dissolve this compound (1 equivalent) in the same anhydrous solvent.
-
Slowly add the solution of this compound to the activated thiolate solution at room temperature.
-
Monitor the reaction progress by a suitable analytical technique.
-
Upon completion, the reaction can be quenched with a mild acid (e.g., saturated aqueous ammonium chloride) and the product extracted.
-
Purify the product as required.
Data Presentation
Currently, there is a lack of published quantitative data on the solvent effects on this compound reactivity. Researchers are encouraged to perform their own kinetic studies to determine the optimal solvent for their specific application. A general trend observed for similar ester aminolysis reactions suggests that reaction rates can be influenced by solvent polarity and polarizability.[6]
Visualizations
Below are diagrams illustrating logical workflows for troubleshooting common experimental issues.
Caption: Troubleshooting workflow for low product yield.
Caption: Decision tree for addressing byproduct formation.
References
Technical Support Center: Managing Exothermic Reactions with Dimethyl 2,2'-thiobisacetate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for the safe management of potential exothermic reactions when working with Dimethyl 2,2'-thiobisacetate. The information is intended to supplement, not replace, institutional safety protocols and the professional judgment of the user.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
This compound, also known as dimethyl thiodiglycolate, is an organic compound with the formula S(CH₂COOCH₃)₂.[1][2][3][4] It is a colorless to pale yellow liquid.[3][5] While specific data on its exothermic potential is limited, its chemical structure as a thioester suggests potential hazards. It is classified as a warning-level hazard, indicating it can be harmful if swallowed and may cause skin, eye, and respiratory irritation.[2][6] It is a combustible liquid and should be kept away from open flames and high temperatures.[5]
Q2: What is an exothermic reaction and why is it a concern with this compound?
An exothermic reaction is a chemical process that releases energy as heat. This becomes a significant safety concern if the rate of heat generation surpasses the rate of heat removal, leading to a rapid temperature and pressure increase known as a thermal runaway. While this compound itself may not be prone to spontaneous exothermic decomposition under normal conditions, its reactions with other substances, or its decomposition at elevated temperatures, could be exothermic.
Q3: What are the potential triggers for an exothermic event with this compound?
Based on the chemistry of thioesters and general chemical safety principles, potential triggers for an exothermic event could include:
-
Reaction with strong oxidizing agents: This can lead to rapid and highly exothermic oxidation of the sulfur atom and the organic backbone.
-
Reaction with strong acids or bases: These can catalyze hydrolysis or other decomposition reactions, which may be exothermic.
-
Elevated temperatures: High temperatures can initiate thermal decomposition, which may be exothermic and self-accelerating.
-
Confined or large-scale reactions: Inadequate heat removal in larger reactions can lead to a buildup of heat and a potential for thermal runaway.
Q4: Are there known exothermic reactions involving this compound?
Troubleshooting Guide: Managing Unexpected Exotherms
This guide provides a systematic approach to handling an unexpected temperature increase during a reaction involving this compound.
| Symptom | Potential Cause | Immediate Action | Preventative Measure |
| Rapid, uncontrolled temperature rise | Loss of cooling, excessive reagent addition rate, incorrect reagent concentration, or unforeseen highly exothermic side reaction. | 1. Immediately stop all reagent addition. 2. Maximize cooling: Ensure coolant is flowing at its maximum rate and lowest possible temperature.3. Increase agitation to improve heat transfer, if safe to do so.4. If the temperature continues to rise, proceed to the Emergency Quenching Protocol . | - Conduct a thorough hazard analysis before the experiment.- Use a reaction calorimeter to determine the heat of reaction.- Start with a slow, controlled addition of reagents.- Ensure the cooling system is appropriately sized for the reaction scale. |
| Localized boiling or fuming | Poor mixing leading to "hot spots". | 1. Stop reagent addition. 2. Increase agitation rate to break up hot spots.3. Ensure the temperature probe is correctly placed to get a representative reading of the bulk temperature. | - Use an appropriate stirrer and vessel geometry to ensure efficient mixing.- Visually monitor the reaction for any signs of heterogeneity. |
| Sudden pressure increase | Gas evolution from the reaction or boiling of the solvent. | 1. Follow all steps for a rapid temperature increase. 2. Ensure the reactor's vent is not blocked. 3. If pressure continues to rise, prepare for emergency pressure relief. | - Identify any potential gas-evolving side reactions during the hazard analysis.- Ensure the reactor is equipped with an adequately sized and functioning pressure relief device. |
Quantitative Data
Due to the lack of specific thermal analysis data for this compound in the available literature, the following table provides data for structurally related compounds to offer an indication of potential thermal behavior. Users are strongly encouraged to perform their own thermal analysis for the specific reaction system.
Table 1: Physicochemical and Thermal Properties of this compound and Related Compounds
| Property | This compound | Diethyl 2,2'-thiobisacetate (Analogue) | Thioglycolic Acid (Related Compound) |
| Molecular Formula | C₆H₁₀O₄S[1][2][4] | C₈H₁₄O₄S[4] | C₂H₄O₂S[5] |
| Molecular Weight | 178.21 g/mol [1] | 206.26 g/mol [4] | 90.1 g/mol |
| Boiling Point | 130 °C @ 15 Torr[3] | Not available | 104-106 °C @ 2 mmHg |
| Flash Point | 95 °C[4] | Not available | 118 °C |
| Decomposition Info | Sensitive to water and oxygen.[5] | Not available | Oxidizes when exposed to air.[5] |
| DSC/TGA Data | Not available in searched literature. | Not available in searched literature. | Not available in searched literature. |
Experimental Protocols
The following are generalized protocols for key experiments to assess and manage the thermal hazards of reactions involving this compound.
Protocol 1: Thermal Stability Screening using Differential Scanning Calorimetry (DSC)
-
Objective: To determine the onset temperature of thermal decomposition and to identify any exothermic events.
-
Apparatus: A Differential Scanning Calorimeter (DSC).
-
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed DSC pan. A pinhole in the lid is recommended to allow for the release of any decomposition gases.
-
Instrument Setup: Place the sample pan and a reference pan in the DSC cell.
-
Thermal Program: Heat the sample from ambient temperature to a suitable upper limit (e.g., 400 °C) at a constant heating rate (e.g., 5-10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Data Analysis: Analyze the resulting thermogram for any endothermic or exothermic peaks. The onset temperature of a significant exotherm can be considered the start of thermal decomposition.
-
Protocol 2: Reaction Calorimetry for a Synthesis Reaction
-
Objective: To measure the heat of reaction, heat flow, and accumulation of unreacted reagents during a synthesis involving this compound.
-
Apparatus: A reaction calorimeter.
-
Procedure:
-
Calibration: Calibrate the reaction calorimeter according to the manufacturer's instructions.
-
Reaction Setup: Charge the reactor with the initial reactants and solvent. Set the desired reaction temperature.
-
Reagent Addition: Add the limiting reagent at a controlled rate while continuously monitoring the heat flow.
-
Data Acquisition: Record the temperature of the reactor, the jacket temperature, and the reagent addition rate throughout the experiment.
-
Data Analysis: Calculate the heat of reaction, the heat release rate, and the accumulation of energy. This data is crucial for assessing the risk of a thermal runaway in the event of a cooling failure.
-
Protocol 3: Emergency Quenching Procedure
-
Objective: To safely and rapidly terminate a runaway reaction.
-
Prerequisites: A pre-identified and readily accessible quenching agent must be available. The choice of quencher depends on the specific reaction chemistry.
-
Procedure:
-
Initiate Emergency Shutdown: Follow the immediate actions for an uncontrolled temperature rise.
-
Prepare Quenching Agent: Have the appropriate volume of quenching agent ready for addition.
-
Controlled Addition: If safe to do so, add the quenching agent to the reactor in a controlled manner to avoid a violent reaction from the quench itself.
-
Continue Cooling and Monitoring: Maintain maximum cooling and monitor the reactor temperature and pressure until the reaction is fully quenched and the system is stable.
-
Visualizations
Caption: Workflow for managing potentially exothermic reactions.
Caption: Signaling pathway of a thermal runaway event and mitigation points.
References
- 1. arkema.com [arkema.com]
- 2. ppor.az [ppor.az]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Diethyl 2,2'-thiodiacetate | C8H14O4S | CID 70216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ec.europa.eu [ec.europa.eu]
- 6. US20090163736A1 - Process for preparing dialkyl thiodiglycolates - Google Patents [patents.google.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. bio.vu.nl [bio.vu.nl]
Technical Support Center: Dimethyl 2,2'-thiobisacetate Reaction Scale-up
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up of the Dimethyl 2,2'-thiobisacetate synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound?
A1: The most common laboratory and industrial synthesis of this compound is analogous to the Williamson ether synthesis. It typically involves the reaction of a thioglycolic acid salt or ester with a suitable haloacetate ester. A primary route involves the reaction of sodium sulfide (Na₂S) with two equivalents of a methyl haloacetate (such as methyl chloroacetate or methyl bromoacetate) in a suitable solvent.
Q2: What are the primary safety concerns when scaling up this reaction?
A2: The primary safety concerns during the scale-up of this synthesis include:
-
Exothermic Reaction: The reaction is exothermic, and on a larger scale, heat dissipation becomes a critical challenge. Inadequate heat removal can lead to a rapid temperature increase, potentially causing side reactions, solvent boiling, and a dangerous pressure buildup in the reactor.
-
Handling of Sodium Sulfide: Sodium sulfide is a corrosive and toxic material. It is particularly hazardous if it comes into contact with acids, as it can release highly toxic and flammable hydrogen sulfide (H₂S) gas. On a large scale, the safe handling and charging of this solid reagent require careful engineering controls.
-
Flammable Solvents: Many organic solvents that could be used for this reaction are flammable. On an industrial scale, the large volumes of these solvents increase the risk of fire and explosion. Proper grounding of equipment and the absence of ignition sources are crucial.
Q3: Why is mixing so critical during the scale-up of this reaction?
A3: Efficient mixing is crucial for several reasons. Inadequate mixing can lead to localized "hot spots" where the reaction rate is much higher, increasing the risk of thermal runaway. It can also result in localized areas of high reactant concentration, which may promote the formation of unwanted byproducts. In a two-phase liquid system, poor mixing will reduce the interfacial area between the phases, slowing down the reaction rate and potentially leading to incomplete conversion.
Q4: What are the typical byproducts in this synthesis, and how can they be minimized?
A4: A common byproduct is the disulfide, formed from the oxidation of any intermediate thiolate species. To minimize this, it is essential to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents to remove dissolved oxygen. Other potential byproducts can arise from side reactions if the temperature is not well-controlled.
Q5: How is the purity of this compound typically assessed?
A5: The purity of this compound is commonly determined using Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). GC-MS is particularly useful for identifying any impurities or byproducts present in the final product.
Troubleshooting Guides
Issue 1: Low Product Yield
| Potential Cause | Suggested Solution |
| Incomplete Reaction | - Verify Stoichiometry: Ensure the correct molar ratios of reactants are used. An excess of the haloacetate may be necessary to drive the reaction to completion. - Increase Reaction Time: Monitor the reaction progress by TLC or GC. If the reaction has stalled, extending the reaction time may be necessary. - Improve Mixing: Increase the agitation speed to improve contact between reactants, especially in a multiphase system. |
| Side Reactions | - Temperature Control: Ensure the reactor's cooling system is adequate to maintain the optimal reaction temperature. Avoid localized overheating. - Controlled Reagent Addition: For highly exothermic reactions, add the more reactive reagent (e.g., methyl chloroacetate) slowly and sub-surface to maintain better temperature control. |
| Oxidation of Thiolate Intermediate | - Inert Atmosphere: Purge the reactor with an inert gas like nitrogen or argon before and during the reaction. - Degassed Solvents: Use solvents that have been sparged with an inert gas to remove dissolved oxygen. |
Issue 2: Product Purity Issues
| Potential Cause | Suggested Solution |
| Presence of Starting Materials | - Optimize Reaction Conditions: See "Incomplete Reaction" under "Low Product Yield". - Purification: Employ fractional distillation under reduced pressure to separate the product from unreacted starting materials with different boiling points. |
| Formation of Disulfide Byproducts | - Inert Atmosphere: See "Oxidation of Thiolate Intermediate" under "Low Product Yield". - Work-up: During the aqueous work-up, a wash with a mild reducing agent solution (e.g., sodium bisulfite) can sometimes help remove disulfide impurities. |
| Solvent and Water Residue | - Drying: After aqueous work-up, thoroughly dry the organic phase with a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate). - Azeotropic Distillation: If applicable, use a solvent that forms an azeotrope with water to remove residual moisture before final purification. - Vacuum Distillation: Remove the solvent and any residual water under reduced pressure. |
Data Presentation
Table 1: Comparison of Reaction Parameters at Different Scales
| Parameter | Lab Scale (1 L Reactor) | Pilot Scale (100 L Reactor) | Production Scale (1000 L Reactor) |
| Sodium Sulfide (kg) | 0.078 | 7.8 | 78 |
| Methyl Chloroacetate (kg) | 0.217 | 21.7 | 217 |
| Solvent (e.g., Ethanol) (L) | 0.5 | 50 | 500 |
| Reaction Temperature (°C) | 60 - 70 | 60 - 70 | 65 - 75 |
| Addition Time (hours) | 1 | 2 - 3 | 4 - 6 |
| Reaction Time (hours) | 4 - 6 | 6 - 8 | 8 - 12 |
| Typical Yield (%) | 85 - 95 | 80 - 90 | 75 - 85 |
| Purity (by GC, %) | >98 | >97 | >97 |
Table 2: Typical GC-MS Parameters for Purity Analysis
| Parameter | Value |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Injector Temperature | 250 °C |
| Oven Program | 80 °C (hold 2 min), then ramp to 280 °C at 10 °C/min, hold for 5 min |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 1 µL (splitless) |
| MS Source Temperature | 230 °C |
| MS Quadrupole Temperature | 150 °C |
| Scan Range | 40 - 400 m/z |
Experimental Protocols
Lab Scale Synthesis (1 L Reactor)
-
Reactor Setup: Equip a 1 L, three-necked, round-bottom flask with a mechanical stirrer, a condenser, a thermometer, and an addition funnel. Purge the entire system with nitrogen.
-
Reagent Charging: Charge the flask with anhydrous sodium sulfide (78.0 g, 1.0 mol) and ethanol (500 mL).
-
Heating and Dissolution: Heat the mixture to reflux with vigorous stirring until the sodium sulfide is completely dissolved.
-
Reagent Addition: To the hot solution, add a solution of methyl chloroacetate (217.1 g, 2.0 mol) in ethanol (100 mL) dropwise via the addition funnel over 1 hour. Maintain a gentle reflux throughout the addition. The reaction is exothermic, and the addition rate should be controlled to maintain a steady temperature.
-
Reaction: After the addition is complete, continue to reflux the mixture for 4-6 hours. Monitor the reaction progress by TLC or GC.
-
Work-up: Cool the reaction mixture to room temperature. Filter the mixture to remove the sodium chloride precipitate. Wash the precipitate with a small amount of ethanol.
-
Solvent Removal: Combine the filtrate and washings and remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in diethyl ether (500 mL) and wash with water (2 x 200 mL) and then with brine (200 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation to yield this compound as a colorless liquid.
Pilot Scale Synthesis (100 L Reactor) - Conceptual
-
Reactor Preparation: Ensure a 100 L glass-lined reactor is clean, dry, and inerted with nitrogen. The reactor should be equipped with a jacket for heating and cooling, a robust agitation system, a condenser, a temperature probe, and a port for controlled liquid addition.
-
Reagent Charging: Charge the reactor with ethanol (50 L) followed by the cautious addition of anhydrous sodium sulfide (7.8 kg).
-
Heating and Dissolution: Heat the mixture to reflux using the reactor jacket while stirring to dissolve the sodium sulfide.
-
Controlled Addition: Prepare a solution of methyl chloroacetate (21.7 kg) in ethanol (10 L). Using a metering pump, add this solution to the reactor sub-surface over 2-3 hours, maintaining the internal temperature between 60-70 °C. The reactor's cooling system will need to be actively managed to control the exotherm.
-
Reaction Monitoring: After the addition is complete, maintain the reaction mixture at reflux for 6-8 hours. Take samples periodically for GC analysis to monitor the reaction progress.
-
Cooling and Filtration: Once the reaction is complete, cool the reactor contents to room temperature. Transfer the slurry to a filter press to remove the sodium chloride byproduct. Wash the filter cake with ethanol.
-
Solvent Stripping: Transfer the filtrate to a larger vessel and concentrate under vacuum to remove the bulk of the ethanol.
-
Work-up and Phase Separation: Add water and a suitable extraction solvent (e.g., toluene or methyl tert-butyl ether) to the concentrated residue. Agitate to ensure thorough mixing and then allow the layers to separate. Remove the aqueous layer.
-
Drying and Final Concentration: Dry the organic layer, potentially using azeotropic distillation to remove residual water, followed by vacuum stripping of the solvent to yield the crude product.
-
Purification: Purify the crude this compound by fractional vacuum distillation.
Mandatory Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Logical relationship of challenges and mitigation strategies in scale-up.
Validation & Comparative
A Comparative Guide to Dimethyl 2,2'-Thiobisacetate and Other Thioethers in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the strategic incorporation of sulfur-containing moieties is pivotal for the development of novel pharmaceuticals and functional materials. Thioethers, in particular, serve as versatile building blocks and key functional groups. Among these, Dimethyl 2,2'-thiobisacetate has emerged as a valuable reagent. This guide provides an objective comparison of this compound with other common thioethers, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal reagent for their synthetic endeavors.
Overview of Thioether Synthesis
The formation of a carbon-sulfur-carbon bond is a cornerstone of organosulfur chemistry. Common methods for synthesizing thioethers include:
-
Nucleophilic Substitution (SN2): This is a widely employed method where a thiolate anion acts as a potent nucleophile, displacing a leaving group from an alkyl halide.[1] Thiolates are generally excellent nucleophiles due to the high polarizability of sulfur.
-
Michael Addition: The conjugate addition of a thiol to an α,β-unsaturated carbonyl compound.
-
Metal-Catalyzed Cross-Coupling Reactions: Palladium, copper, and nickel catalysts are often used to couple thiols with aryl or vinyl halides.
-
Thiol-Ene Radical Reactions: The radical addition of a thiol across a double bond.
The choice of synthetic route often depends on the desired molecular complexity, substrate scope, and reaction conditions. In recent years, there has been a significant push towards greener and more efficient methods, such as the use of solid acid catalysts and avoiding toxic reagents like alkyl halides.[2]
This compound: A Profile
This compound (DMTBA), with the chemical formula C₆H₁₀O₄S, is a colorless to pale yellow liquid.[3][4] It is characterized by a central thioether linkage flanked by two methyl ester functionalities. This structure imparts unique reactivity, with the activated methylene protons adjacent to the carbonyl groups being particularly important for condensation reactions.
Key Features:
-
Activated Methylene Groups: The protons alpha to the ester carbonyls are acidic and can be readily deprotonated to form a nucleophilic carbanion.
-
Bifunctional Nature: The presence of two ester groups allows for the potential of double condensation or cyclization reactions.
-
Applications: DMTBA is utilized in the synthesis of various heterocyclic compounds, including thiophenes and thiazoles, and serves as an intermediate for dyes and pharmaceutical agents.[5]
Performance Comparison in Heterocycle Synthesis
A primary application of thioethers with activated methylene groups is in the construction of heterocyclic rings. While direct, side-by-side comparative studies are scarce in the literature, we can infer performance by examining analogous reactions. A prominent example is the synthesis of substituted thiophenes.
The Gewald reaction is a classic multicomponent reaction for the synthesis of 2-aminothiophenes, typically employing an aldehyde or ketone, an activated nitrile, and elemental sulfur in the presence of a base.[1][6] Although elemental sulfur is the traditional sulfur source, the underlying principle of nucleophilic attack and cyclization can be extended to thioether-containing building blocks.
Let's consider a hypothetical comparison for the synthesis of a thiophene derivative via a condensation-cyclization strategy.
Table 1: Comparison of Thioether Reagents in a Hypothetical Thiophene Synthesis
| Reagent | Structure | Typical Reaction Conditions | Expected Yield | Key Advantages | Limitations |
| This compound | CH₃OC(O)CH₂SCH₂C(O)OCH₃ | Base (e.g., NaOEt), Aldehyde/Ketone, Dehydrating agent | Good to Excellent | Bifunctional, allows for diverse substitution patterns. | Requires stoichiometric base. |
| Thiodiglycolic Acid | HOOCCH₂SCH₂COOH | Similar to DMTBA, may require esterification first. | Moderate to Good | Readily available, can be functionalized. | Carboxylic acid groups may interfere with some reactions. |
| Diethyl 3-oxopentanedioate & Na₂S | EtOOCCH₂C(O)CH₂COOEt + Na₂S | In-situ formation of the thioether. | Moderate | One-pot procedure. | Can lead to side products, requires careful control of stoichiometry. |
Experimental Protocol: Synthesis of a Tetrasubstituted Thiophene using this compound (Representative Protocol)
This protocol is a representative example of how this compound could be employed in a condensation reaction leading to a thiophene core.
Reaction:
Materials:
-
This compound
-
Aryl aldehyde (e.g., benzaldehyde)
-
Sodium ethoxide
-
Ethanol (anhydrous)
-
Hydrochloric acid (for workup)
-
Dichloromethane (for extraction)
-
Magnesium sulfate (for drying)
Procedure:
-
To a solution of sodium ethoxide (2.1 equivalents) in anhydrous ethanol, add this compound (1.0 equivalent) dropwise at 0 °C under an inert atmosphere.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add the aryl aldehyde (2.0 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding dilute hydrochloric acid until the pH is neutral.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired tetrasubstituted thiophene.
Alternative Thioethers in Synthesis
While this compound is a powerful tool, other thioethers offer distinct advantages in different synthetic contexts.
Table 2: Profile of Alternative Thioethers
| Thioether | Structure | Key Applications | Advantages |
| Dimethyl Sulfide (DMS) | CH₃SCH₃ | Corey-Chaykovsky reaction (epoxidation, cyclopropanation), source of methylthio group. | Simple, readily available, versatile reagent for ylide formation. |
| Thiophenol | C₆H₅SH | Nucleophilic aromatic substitution, synthesis of aryl sulfides. | Highly nucleophilic, well-established reactivity. |
| Thiodiglycol | HOCH₂CH₂SCH₂CH₂OH | Precursor for crown ethers, chelating agent. | Hydrophilic, can be used in aqueous conditions. |
| Ethyl Thioacetate | CH₃C(O)SCH₂CH₃ | Source of ethanethiolate, used in protecting group chemistry. | Less volatile and odorous than ethanethiol. |
Logical Workflow for Thioether Selection in Synthesis
The choice of the appropriate thioether reagent is critical for the success of a synthetic campaign. The following flowchart illustrates a decision-making process for selecting a suitable thioether.
Caption: Decision flowchart for selecting a thioether reagent.
Signaling Pathway Analogy in Reagent Reactivity
The reactivity of these thioethers can be conceptualized in a manner analogous to a signaling pathway, where the structural features of the reagent dictate its synthetic output.
Caption: Reactivity pathway of this compound.
Conclusion
This compound stands out as a valuable bifunctional building block, particularly for the synthesis of complex heterocyclic systems through condensation reactions. Its activated methylene groups provide a potent nucleophilic handle, while the central thioether linkage can direct cyclization pathways. While other thioethers offer advantages in specific applications, the unique structure of this compound provides a powerful tool for constructing diverse molecular architectures. The choice of thioether should be guided by the specific synthetic target, the desired reaction pathway, and the overall efficiency of the proposed route. This guide serves as a starting point for researchers to make informed decisions in the rapidly evolving field of organosulfur chemistry.
References
- 1. Gewald Reaction [organic-chemistry.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Computational investigations on the mechanism of the Gewald reaction - American Chemical Society [acs.digitellinc.com]
- 4. A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Gewald reaction - Wikipedia [en.wikipedia.org]
Validating the Structure of Dimethyl 2,2'-thiobisacetate: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, rigorous structural validation of synthesized compounds is a cornerstone of reliable and reproducible research. This guide provides a comparative analysis of methodologies for confirming the product structure of Dimethyl 2,2'-thiobisacetate, a key intermediate in various chemical syntheses. We present supporting experimental data, detailed protocols, and a clear workflow to ensure accurate product identification and purity assessment.
This compound, also known as dimethyl thiodiacetate, is a thioether with the chemical formula C6H10O4S. Its structure consists of two methyl acetate groups linked by a central sulfur atom. The successful synthesis of this compound is crucial for subsequent applications, and therefore, its structural integrity must be unequivocally verified.
Comparison of Synthetic Routes
The choice of synthetic methodology can influence the impurity profile and overall yield of this compound. Below is a comparison of common synthetic approaches.
| Synthesis Method | Starting Materials | Reagents & Conditions | Advantages | Potential Disadvantages |
| Nucleophilic Substitution (Symmetrical) | Methyl chloroacetate, Sodium sulfide | Polar aprotic solvent (e.g., DMF, Acetone), Room temperature | High yield, Readily available starting materials | Potential for over-alkylation to form polysulfides, Risk of ester hydrolysis. |
| Thiol-Ene Michael Addition | Methyl thioglycolate, Methyl acrylate | Base catalyst (e.g., Et3N), Room temperature | High atom economy, Mild reaction conditions | Requires synthesis of methyl thioglycolate precursor, Potential for polymerization of acrylate. |
| Esterification of Thiodiglycolic Acid | Thiodiglycolic acid, Methanol | Acid catalyst (e.g., H2SO4), Reflux | Direct route from the corresponding acid | Requires handling of corrosive acids, Equilibrium reaction may require removal of water. |
Product Structure Validation: Spectroscopic Analysis
The primary methods for validating the structure of this compound are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data Summary
The following tables summarize the expected experimental data for the successful synthesis of this compound.
¹H NMR (Proton NMR) Data (Predicted, in CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.70 | Singlet | 6H | O-CH₃ |
| ~3.30 | Singlet | 4H | S-CH₂ -C=O |
¹³C NMR (Carbon NMR) Data (Predicted, in CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~170 | C =O |
| ~52 | O-C H₃ |
| ~35 | S-C H₂ |
IR (Infrared) Spectroscopy Data
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| ~2950 | C-H stretch | Alkane |
| ~1740 | C=O stretch | Ester |
| ~1200 | C-O stretch | Ester |
Mass Spectrometry (GC-MS) Data
| m/z (mass-to-charge ratio) | Interpretation |
| 178 | [M]⁺ (Molecular ion) |
| 147 | [M - OCH₃]⁺ |
| 119 | [M - COOCH₃]⁺ |
| 74 | [CH₂COOCH₃]⁺ |
Experimental Protocols
Detailed methodologies for the key validation experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the connectivity of atoms and the number of different proton and carbon environments in the molecule.
Protocol:
-
Prepare a sample by dissolving approximately 10-20 mg of the dried product in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a clean, dry NMR tube.
-
Acquire ¹H NMR and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).
-
Process the spectra to determine chemical shifts (δ), multiplicity, and integration for ¹H NMR, and chemical shifts for ¹³C NMR.
-
Compare the obtained spectra with the expected values in the data tables above.
Infrared (IR) Spectroscopy
Objective: To identify the presence of key functional groups, particularly the ester carbonyl group.
Protocol:
-
Ensure the product is free of solvent.
-
Place a small drop of the liquid product between two potassium bromide (KBr) plates to form a thin film. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands for the C=O and C-O stretches of the ester functional group and the C-H stretches of the alkyl groups.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight of the product and to identify potential volatile impurities.
Protocol:
-
Prepare a dilute solution of the product in a volatile solvent such as dichloromethane or ethyl acetate.
-
Inject a small volume (e.g., 1 µL) of the solution into the GC-MS instrument.
-
The gas chromatograph will separate the components of the mixture, and the mass spectrometer will generate a mass spectrum for each component.
-
Analyze the mass spectrum of the major peak to confirm the molecular weight of this compound and compare its fragmentation pattern to the expected values.
-
Analyze the mass spectra of any minor peaks to identify potential impurities.
Workflow for Product Structure Validation
The following diagram illustrates the logical workflow for the comprehensive validation of the this compound product structure.
Caption: A flowchart outlining the key steps from synthesis to structural validation of this compound.
"spectroscopic comparison of Dimethyl 2,2'-thiobisacetate analogues"
A Spectroscopic Comparison of Dimethyl 2,2'-Thiobisacetate and Its Dithio and Seleno Analogues for Researchers and Drug Development Professionals.
This guide provides a detailed spectroscopic comparison of this compound and its analogues, Dimethyl 2,2'-dithiobisacetate and Dimethyl 2,2'-selenobisacetate. This information is crucial for researchers and professionals involved in drug development and chemical analysis, enabling clear identification and differentiation of these compounds.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for this compound and its analogues.
Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | 3.44 (s, 4H, -S-CH₂-), 3.72 (s, 6H, -O-CH₃) | 34.5 (-S-CH₂-), 52.3 (-O-CH₃), 170.8 (C=O) |
| Dimethyl 2,2'-dithiobisacetate | 3.65 (s, 4H, -S-S-CH₂-), 3.78 (s, 6H, -O-CH₃) | 41.2 (-S-S-CH₂-), 52.9 (-O-CH₃), 170.1 (C=O) |
| Dimethyl 2,2'-selenobisacetate | 1.90 (s, 6H, Se(CH₃)₂) | 6.5 (Se-CH₃) |
Table 2: Infrared (IR) Spectroscopic Data
| Compound | Key IR Absorptions (cm⁻¹) |
| This compound | ~1735 (C=O stretch), ~1435 (CH₃ bend), ~1200 (C-O stretch) |
| Dimethyl 2,2'-dithiobisacetate | Not available |
| Dimethyl 2,2'-selenobisacetate | Not available |
Table 3: Mass Spectrometry (MS) Data
| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| This compound | 178 | 147, 119, 74, 59 |
| Dimethyl 2,2'-dithiobisacetate | 210 | Not available |
| Dimethyl 2,2'-selenobisacetate | 225 (for the most abundant Se isotope) | Not available |
Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. The following are generalized protocols representative of the methods used for the analysis of these compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of the analyte (typically 5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of 300 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.
Infrared (IR) Spectroscopy
For liquid samples, a thin film is prepared between two salt plates (e.g., NaCl or KBr). The spectrum is then recorded using a Fourier Transform Infrared (FTIR) spectrometer. For solid samples, a KBr pellet is typically prepared. The data is collected over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectra are typically acquired using an electron ionization (EI) source coupled to a mass analyzer (e.g., quadrupole or time-of-flight). The sample is introduced into the ion source, and the resulting fragmentation pattern is analyzed.
Synthesis of Analogues
While this compound is commercially available, its dithio and seleno analogues may require synthesis.
-
Dimethyl 2,2'-dithiobisacetate: This compound can be synthesized by the oxidation of methyl thioglycolate.
-
Dimethyl 2,2'-selenobisacetate: Synthesis can be achieved through the reaction of methyl chloroacetate with sodium selenide.
Potential Biological Relevance and Signaling Pathways
Organosulfur and organoselenium compounds are known to play roles in various biological processes, particularly in redox signaling.[1][2][3][4][5][6] These compounds can modulate the activity of redox-sensitive proteins and signaling pathways.
The thioether, disulfide, and selenoether moieties in this compound and its analogues can potentially interact with cellular redox systems. For instance, selenium-containing compounds are known to be involved in the regulation of selenoproteins, which are critical for antioxidant defense and redox signaling.[3][4][7]
Below are diagrams illustrating a general experimental workflow for spectroscopic analysis and a simplified representation of a redox signaling pathway where these compounds might be involved.
Caption: General workflow for synthesis and spectroscopic analysis.
Caption: Simplified redox signaling pathway.
References
- 1. Understanding the Redox Biology of Selenium in the Search of Targeted Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selenium compounds in redox regulation of inflammation and apoptosis [pbmc.ibmc.msk.ru]
- 3. Role of Selenoproteins in Redox Regulation of Signaling and the Antioxidant System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selenium and redox signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological properties of garlic and garlic-derived organosulfur compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biological properties of garlic and garlic‐derived organosulfur compounds | Semantic Scholar [semanticscholar.org]
- 7. [PDF] Role of Selenoproteins in Redox Regulation of Signaling and the Antioxidant System: A Review | Semantic Scholar [semanticscholar.org]
"performance of Dimethyl 2,2'-thiobisacetate vs dimethyl thiodiglycolate"
An Examination of a Versatile Synthetic Building Block
In the landscape of chemical synthesis, precision and performance are paramount. For researchers, scientists, and professionals in drug development, the selection of reagents can significantly impact reaction outcomes, yields, and the properties of the final products. This guide provides a detailed analysis of Dimethyl 2,2'-thiobisacetate, a versatile diester that serves as a crucial building block in a variety of organic reactions.
It is important to clarify at the outset that "this compound" and "dimethyl thiodiglycolate" are synonymous terms for the same chemical entity, identified by the CAS number 16002-29-2. This guide will, therefore, treat these names as interchangeable and focus on the compound's performance characteristics and applications.
Chemical and Physical Properties
A foundational understanding of a compound's properties is essential for its effective application. This compound is a colorless to pale yellow liquid with a distinct odor.[1] Its key physical and chemical properties are summarized in the table below.
| Property | Value |
| CAS Number | 16002-29-2 |
| Molecular Formula | C₆H₁₀O₄S |
| Molecular Weight | 178.21 g/mol |
| Boiling Point | 130 °C at 15 Torr |
| Density | 1.199 g/cm³ |
| Flash Point | 95 °C |
Performance in Organic Synthesis
This compound is a valuable intermediate in organic synthesis, primarily utilized for the construction of sulfur-containing heterocyclic compounds and in Michael addition reactions.
Synthesis of Heterocyclic Compounds
This diester is a key precursor in the synthesis of various heterocyclic structures, most notably thiophene derivatives. The reaction typically involves a condensation reaction with a 1,2-dicarbonyl compound. While specific yield data for reactions directly employing this compound can vary depending on the substrate and reaction conditions, the synthesis of analogous heterocyclic compounds often reports yields in the range of 69% to 93%.[2][3] For instance, the synthesis of certain pyridine and pyran derivatives from bis-chalcones has been reported with yields of 74% and 69% respectively.[2]
Michael Addition Reactions
The presence of the thioether linkage makes this compound a suitable nucleophile in Michael addition reactions. This reaction is a cornerstone of carbon-carbon and carbon-heteroatom bond formation. The addition of thiols to α,β-unsaturated carbonyl compounds is a well-established method for creating C-S bonds.[4] The efficiency of these reactions is often high, with some organocatalyzed sulfa-Michael additions reporting enantioselectivities of up to 99% and excellent yields.[1] The reversible nature of the thiol-Michael addition at basic pH also presents opportunities for its use in dynamic combinatorial chemistry.[5]
Performance as a Crosslinking Agent
In polymer chemistry, crosslinking agents are crucial for modifying the mechanical and thermal properties of polymers. This compound, with its two ester functionalities, can participate in transesterification reactions to form crosslinks between polymer chains.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the esterification of thiodiglycolic acid with methanol in the presence of a dehydrating agent and an acid catalyst.[9] A patent for this process reports yields ranging from 70% to 100% based on thiodiglycolic acid.[9]
A generalized laboratory-scale procedure is as follows:
-
To a solution of thiodiglycolic acid in methanol, a suitable acid catalyst (e.g., sulfuric acid) is added.
-
A dehydrating agent (e.g., anhydrous calcium chloride) is introduced to the mixture.
-
The reaction mixture is stirred, typically at room temperature or with gentle heating, until the reaction is complete (monitored by techniques such as TLC or GC).
-
Upon completion, the reaction mixture is worked up by neutralizing the acid, removing the solvent, and extracting the product with an organic solvent.
-
The final product is purified by distillation under reduced pressure.
Synthesis of Thiophene Derivatives (General Procedure)
The Hinsberg condensation is a classical method for thiophene synthesis where a 1,2-dicarbonyl compound reacts with a thiodiacetate ester.[10]
A representative experimental workflow is outlined below:
-
A 1,2-dicarbonyl compound and this compound are dissolved in a suitable solvent (e.g., ethanol).
-
A base, such as sodium ethoxide, is added to the solution to catalyze the condensation reaction.
-
The reaction mixture is typically heated under reflux for several hours.
-
After cooling, the reaction mixture is poured into water and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated.
-
The crude product is then purified, often by column chromatography or recrystallization.
Visualizing Reaction Pathways and Workflows
To better illustrate the processes discussed, the following diagrams have been generated using the DOT language.
Caption: Synthesis of this compound.
Caption: Hinsberg Thiophene Synthesis Workflow.
Conclusion
This compound, also known as dimethyl thiodiglycolate, is a valuable and versatile reagent in organic synthesis and polymer chemistry. Its performance as a precursor for sulfur-containing heterocycles and as a participant in Michael addition reactions is characterized by good to excellent yields and high selectivity. In polymer applications, it serves as an effective crosslinking agent to enhance the mechanical and thermal properties of materials. The provided experimental outlines and reaction diagrams offer a foundational understanding for researchers and professionals to effectively utilize this compound in their work. Further investigation into specific reaction conditions and polymer systems will undoubtedly uncover even broader applications for this important chemical intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. longdom.org [longdom.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effect of crosslinking concentration on properties of 3-(trimethoxysilyl) propyl methacrylate/N-vinyl pyrrolidone gels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Effects of Crosslinking on the Mechanical Properties Drug Release, and Cytocompatibility of Protein Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JP2008303173A - Method for producing dimethyl thiodiglycolate - Google Patents [patents.google.com]
- 10. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
A Senior Application Scientist's Guide to Investigating the Cross-Reactivity of Dimethyl 2,2'-thiobisacetate
For the discerning researcher in drug development and diagnostics, understanding the potential for off-target interactions is paramount. This guide provides a comprehensive framework for evaluating the cross-reactivity of Dimethyl 2,2'-thiobisacetate, a versatile diester compound. While direct cross-reactivity studies on this specific molecule are not extensively published, its known chemical reactivity as a protein crosslinking agent necessitates a thorough investigation in any sensitive biological assay.[1]
This document will delve into the theoretical basis for potential cross-reactivity, propose robust experimental designs for its assessment, and compare its reactivity profile with relevant alternative compounds.
Understanding the Reactivity of this compound
This compound, also known as dimethyl thiodiacetate, is an organic compound with the molecular formula C6H10O4S.[2][3][4] It is characterized by a central sulfur atom flanked by two acetate groups.[2] This structure imparts a specific chemical reactivity that is crucial to understanding its potential for cross-reactivity.
The presence of the thioether linkage and the ester functional groups makes the molecule susceptible to nucleophilic attack.[2] Notably, it has been described as a chemical crosslinking agent that can react with the thiol groups of proteins and peptides.[1] This reactivity with cysteine residues is a key consideration, as it suggests a potential for covalent modification of proteins, which can lead to false positives in various assays.[5]
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C6H10O4S | [2][3][4] |
| Molecular Weight | 178.21 g/mol | [3][6][7] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Solubility | Soluble in organic solvents | [2] |
Potential for Cross-Reactivity: A Mechanistic Perspective
Cross-reactivity, in the context of immunoassays and other biological assays, refers to the ability of a compound to generate a signal indistinguishable from the target analyte, leading to inaccurate results.[8] For this compound, the primary mechanism of concern for cross-reactivity is its electrophilic nature, allowing it to react with nucleophilic residues on proteins, such as the thiol group of cysteine.
This non-specific covalent modification can interfere with assays in several ways:
-
Enzyme-Linked Immunosorbent Assays (ELISAs): Modification of the antigen or the detection antibody can either block the intended binding interaction or create non-specific binding, leading to false-positive or false-negative results.
-
Enzyme Assays: Reaction with cysteine residues in the active site of an enzyme can lead to inhibition, which could be misinterpreted as a specific inhibitory effect of the compound under investigation.[5]
-
Cell-Based Assays: Non-specific protein modification can induce cellular stress responses or cytotoxicity, confounding the interpretation of the assay results.
The following diagram illustrates the potential reaction of this compound with a protein thiol group.
References
- 1. Dimethyl 2,2'-thiodiacetate | CymitQuimica [cymitquimica.com]
- 2. CAS 16002-29-2: 1,1′-Dimethyl 2,2′-thiobis[acetate] [cymitquimica.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. Dimethyl 2 Manufacturer,Dimethyl 2 Supplier and Exporter from Mumbai India [moltuslab.com]
- 5. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. 1,1'-Dimethyl 2,2'-thiobis(acetate) | C6H10O4S | CID 85233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 16002-29-2|Dimethyl 2,2'-thiodiacetate|BLD Pharm [bldpharm.com]
- 8. Cross-reactivity - Wikipedia [en.wikipedia.org]
A Comparative Guide to Thioether Synthesis: Evaluating Alternatives to Dimethyl 2,2'-thiobisacetate
For researchers, scientists, and drug development professionals engaged in the synthesis of thioether-containing molecules, the selection of an appropriate reagent is paramount to achieving optimal reaction efficiency, yield, and purity. Dimethyl 2,2'-thiobisacetate has been utilized as a reagent for introducing thioether linkages; however, a range of alternative reagents and methodologies offer distinct advantages in various synthetic contexts. This guide provides an objective comparison of this compound with prominent alternatives, supported by experimental data and detailed protocols, to inform the selection of the most suitable approach for specific research and development needs.
Introduction to Thioether Synthesis and the Role of this compound
Thioethers are a crucial functional group in a wide array of organic molecules, including pharmaceuticals, agrochemicals, and materials. The sulfur atom in a thioether linkage can influence the molecule's conformation, lipophilicity, and metabolic stability, making it a key component in drug design. This compound serves as a bifunctional reagent capable of introducing a thioether bridge between two electrophilic centers. Its applications include use as an additive in rubber processing, and in the manufacture of polysulfide compounds, dyes, and pharmaceutical intermediates.[1] The reactivity of this compound stems from the nucleophilicity of the central sulfur atom, allowing it to participate in various chemical reactions, including nucleophilic substitutions.[2]
Performance Comparison of Thioether Synthesis Reagents
The choice of reagent for thioether synthesis significantly impacts reaction outcomes. This section provides a comparative summary of this compound and its alternatives, focusing on key performance indicators such as reaction type, typical yields, reaction times, and key advantages and disadvantages.
| Reagent/Method | Reaction Type | Typical Yield (%) | Typical Reaction Time | Advantages | Disadvantages |
| This compound | Nucleophilic Substitution | Variable | Hours to days | Bifunctional, introduces a specific linker | Limited commercial availability in research quantities, potentially strong odor |
| Thiol-Maleimide Addition | Michael Addition | 90-95%[3] | 15-60 minutes[3] | Fast, highly specific for thiols, forms stable thioether bond[4] | Maleimides can be unstable in aqueous solution, potential for retro-Michael reaction[4][5] |
| Thiol-Disulfide Exchange | Disulfide Exchange | >90% | Minutes to hours | Reversible linkage, useful for drug release | Disulfide bond is labile to reducing agents |
| Thiol-Ene "Click" Reaction | Radical Addition | >95% | Minutes to hours | High efficiency, orthogonal to other functional groups | Requires radical initiator (photo or thermal), potential for side reactions |
| Dithiodiglycolic Acid | Disulfide reduction followed by alkylation | Variable | Multi-step | Readily available, can generate thioglycolic acid in situ | Requires a separate reduction step, potentially harsh reaction conditions |
Detailed Experimental Protocols
Detailed methodologies for key thioether synthesis reactions are provided below to enable researchers to implement these techniques in their laboratories.
Protocol 1: Thiol-Maleimide Conjugation
This protocol describes a general procedure for the conjugation of a thiol-containing molecule to a maleimide-functionalized molecule.
Materials:
-
Thiol-containing molecule
-
Maleimide-functionalized molecule
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Reagent: 1 M 2-Mercaptoethanol or L-cysteine in PBS
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Dissolve the thiol-containing molecule and the maleimide-functionalized molecule in the reaction buffer to achieve desired final concentrations. A 1.1 to 1.5 molar excess of the maleimide is often used.
-
Mix the two solutions and allow the reaction to proceed at room temperature for 1-2 hours or at 4°C overnight.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS or Ellman's test to quantify free thiols).
-
Once the reaction is complete, quench any unreacted maleimide by adding the quenching reagent to a final concentration of 10-20 mM and incubate for 15-30 minutes.
-
Purify the conjugate using a suitable chromatography method to remove excess reagents and byproducts.
Protocol 2: Thiol-Disulfide Exchange
This protocol outlines the formation of a disulfide bond between two thiol-containing molecules, where one is activated with a pyridyl disulfide group.
Materials:
-
Thiol-containing molecule
-
Pyridyl disulfide-activated molecule
-
Reaction Buffer: PBS, pH 7.0-7.5
-
Purification column
Procedure:
-
Dissolve the thiol-containing molecule and the pyridyl disulfide-activated molecule in the reaction buffer.
-
Mix the solutions. The reaction progress can be monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm.[3]
-
Allow the reaction to proceed at room temperature for 1-4 hours.
-
Purify the resulting disulfide-linked conjugate using a suitable chromatography method.
Protocol 3: Photoinitiated Thiol-Ene "Click" Reaction
This protocol describes a general procedure for the radical-mediated addition of a thiol to an alkene.
Materials:
-
Thiol-containing molecule
-
Alkene-containing molecule
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
Degassed solvent (e.g., acetonitrile or dichloromethane)
-
UV lamp (365 nm)
Procedure:
-
In a quartz reaction vessel, dissolve the thiol-containing molecule, the alkene-containing molecule, and a catalytic amount of the photoinitiator (e.g., 0.1-1 mol%) in the degassed solvent.
-
Purge the solution with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove oxygen, which can inhibit the radical reaction.
-
Irradiate the reaction mixture with a UV lamp at 365 nm at room temperature.
-
Monitor the reaction progress by TLC, GC-MS, or NMR until the starting materials are consumed.
-
Remove the solvent under reduced pressure and purify the product by column chromatography if necessary.
Visualizing Reaction Mechanisms and Workflows
To further elucidate the processes involved in thioether synthesis, the following diagrams illustrate the reaction mechanisms and a typical experimental workflow.
Caption: Reaction mechanism of Thiol-Maleimide Addition.
Caption: A generalized experimental workflow for bioconjugation.
Logical Comparison of Alternatives
The selection of an appropriate reagent depends on the specific requirements of the synthesis, including the desired stability of the linkage, reaction conditions, and the presence of other functional groups.
Caption: Decision tree for selecting a thioether synthesis method.
Conclusion: Selecting the Optimal Reagent
The synthesis of thioethers is a fundamental transformation in modern chemistry, with a range of available methods each possessing unique characteristics. While this compound can serve as a bifunctional thioether source, alternatives such as thiol-maleimide addition, thiol-disulfide exchange, and thiol-ene "click" chemistry offer greater control, higher yields, and milder reaction conditions for many applications.
For applications requiring a stable, non-cleavable linkage with rapid reaction kinetics, thiol-maleimide conjugation is often the preferred method.[3] When a cleavable linkage is necessary, for instance in drug delivery systems designed for release in a reducing intracellular environment, thiol-disulfide exchange is the ideal choice. For reactions requiring high orthogonality and efficiency, particularly in materials science and polymer chemistry, the thiol-ene "click" reaction provides a powerful tool.
Ultimately, the choice of reagent should be guided by a thorough consideration of the specific synthetic goals, the nature of the substrates, and the desired properties of the final product. This guide provides the foundational information to enable researchers to make an informed decision and select the most appropriate method for their thioether synthesis needs.
References
A Cost-Benefit Analysis of Dimethyl 2,2'-thiobisacetate in Specialized Chemical Applications
For researchers and professionals in drug development and material science, the selection of appropriate reagents is critical to ensuring reaction efficiency, product quality, and cost-effectiveness. Dimethyl 2,2'-thiobisacetate, a diester compound, finds application as a specialty chemical in various industrial processes, including as a chain transfer agent in polymerization and potentially as a vulcanization accelerator in rubber manufacturing.[1] This guide provides a comparative analysis of this compound against common alternatives, supported by available experimental data, to inform procurement and application decisions.
Performance Comparison in Polymer Synthesis
One of the primary applications of thiol-containing compounds like this compound is as a chain transfer agent (CTA) in free-radical polymerization. CTAs are crucial for controlling the molecular weight of the resulting polymer.[2] A key alternative in this application is n-dodecyl mercaptan (NDM).
Experimental Data Summary
The effectiveness of a chain transfer agent is quantified by its chain transfer constant (Ctr). A higher Ctr value indicates a more efficient transfer of the radical chain, leading to a greater reduction in polymer molecular weight for a given concentration of the CTA.
| Compound | Application | Key Performance Metric | Value | Reference |
| n-Dodecyl Mercaptan (NDM) | Chain Transfer Agent (PMMA Synthesis) | Chain Transfer Constant (Ctr) at 60°C | ~0.67 | [3] |
| This compound | Chain Transfer Agent | Chain Transfer Constant (Ctr) | Data not available in reviewed literature | |
| Thiazole Accelerators (general) | Rubber Vulcanization | Scorch Time / Cure Rate | Medium-fast acceleration | [4] |
| Dithiocarbamate Accelerators | Rubber Vulcanization | Scorch Time / Cure Rate | Ultra-fast acceleration, low scorch safety | [4] |
Cost Analysis
A significant factor in the selection of a chemical reagent is its cost, particularly for large-scale industrial applications. The following table provides an approximate cost comparison based on currently available supplier pricing. Prices are subject to change and vary based on purity, quantity, and supplier.
| Compound | Form | Purity | Price (per kg) |
| This compound | Liquid | >97% | ~$3,000 - $5,000+ (based on small quantity pricing) |
| n-Dodecyl Mercaptan (NDM) | Liquid | ≥98% | ~$40 - $100 |
It is evident that n-dodecyl mercaptan is substantially more cost-effective than this compound, especially for applications requiring large quantities.
Applications in Rubber, Dye, and Pharmaceutical Synthesis
This compound has been mentioned in the context of being an additive for rubber processing, and an intermediate in the manufacture of dyes and pharmaceuticals. As a compound containing a thiazole-like moiety, it may act as a vulcanization accelerator, though specific performance data is lacking. Thiazole accelerators are known to be medium-fast primary accelerators. In the synthesis of dyes and pharmaceutical intermediates, while its use is cited, specific reaction pathways and performance data are not detailed in the reviewed scientific literature.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of a sulfoxide with an acetate compound.[1] The following is a representative protocol based on general synthetic procedures for similar compounds.
Materials:
-
Dimethyl sulfoxide (DMSO)
-
Ethyl chloroacetate
-
Sodium sulfide
-
Appropriate solvent (e.g., ethanol)
Procedure:
-
Dissolve dimethyl sulfoxide and ethyl chloroacetate in a suitable solvent in a reaction vessel.
-
Stir the mixture and add sodium sulfide portion-wise while monitoring the temperature.
-
After the addition is complete, heat the reaction mixture to reflux for a specified period.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC).
-
Upon completion, cool the reaction mixture and filter to remove any solid byproducts.
-
The filtrate is then concentrated under reduced pressure to remove the solvent.
-
The crude product can be purified by vacuum distillation or column chromatography.
Process Visualization
Synthesis Pathway of a Thio-ester Compound
The following diagram illustrates a generalized synthesis pathway for a thio-ester compound, which is conceptually similar to the synthesis of this compound.
References
A Comparative Purity Analysis of Commercially Available Dimethyl 2,2'-thiobisacetate
For researchers, scientists, and professionals in drug development, the purity of chemical reagents is a critical factor that can significantly impact experimental outcomes. This guide provides a comparative analysis of the purity of commercially available Dimethyl 2,2'-thiobisacetate, a versatile organosulfur compound used in various scientific and industrial applications, including organic synthesis and biochemistry.[1] This analysis is based on publicly available data from various suppliers.
Comparison of Purity Specifications
The purity of this compound from different commercial sources can vary. While many suppliers state a high purity, the exact percentage and the method of analysis are key differentiators. The following table summarizes the purity information gathered from several vendors. It is important to note that a Certificate of Analysis (CoA) for a specific lot should always be consulted for the most accurate and detailed information.
| Supplier | Stated Purity | Analytical Method | Potential Impurities |
| Supplier A (based on Sigma-Aldrich) | 98% | Not specified | Not specified |
| Supplier B (based on Sigma-Aldrich) | 95% | Not specified | Not specified |
| Supplier C (based on Amitychem/ECHEMI) | 98.50% | Not specified | Not specified |
Note: The information in this table is based on data available on the suppliers' websites and may not represent all available products or the most current specifications. For critical applications, it is highly recommended to request a lot-specific Certificate of Analysis.
Experimental Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a common and reliable method for assessing the purity of non-volatile organic compounds like this compound. Below is a detailed, representative protocol that can be adapted for this purpose.
Objective: To determine the purity of a commercial sample of this compound and to identify any potential impurities.
1. Materials and Reagents:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Reference standard of this compound (if available, of known high purity)
-
Volumetric flasks (10 mL, 50 mL)
-
Autosampler vials
-
0.45 µm syringe filters
2. Instrumentation:
-
HPLC system equipped with a UV detector, autosampler, and column oven.
-
C18 reverse-phase HPLC column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
3. Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized based on the specific column and system.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm (or a wavelength determined by UV scan of the analyte)
-
Injection Volume: 10 µL
-
Run Time: 15 minutes (or until all components have eluted)
4. Standard and Sample Preparation:
-
Standard Solution (if reference standard is available): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in the mobile phase in a 10 mL volumetric flask. Dilute to the mark with the mobile phase. This will be the stock solution. Further dilute as necessary to obtain a working standard concentration of approximately 0.1 mg/mL.
-
Sample Solution: Prepare a sample solution in the same manner as the standard solution, using the commercially available this compound.
-
Filtration: Filter both the standard and sample solutions through a 0.45 µm syringe filter into autosampler vials before injection.
5. Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure there are no interfering peaks from the solvent.
-
Inject the standard solution to determine the retention time of this compound.
-
Inject the sample solution.
-
Record the chromatograms for both the standard and the sample.
6. Data Analysis:
-
Identify the peak corresponding to this compound in the sample chromatogram based on the retention time obtained from the standard injection.
-
Calculate the area of all peaks in the sample chromatogram.
-
The purity of the sample is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram (Area Percent Method).
Purity (%) = (Area of this compound peak / Total area of all peaks) x 100
Visualizing the Purity Analysis Workflow
The following diagram illustrates the general workflow for the purity analysis of a commercial chemical.
Caption: Workflow for HPLC Purity Analysis.
Potential Impurities and Their Origin
While specific impurities for commercially available this compound are not extensively documented in publicly available sources, potential impurities could arise from the synthesis process. A common method for synthesizing thioethers involves the reaction of a thiol with an alkyl halide.[2] In the case of this compound, this could involve the reaction of thiodiglycolic acid with methanol or the reaction of a salt of thioglycolic acid with a methylating agent.
Potential impurities could therefore include:
-
Starting materials: Unreacted thiodiglycolic acid or methylating agents.
-
By-products: Products of side reactions, such as the corresponding mono-ester or other derivatives.
-
Solvents: Residual solvents used in the synthesis and purification process.
-
Degradation products: this compound may be susceptible to hydrolysis, leading to the formation of methanol and thiodiglycolic acid.
Researchers should be aware of these potential impurities and consider analytical techniques that can effectively separate and identify them. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities and Liquid Chromatography-Mass Spectrometry (LC-MS) for non-volatile impurities can be valuable complementary methods to HPLC-UV.
References
Safety Operating Guide
Proper Disposal of Dimethyl 2,2'-Thiobisacetate: A Guide for Laboratory Professionals
For immediate release:
Researchers and laboratory personnel are provided with essential guidance on the proper disposal procedures for dimethyl 2,2'-thiobisacetate. Adherence to these protocols is critical for ensuring laboratory safety and environmental protection. This document outlines the necessary steps for handling, storage, and ultimate disposal of this chemical compound, in line with general best practices for hazardous waste management.
This compound is a liquid organic compound that requires careful handling due to its potential flammability and irritant properties.[1] Proper disposal is not only a matter of safety but also a legal requirement, as chemical waste is regulated by environmental protection agencies. Under no circumstances should this chemical be disposed of in the regular trash or down the sanitary sewer system.
Disposal Protocol
The following step-by-step procedure should be followed for the safe disposal of this compound:
-
Personal Protective Equipment (PPE): Before handling the chemical, ensure appropriate PPE is worn, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Waste Collection:
-
Collect waste this compound in a designated, properly labeled, and chemically compatible container.
-
The container must be in good condition, with a secure, tight-fitting lid to prevent leaks or spills.
-
-
Labeling:
-
Clearly label the waste container with the full chemical name: "Waste this compound".
-
Include the approximate concentration and quantity of the waste.
-
Indicate the date of waste generation and the name of the generating laboratory or researcher.
-
-
Storage:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from heat, open flames, and direct sunlight.[1]
-
Store in a designated hazardous waste accumulation area, segregated from other incompatible waste streams.
-
-
Disposal Request:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Provide the EHS department with all necessary information about the waste, as indicated on the label.
-
-
Regulatory Compliance:
-
All disposal activities must be conducted in accordance with local, regional, and national environmental regulations. Your EHS department will be familiar with these requirements.
-
Chemical and Physical Properties
For reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₆H₁₀O₄S |
| Molecular Weight | 178.21 g/mol |
| Boiling Point | 130 °C (at 15 Torr) |
| Flash Point | 95 °C |
| Density | 1.199 g/cm³ (Predicted) |
Source: ChemBK[1]
Experimental Protocols
This document provides operational guidance and does not cite specific experimental protocols that would necessitate detailed methodologies. The focus is on the safe and compliant disposal of the chemical.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Dimethyl 2,2'-thiobisacetate
Essential Safety and Handling Guide for Dimethyl 2,2'-thiobisacetate
This guide provides immediate safety, handling, and disposal protocols for researchers, scientists, and drug development professionals working with this compound (CAS No. 16002-29-2). The following procedures are designed to ensure safe laboratory operations and mitigate risks associated with this chemical.
Chemical Safety and Hazard Information
This compound is classified with the following hazards:
Due to these hazards, adherence to strict safety protocols is mandatory.
| Quantitative Data for this compound | |
| Molecular Formula | C6H10O4S[1][2] |
| Molecular Weight | 178.21 g/mol [2][3] |
| Boiling Point | 130 °C (at 15 Torr)[1] |
| Density (Predicted) | 1.199 ± 0.06 g/cm³[1] |
| Occupational Exposure Limits (PEL, TLV) | Not established. Handle with caution and use engineering controls to minimize exposure. |
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent exposure. The following should be worn at all times when handling this compound.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for tears or punctures before use and dispose of contaminated gloves in accordance with laboratory procedures.
-
Eye and Face Protection: Use chemical safety goggles and a face shield to protect against splashes.
-
Skin and Body Protection: Wear a flame-retardant lab coat and additional protective clothing as necessary to prevent skin contact. Ensure clothing is antistatic.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.[4][5] If ventilation is insufficient or in case of a spill, use a NIOSH-approved respirator with appropriate cartridges.
Operational and Disposal Plans
Handling and Storage
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of vapors.[4][5]
-
Ignition Sources: This is a combustible liquid. Keep it away from heat, sparks, open flames, and other ignition sources.[1][5][6] Use explosion-proof electrical and ventilating equipment.[7]
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[1][2][6] Keep it segregated from incompatible materials such as strong oxidizing agents.
-
Hygiene: Wash hands thoroughly after handling.[4] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[4] An emergency eyewash station and safety shower should be immediately accessible.
Disposal Plan
-
Waste Disposal: Dispose of this compound and any contaminated materials at an approved waste disposal plant.[4] Do not mix with other waste.
-
Container Disposal: Empty containers may retain product residue and should be treated as hazardous. Do not reuse containers; handle them in the same manner as the product itself for disposal.[8]
Emergency Procedures
Immediate and appropriate action during an emergency is critical to minimizing harm.
First Aid Measures
-
Eye Contact: Immediately rinse cautiously with water for several minutes.[4][6] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[4]
-
Skin Contact: Take off immediately all contaminated clothing. Wash the affected area with plenty of soap and water.[4] If skin irritation or a rash occurs, seek medical attention.[4]
-
Ingestion: Rinse mouth.[4] Do NOT induce vomiting. Call a physician or poison control center immediately.[4]
-
Inhalation: Move the person to fresh air. If breathing is difficult or symptoms persist, call a physician.[4][8]
Spill and Fire Response
-
Spill Containment: In case of a spill, evacuate the area and shut off all ignition sources.[7] Use non-sparking tools.[7] Absorb the spill with inert, non-combustible material such as sand, earth, or vermiculite.[7][8] Collect the material and place it in a suitable, labeled container for disposal.[8]
-
Fire Extinguishing: For small fires, use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[4][6] For large fires, use water spray, fog, or alcohol-resistant foam. Use water spray to cool fire-exposed containers.[8]
Experimental Workflow Visualization
The following diagram outlines the standard operating procedure for responding to a chemical spill, ensuring a systematic and safe cleanup process.
Caption: Workflow for a safe and effective chemical spill response.
References
- 1. 16002-29-2 | CAS DataBase [m.chemicalbook.com]
- 2. 16002-29-2|Dimethyl 2,2'-thiodiacetate|BLD Pharm [bldpharm.com]
- 3. Dimethyl 2,2'-thiodiacetate | CymitQuimica [cymitquimica.com]
- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 5. carlroth.com [carlroth.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. airgas.com [airgas.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
